(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Description
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Properties
IUPAC Name |
(5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-YHMJZVADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464647 | |
| Record name | FT-0671749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216655-61-7 | |
| Record name | FT-0671749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Multi-Spectroscopic Approach to the Complete Structural Elucidation of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The structural elucidation of chiral natural products, particularly terpenoids, is a formidable challenge due to the existence of numerous constitutional isomers and stereoisomers. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural determination of a specific p-menthane-type monoterpenoid alcohol: (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. We detail a systematic approach that begins with establishing sample purity and molecular formula, proceeds through the assembly of the molecular framework using advanced NMR techniques, and culminates in the definitive assignment of both relative and absolute stereochemistry. By integrating data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, a full suite of 2D Nuclear Magnetic Resonance (NMR) experiments (COSY, HSQC, HMBC, NOESY), and chiroptical methods, this document serves as an expert guide for researchers navigating the complexities of isoprenoid characterization.
Introduction: The Challenge of Isomeric Complexity
Monoterpenoid alcohols of the p-menthane class, such as the isomers of isopulegol, are of significant interest in the pharmaceutical and fragrance industries.[1] They serve as valuable chiral building blocks for the synthesis of more complex bioactive molecules, including the well-known cooling agent (-)-menthol.[1] The biological activity and sensory properties of these compounds are intrinsically linked to their precise three-dimensional structure. A subtle change in the position of a double bond or the stereochemistry at a single chiral center can dramatically alter a molecule's function.
The target of this guide, this compound, possesses three chiral centers and two distinct double bonds, one exocyclic (methylidene) and one within the isopropenyl side chain. Its elucidation requires a methodical approach that not only connects every atom correctly but also precisely defines its spatial arrangement. This guide is structured to follow a logical, self-validating workflow, demonstrating how complementary analytical techniques are synergistically employed to build an irrefutable structural proof.
Foundational Analysis: Purity, Formula, and Functional Groups
Before delving into complex structural analysis, it is imperative to establish the sample's purity, exact molecular formula, and the key functional groups present. This foundational data prevents misinterpretation of more complex spectroscopic results.
Sample Purity and Isolation: The GC-MS Mandate
For volatile compounds like monoterpenoids, often isolated from complex essential oil mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for assessing purity.[2][3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides an initial identification of the target compound based on its mass-to-charge ratio and fragmentation pattern.
Causality: Attempting to analyze an impure sample with NMR would result in a composite spectrum of multiple compounds, making unambiguous signal assignment impossible. A sample purity of >98%, as determined by GC peak area integration, is the minimum standard before proceeding.[4]
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)
While GC-MS provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition with high accuracy. This experiment definitively confirms the molecular formula.
Expected Result for C₁₀H₁₈O:
-
Calculated Exact Mass: 154.1358
-
Observed Mass: Within 5 ppm of the calculated value.
The electron ionization (EI) mass spectrum also provides initial structural clues through fragmentation. Key expected fragments for this molecule include:
-
m/z 136 [M-H₂O]⁺•: A common loss for alcohols.[5]
-
m/z 139 [M-CH₃]⁺: Loss of a methyl radical.
-
m/z 111 [M-C₃H₇]⁺: Loss of the isopropenyl group.
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3300-3500 (Broad, Strong) | The broadness is a hallmark of intermolecular hydrogen bonding in alcohols.[6][7] |
| Alkene (=C-H) | C-H Stretch | ~3070-3090 | Confirms the presence of sp² hybridized C-H bonds, distinct from alkane C-H stretches.[8] |
| Alkane (-C-H) | C-H Stretch | ~2850-2960 | Indicates the sp³ hybridized C-H bonds of the cyclohexane ring and methyl groups.[9] |
| Exocyclic C=C | C=C Stretch | ~1645 | The frequency for the methylidene C=C bond is characteristic. |
| Isopropenyl C=C | C=C Stretch | ~1650 | The frequency for the C=C bond in the side chain. |
| Alcohol C-O | C-O Stretch | ~1050-1150 | Confirms the presence of the C-O single bond.[10] |
Elucidation of the Carbon Skeleton: Advanced NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[11][12] A combination of 1D and 2D experiments is essential to piece together the molecular puzzle.
1D NMR (¹H and ¹³C): An Atomic Census
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their multiplicity (number of neighboring protons). The ¹³C NMR spectrum shows the number of unique carbon environments.
Table of Predicted NMR Data for this compound: (Note: Chemical shifts (δ) are predicted and may vary based on solvent and conditions. J-couplings are not predicted here but are critical for analysis.)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 (-CHOH) | ~3.8-4.1, m | ~70-75 |
| 2 (=C<) | - | ~145-150 |
| 3 (-CH₂) | ~1.8-2.2, m | ~30-35 |
| 4 (-CH₂) | ~1.4-1.7, m | ~25-30 |
| 5 (-CH<) | ~1.9-2.3, m | ~45-50 |
| 6 (-CH₂) | ~1.5-1.9, m | ~35-40 |
| 7 (=CH₂, exocyclic) | ~4.7-4.9, 2x s | ~110-115 |
| 8 (-C(CH₃)=CH₂) | - | ~140-145 |
| 9 (=CH₂, isopropenyl) | ~4.6-4.8, 2x s | ~112-118 |
| 10 (-CH₃, isopropenyl) | ~1.7, s | ~20-25 |
| 11 (-CH₃ on C5) | ~0.9, d | ~21-24 |
2D NMR: Assembling the Framework
While 1D NMR provides the parts list, 2D NMR shows how they connect.[13]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is used to trace the proton connectivity around the cyclohexane ring (e.g., H1-H6-H5-H4-H3).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the chemical shifts in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the gross structure of an unknown. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm the Constitution:
-
Methylidene Group: Protons at C7 (=CH₂) will show a correlation to the quaternary carbon at C2 and the carbinol carbon at C1. This proves the position of the exocyclic double bond.
-
Isopropenyl Group: The methyl protons (C10) and vinyl protons (C9) will show correlations to the quaternary carbon C8 and, crucially, to the ring carbon C5. This definitively attaches the isopropenyl group to position 5 of the ring.
-
Methyl Group: The methyl protons at C11 will show correlations to C5, C4, and C6, confirming its attachment to C5.
Caption: Integrated workflow for complete structural elucidation.
Conclusion
The unambiguous identification of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of multiple spectroscopic datasets. From the foundational confirmation of purity and formula by GC-MS and HRMS, to the assembly of the molecular skeleton with a suite of 2D NMR experiments, and the final determination of absolute stereochemistry via chiroptical methods, each step provides a piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structure, a critical requirement for applications in drug development, synthesis, and quality control.
Detailed Experimental Protocols
(Note: These are generalized protocols. Specific instrument parameters must be optimized.)
6.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute 1 µL of the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 5°C/min. Hold at 240°C for 5 min. [4]5. Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Scan from m/z 40 to 400 in Electron Ionization (EI) mode at 70 eV.
-
Analysis: Integrate peak areas to determine purity. Compare the resulting mass spectrum to libraries (e.g., NIST) for tentative identification.
6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Perform experiments on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as spectral widths and acquisition times for the specific sample. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz. For NOESY, use a mixing time of 300-500 ms.
-
Processing: Process all data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 3. vedaoils.com [vedaoils.com]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jchps.com [jchps.com]
- 12. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and its Isomers
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape
In the realm of drug discovery and development, the unambiguous structural elucidation of a molecule is paramount. For complex organic molecules such as the monoterpenoid alcohol (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a derivative of the well-studied isopulegol, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth exploration of the principles and practical application of key spectroscopic techniques for the characterization of this class of compounds. Due to the limited availability of published spectroscopic data for the specific, less common isomer this compound, this document will leverage the extensive data available for the commercially prevalent and structurally similar isomer, (-)-isopulegol ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol), as a primary exemplar. The principles of interpretation and methodological workflows detailed herein are directly applicable to the title compound and its other stereoisomers.
The Molecular Blueprint: An Overview of Isopulegol and its Derivatives
Isopulegol and its derivatives are chiral monoterpenoid alcohols that serve as valuable building blocks in the synthesis of various natural products and active pharmaceutical ingredients, most notably menthol.[1] Their chemical structure, characterized by a cyclohexane ring with hydroxyl, methyl, and isopropenyl or related substituents, presents a rich landscape for spectroscopic analysis. The specific stereochemistry at the chiral centers significantly influences the biological activity and physical properties of these compounds, making stereoselective synthesis and rigorous characterization critical.[2]
The workflow for the comprehensive spectroscopic analysis of such a compound is a systematic process, beginning with sample purification and culminating in the integration of data from multiple techniques to confirm the final structure.
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Mass Spectrometry: Determining the Molecular Formula
Principle and Rationale: Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a newly synthesized or isolated compound, the initial and most critical piece of information is its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.
Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: 1 µL of the sample is injected into the GC inlet, which is typically heated to 250 °C to ensure rapid volatilization.
-
Chromatographic Separation: The analyte is separated from any residual solvent or impurities on a capillary column (e.g., a 30 m DB-5ms column). A temperature gradient is often employed, for instance, starting at 50 °C and ramping to 250 °C at 10 °C/min.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Data Interpretation for (-)-Isopulegol:
The expected molecular formula for isopulegol is C₁₀H₁₈O, with a monoisotopic mass of approximately 154.136 g/mol .[1]
| Feature | Observation | Interpretation |
| Molecular Ion (M⁺) | A peak at m/z = 154 | This corresponds to the intact molecule that has lost one electron, confirming the molecular weight. |
| Key Fragments | Common fragments for (-)-isopulegol are observed at m/z values of 69, 81, and 95.[1] | These fragments arise from predictable bond cleavages within the molecule, such as loss of water, retro-Diels-Alder reactions, or cleavage of the isopropenyl group. The fragmentation pattern serves as a fingerprint for the compound. |
Infrared Spectroscopy: Identifying Functional Groups
Principle and Rationale: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs. This technique is particularly useful for the rapid identification of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Data for an Isopulegol Derivative:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 (broad) | O-H stretch | Alcohol (-OH) |
| ~2850-3000 | C-H stretch | Alkanes (sp³ C-H) |
| ~3080 | =C-H stretch | Alkene (sp² C-H of the methylidene/isopropenyl group) |
| ~1645 | C=C stretch | Alkene |
| ~890 | =C-H bend | Out-of-plane bend for a disubstituted alkene (R₂C=CH₂) |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool
Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By observing the behavior of these nuclei in a strong magnetic field, one can determine the chemical environment of each atom, their connectivity, and even their spatial relationships.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a powerful superconducting magnet (e.g., 400 or 500 MHz). The sample is spun to average out magnetic field inhomogeneities.
-
Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay, or FID) are detected.
-
Data Processing: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.
¹H NMR Data Interpretation:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule and their chemical environment.
Expected NMR Data for (-)-Isopulegol:
While specific peak assignments can vary slightly with the solvent and instrument, the general regions and multiplicities are characteristic. Data for various isopulegol derivatives can be found in the literature.[3][4]
Table of Representative ¹H and ¹³C NMR Data for (-)-Isopulegol:
| Position | ¹H Chemical Shift (δ, ppm) and Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.4 (m) | ~71.5 |
| 2 | ~2.0 (m) | ~53.0 |
| 3 | ~1.6 (m) | ~34.5 |
| 4 | ~1.8 (m), ~1.0 (m) | ~31.4 |
| 5 | ~0.9 (m) | ~45.2 |
| 6 | ~1.4 (m), ~1.2 (m) | ~22.2 |
| 7 (Methyl on C5) | ~0.9 (d) | ~22.1 |
| 8 (Isopropenyl C) | - | ~147.0 |
| 9 (Isopropenyl CH₂) | ~4.7 (s), ~4.8 (s) | ~112.0 |
| 10 (Isopropenyl CH₃) | ~1.7 (s) | ~22.3 |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Chemical shifts are approximate and based on typical values for similar structures.
The logical process of combining these data points is crucial for unambiguous structure determination.
Caption: The convergence of spectroscopic data to confirm a chemical structure.
Conclusion: A Self-Validating System for Structural Integrity
The spectroscopic characterization of a molecule like this compound is a self-validating process. The molecular formula from HRMS must be consistent with the number and types of atoms observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy must have corresponding signals in the NMR spectra. Finally, the detailed connectivity and stereochemistry derived from 2D NMR experiments (such as COSY and HSQC) must align with all other data. This integrated approach ensures the highest level of confidence in the structural assignment, a cornerstone of modern chemical and pharmaceutical research.
References
- Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol deriv
- Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC.
- Isopulegol, (+)- | C10H18O.
- (-)-Isopulegol | C10H18O.
- (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol.
- (2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one - Optional[MS (GC)] - Spectrum. SpectraBase.
- A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.
- Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands.
Sources
- 1. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Natural sources of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the exploration of this compound, a specific p-menthane monoterpenoid alcohol. While this precise isomer is not widely documented as a major constituent of common essential oils, this guide posits its existence as a minor component in plants rich in structurally analogous compounds, such as R-(-)-carvone and its derivatives. We delve into the primary natural sources of these related compounds, their biosynthetic pathways, and provide detailed, field-proven protocols for extraction, isolation, and structural elucidation. The methodologies are designed to serve as a robust roadmap for the successful identification and purification of this rare natural product, paving the way for future investigation into its potential biological and pharmacological activities.
Introduction: The Enigmatic World of p-Menthane Isomers
The p-menthane monoterpenoids represent a diverse class of natural products responsible for the characteristic aromas of many plants, most notably those in the Lamiaceae (mint) and Apiaceae (carrot) families.[1] Within this class, compounds like carvone and carveol are of significant commercial and scientific interest, with applications ranging from flavor and fragrance to pharmaceuticals.[2][3] Carvone, a ketone, exists as two enantiomers: S-(+)-carvone, with a characteristic caraway scent, and R-(-)-carvone, which defines the aroma of spearmint.[4][5]
This guide focuses on a specific, less-common alcohol derivative: This compound . This molecule is a structural isomer of the more well-known (-)-carveol, differing by the position of a double bond—possessing an exocyclic methylene group rather than an endocyclic double bond.
Direct reports on the abundant natural occurrence of this specific isomer are scarce. Therefore, this document provides a logical, scientifically-grounded strategy for its discovery and study. We hypothesize that this compound occurs as a trace constituent in essential oils where the biosynthesis of R-(-)-carvone and its precursors is prominent. The primary candidate for such exploration is spearmint (Mentha spicata L.), a prolific producer of R-(-)-carvone.[4] This guide equips the researcher with the necessary chemotaxonomic knowledge, biosynthetic rationale, and detailed experimental protocols to pursue the isolation and characterization of this target molecule.
Natural Occurrence & Chemotaxonomy: A Trail of Biosynthetic Relatives
The search for this compound logically begins with plants known to produce high concentrations of other (R)-configured p-menthane monoterpenoids.
Primary Botanical Source: Spearmint (Mentha spicata L.)
Mentha spicata is the most significant natural source of R-(-)-carvone, which can comprise 50-80% of its essential oil.[4] The high flux through the R-series biosynthetic pathway in this plant makes it the most probable source for discovering related minor isomers, including our target alcohol. The chemical composition of spearmint oil can vary based on geography, climate, and harvest time, leading to different chemotypes.[6] However, R-(-)-carvone and its precursor, (-)-limonene, are consistently the dominant components.[7][8]
| Component | Concentration Range (%) in M. spicata Oil | Role in Biosynthesis |
| R-(-)-Carvone | 40.8 - 78.76%[7][8] | Major end-product |
| (-)-Limonene | 9.57 - 20.8%[8][9] | Key precursor to carveol/carvone |
| cis-/trans-Dihydrocarveol | 1.43 - 1.9%[7][8] | Metabolite of carvone |
| (-)-trans-Carveol | Present, variable | Direct precursor to carvone |
| 1,8-Cineole | 1.93 - 17.0%[6][8] | Product of an alternative cyclization |
This table summarizes the typical composition of major related monoterpenoids in Mentha spicata essential oil, the most promising source for isolating the target compound.
Other Potential Sources
While M. spicata is the primary target, other plants producing related compounds could be considered for screening. These include species that produce carveol isomers, such as:
-
Carum carvi (Caraway): A primary source of the enantiomeric S-(+)-carvone and (+)-trans-carveol.[1][10]
-
Anethum graveolens (Dill): Also rich in S-(+)-carvone.[4][10]
-
Cymbopogon martinii (Palmarosa): Contains (-)-trans-carveol.[11]
Investigating these sources may be less direct but could reveal alternative enzymatic systems capable of producing a wider variety of p-menthane isomers.
Biosynthesis: A Roadmap to Isomeric Diversity
Understanding the biosynthetic pathway to carvone is critical to predicting the formation of our target molecule. In Mentha spicata, the synthesis of R-(-)-carvone is a well-characterized three-step enzymatic process starting from the universal monoterpene precursor, geranyl diphosphate (GPP).[1]
-
Cyclization: GPP is cyclized by (-)-limonene synthase to form (-)-limonene.
-
Hydroxylation: (-)-limonene is hydroxylated at the C6 position by a cytochrome P450 monooxygenase, limonene-6-hydroxylase, to yield (-)-trans-carveol.[1]
-
Dehydrogenation: (-)-trans-carveol is oxidized by a dehydrogenase to produce R-(-)-carvone.[1]
The formation of the exocyclic double bond in This compound is not part of this primary pathway. Its formation can be hypothesized to occur via two potential mechanisms:
-
Alternative Cyclization: A "promiscuous" cyclase enzyme could act on GPP to form a carbocation intermediate that resolves into a p-menthane skeleton with an exocyclic double bond.
-
Isomerization: An unknown isomerase could act on the primary product, (-)-limonene, or an intermediate thereof, to shift the endocyclic double bond to an exocyclic position prior to hydroxylation.
Figure 1. Biosynthetic pathway to R-(-)-Carvone in Mentha spicata and a hypothesized route to the target compound.
Experimental Protocols: From Plant Material to Pure Compound
The isolation of a minor component from a complex essential oil matrix requires a systematic, multi-step approach. The causality behind this workflow is to progressively enrich the target compound by removing the more abundant, chemically distinct molecules.
Protocol 1: Bulk Extraction of Essential Oil via Hydrodistillation
This protocol is designed to efficiently extract volatile compounds from the plant matrix.
Rationale: Hydrodistillation is chosen for its efficiency in extracting a broad range of volatile monoterpenoids while minimizing thermal degradation compared to direct steam distillation.
Methodology:
-
Material Preparation: Obtain fresh aerial parts of Mentha spicata (leaves and stems). Coarsely chop the material (approx. 2-4 cm) to increase surface area for efficient oil release.
-
Apparatus Setup: Assemble a Clevenger-type apparatus with a 5 L round-bottom flask, a condenser, and a collection burette.
-
Extraction: Place 500 g of the chopped plant material into the flask and add 2.5 L of deionized water. Ensure the material is fully submerged.
-
Distillation: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate for 3 hours. The steam and volatilized oils will rise, condense, and collect in the burette.
-
Oil Collection: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully drain the upper oil layer from the Clevenger trap into a pre-weighed amber vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water. Let it stand for 15 minutes, then decant the dry oil into a clean vial for storage at 4°C.
-
Yield Calculation: Determine the mass of the extracted oil and calculate the yield (w/w) based on the initial mass of the plant material.
Protocol 2: Chromatographic Fractionation and Purification
This protocol uses orthogonal chromatographic techniques to isolate the target isomer.
Rationale: A two-step process is essential. Initial fractionation by flash chromatography on silica gel separates compounds based on polarity, which is effective for bulk separation of hydrocarbons, ketones, and alcohols. Final purification by HPLC provides the high resolution needed to separate structurally similar isomers.
Methodology:
Step A: Flash Column Chromatography (Bulk Fractionation)
-
Column Packing: Prepare a glass column with silica gel (60 Å, 40-63 µm) using a hexane:ethyl acetate (98:2) solvent system as the slurry.
-
Sample Loading: Dissolve 5 g of the crude essential oil in a minimal amount of hexane. Adsorb this solution onto 10 g of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity:
-
Fraction 1: 100% Hexane (to elute non-polar hydrocarbons like limonene).
-
Fraction 2: 98:2 Hexane:Ethyl Acetate (to elute ketones like carvone).
-
Fraction 3: 90:10 Hexane:Ethyl Acetate (to elute more polar alcohols like carveol and the target compound).
-
-
Analysis: Collect fractions and analyze each by Thin Layer Chromatography (TLC) or GC-MS to identify those containing compounds with the expected mass and polarity of the target alcohol. Pool the relevant fractions.
Step B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System Preparation: Use a preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). The mobile phase will be a gradient of acetonitrile and water.
-
Method Development: On an analytical scale first, develop a gradient method to resolve the components in the alcohol-rich fraction from the previous step. A typical starting point is a linear gradient from 60% to 95% acetonitrile in water over 30 minutes.
-
Purification: Inject the concentrated alcohol-rich fraction onto the preparative column. Collect peaks corresponding to the retention time of the target compound as determined during method development.
-
Purity Check: Analyze the collected fractions for purity using an analytical HPLC system and GC-MS. Pool the pure fractions and remove the solvent under reduced pressure to yield the isolated compound.
Figure 2. Workflow for the extraction and isolation of the target monoterpenoid alcohol.
Structural Elucidation: Confirming the Molecular Identity
Once a compound is isolated, its structure must be unambiguously confirmed using a suite of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides the retention index, molecular weight (from the molecular ion peak, m/z), and a characteristic fragmentation pattern that can be compared to libraries and used for initial identification.
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for determining the carbon skeleton and proton environments. Key expected signals for this compound would include:
-
Two distinct singlets in the olefinic region (~4.7-5.0 ppm) for the exocyclic methylene protons (=CH₂).
-
Signals for the isopropenyl group protons.
-
A signal for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, which is crucial for piecing together the entire molecular structure.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the compound is chiral and provide a value that, while not absolute proof of configuration, can be compared to theoretical calculations or data from related compounds. The sign of rotation will indicate whether it is dextrorotatory (+) or levorotatory (-).
Potential Biological & Pharmacological Significance
While the bioactivity of this compound itself is uncharacterized, its close structural relatives exhibit a range of interesting pharmacological properties.
-
Chemoprevention: Carveol has been shown to exhibit chemopreventive effects against mammary carcinogenesis in preclinical models.[3][12]
-
Antiparkinsonian Activity: A dihydroxy derivative of carveol, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated potent antiparkinsonian activity in animal models.[12][13] This highlights the potential of the p-menthane skeleton as a scaffold for neuroactive drugs.
-
Antimicrobial Activity: Carvone, the related ketone, possesses significant antibacterial and antifungal properties.[6][7]
The isolation of this novel isomer provides a valuable opportunity to screen it for similar activities, potentially uncovering unique structure-activity relationships conferred by the exocyclic double bond.
Conclusion
The pursuit of this compound is a venture into the subtle diversity of natural product chemistry. Although not a widely reported compound, its biosynthetic relationship to the abundant monoterpenoids of Mentha spicata provides a clear and logical starting point for its discovery. The technical framework presented here, from targeted sourcing and biosynthesis-informed searching to detailed extraction and state-of-the-art characterization, offers a comprehensive and scientifically rigorous path for isolating this and other rare isomers. The successful characterization of such molecules not only expands our fundamental knowledge of phytochemistry but also provides novel chemical entities for evaluation in drug discovery and development programs.
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[8] Snoussi, M., et al. (2015). Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains. Molecules. Available at: [Link]
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[6] Niksic, H., et al. (2018). Chemical characterization, antimicrobial and antioxidant properties of Mentha spicata L. (Lamiaceae) essential oil. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]
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[14] ResearchGate. (n.d.). Chemical Composition of M. spicata Essential Oil. Available at: [Link]
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[9] Niksic, H., et al. (2018). Table from: Chemical characterization, antimicrobial and antioxidant properties of Mentha spicata L. (Lamiaceae) essential oil. ResearchGate. Available at: [Link]
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[10] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443178, (+)-trans-Carveol. PubChem. Available at: [Link]
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[2] SBBLG. (2023). Understanding two forms of carvone and their roles in different industries. Available at: [Link]
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[4] Wikipedia contributors. (n.d.). Carvone. Wikipedia. Available at: [Link]
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[5] American Council on Science and Health. (2018). Carvone: One Molecule, Two Different Scents And Flavors. Available at: [Link]
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[15] de Sousa, D. P., et al. (2015). Synthesis of (R)-(–)-Carvone Derivatives. Revista Virtual de Química. Available at: [Link]
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[11] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94221, Carveol, trans-(-)-. PubChem. Available at: [Link]
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[1] Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology. Available at: [Link]
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[12] Wikipedia contributors. (n.d.). Carveol. Wikipedia. Available at: [Link]
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[16] FooDB. (n.d.). Showing Compound (-)-trans-Carveol (FDB013717). Available at: [Link]
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[3] Taylor & Francis. (n.d.). Carveol – Knowledge and References. Available at: [Link]
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[17] ChemBK. (n.d.). (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. Available at: [Link]
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[18] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7057941, (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. PubChem. Available at: [Link]
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[19] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12228811, (1S,5S,2R)-5-methyl-2-(methylethyl)cyclohexan-1-ol. PubChem. Available at: [Link]
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[20] Ardashov, O. V., et al. (2021). Synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene 6. ResearchGate. Available at: [Link]
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[13] Ardashov, O. V., et al. (2011). Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. Journal of Medicinal Chemistry. Available at: [Link]
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[21] SIELC Technologies. (2018). 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. Available at: [Link]
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[22] Ardashov, O. V., et al. (2013). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity. Medicinal Chemistry. Available at: [Link]
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[23] Saeio, K., et al. (2017). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Plants. Available at: [Link]
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biosynthesis of Monoterpenoid Alcohols
Abstract
Monoterpenoid alcohols represent a structurally diverse class of C10 isoprenoids with profound significance across the pharmaceutical, fragrance, and agricultural industries. Their biosynthesis is a testament to nature's intricate chemical machinery, originating from simple metabolic precursors and culminating in complex, stereospecific molecules. This guide provides a comprehensive exploration of the core biosynthetic pathways, detailing the enzymatic logic from central carbon metabolism to the final functionalized products. We will examine the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, the formation of the universal C10 precursor geranyl pyrophosphate (GPP), and the critical diversification steps catalyzed by monoterpene synthases (MTS) and cytochrome P450 monooxygenases (CYP450s). This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these vital metabolic routes.
The Foundation: Generation of Universal Isoprenoid Precursors
All terpenoids, including monoterpenoid alcohols, are synthesized from two universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants and many microorganisms, these precursors are generated through two distinct and spatially segregated pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[3][4]
The Mevalonate (MVA) Pathway
Operating primarily in the cytosol and mitochondria of plants, the MVA pathway is the classical route for isoprenoid biosynthesis in eukaryotes.[1][5] It begins with the condensation of three acetyl-CoA molecules to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[6] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the key rate-limiting step of this pathway.[4] A series of ATP-dependent phosphorylations and a final decarboxylation convert mevalonate into IPP, which can then be isomerized to DMAPP.[1] The MVA pathway is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols.[4][7]
The Methylerythritol Phosphate (MEP) Pathway
Discovered more recently, the MEP pathway operates within the plastids of plants and is also found in most bacteria.[4][7] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP), intermediates of glycolysis.[6] The first committed enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), and the subsequent enzyme, DXP reductoisomerase (DXR), are crucial control points.[4] Through a series of enzymatic steps, the C5 intermediate is converted to 4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), which is then reduced to yield a mixture of IPP and DMAPP.[6] In plants, the MEP pathway is the dedicated source of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40).[7]
This compartmentalization is a critical aspect of metabolic regulation, though evidence suggests a degree of "crosstalk" or exchange of intermediates between the cytosol and plastids can occur.[7][8]
The First Committed Step: Formation of Geranyl Pyrophosphate (GPP)
The synthesis of monoterpenoids begins with the formation of the C10 precursor, geranyl pyrophosphate (GPP).[9][10] This reaction is catalyzed by GPP synthase (GPPS), which facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[9][11] In plants, this critical step occurs in the plastids, utilizing the IPP and DMAPP pools generated by the MEP pathway.[9] GPP is the linear, acyclic precursor for all monoterpenes and their derivatives, representing the branch point from which the vast diversity of C10 structures originates.[11][12]
Generating Diversity Part I: Monoterpene Synthases (MTS)
The remarkable structural variety of monoterpenoids is primarily generated by the action of monoterpene synthases (MTS), a subclass of the larger terpene synthase (TPS) family.[13][14] These enzymes catalyze some of the most complex reactions in chemistry, converting the linear GPP substrate into a wide array of cyclic and acyclic hydrocarbon skeletons.[13][14]
The catalytic cycle begins when the enzyme binds GPP and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).[15] The enzyme facilitates the ionization of the pyrophosphate group from GPP, generating a highly reactive geranyl carbocation.[16] This carbocation is not free but is precisely managed within the enzyme's active site. The synthase then guides the carbocation through a series of complex transformations, which can include:
-
Isomerization: The geranyl cation is often isomerized to a linalyl pyrophosphate (LPP) intermediate, which allows for rotation around C-C bonds, a necessary step for subsequent cyclization.[16]
-
Cyclization: The carbocation can attack one of the double bonds within the molecule to form monocyclic (e.g., limonene) or bicyclic (e.g., pinene) ring systems.[15][16]
-
Rearrangements: The carbocation intermediates can undergo hydride shifts or Wagner-Meerwein rearrangements, further diversifying the carbon skeleton.[14]
The reaction is terminated when the final carbocation is quenched, typically by deprotonation to form a stable olefin or by the addition of a water molecule to form a preliminary alcohol.[14] The specific product profile of an MTS is dictated by the precise 3D architecture of its active site, which acts as a template to control the folding of the substrate and stabilize specific carbocation intermediates, thereby directing the reaction cascade toward a particular outcome.[13][15] Even single amino acid substitutions in the active site can dramatically alter the product profile of an MTS.[13][17]
Generating Diversity Part II: Cytochrome P450-Mediated Hydroxylation
While some terpene synthases can directly produce alcohols, the vast majority of monoterpenoid alcohols are formed in a subsequent step. After an MTS produces a monoterpene olefin (a hydrocarbon), this intermediate is functionalized by a cytochrome P450 monooxygenase (CYP450).[18][19]
CYP450s are heme-containing enzymes that are masters of oxidation.[20] In monoterpenoid biosynthesis, they catalyze the regio- and stereospecific hydroxylation of the terpene backbone.[19][21] This is a critical step, as the introduction of a hydroxyl (-OH) group dramatically increases the compound's polarity and provides a reactive handle for further modifications (e.g., glycosylation or acylation).[18][20]
A classic example is the biosynthesis of perillyl alcohol. First, limonene synthase cyclizes GPP to form limonene.[15] Then, a specific CYP450, a limonene 7-hydroxylase, introduces a hydroxyl group at the C7 position of limonene to yield perillyl alcohol.[21] These hydroxylation reactions are highly specific and are responsible for producing the final, biologically active alcohol.[18][19]
Methodologies for Pathway Characterization
Elucidating these complex pathways requires a combination of genetic, biochemical, and analytical techniques. A common workflow involves identifying candidate genes, expressing the encoded enzymes heterologously, and assaying their activity.
Experimental Workflow: From Gene to Function
Protocol: In Vitro Assay for Monoterpene Synthase Activity
This protocol describes a general method for testing the activity of a heterologously expressed MTS.
-
Protein Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the candidate MTS gene. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG. Incubate for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.[22]
-
Lysate Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. The resulting supernatant contains the soluble enzyme and is used for the assay.[22]
-
Assay Reaction: In a glass vial, combine the clarified lysate with an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂) and the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of ~50-100 μM.[22]
-
Product Trapping: Immediately overlay the aqueous reaction with an organic solvent (e.g., 500 μL of hexane or dodecane) to trap the volatile terpene products as they are formed.[6] This prevents product loss and can alleviate potential enzyme inhibition.
-
Incubation: Seal the vial and incubate at a suitable temperature (e.g., 30°C) for 1-2 hours with gentle shaking.
-
Extraction & Analysis: Vigorously vortex the vial to extract the products into the organic layer. Separate the organic phase and analyze it directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products formed.[22]
Quantitative Insights: Enzyme Kinetics
The efficiency and substrate preference of the biosynthetic enzymes can be quantified through kinetic analysis. Below is a comparative table of kinetic parameters for representative enzymes in the monoterpenoid alcohol pathway.
| Enzyme | Organism | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Source |
| (4S)-Limonene Synthase | Mentha spicata | GPP | ~1.5 | ~0.6 | [15] |
| Geraniol Synthase | Ocimum basilicum | GPP | ~2.9 | ~0.03 | [23] |
| CYP153A6 (Limonene Hydroxylase) | Mycobacterium sp. | Limonene | ~4.0 | ~1.2 | [21] |
Note: Values are approximate and can vary based on assay conditions.
Conclusion and Future Perspectives
The biosynthesis of monoterpenoid alcohols is a highly regulated and elegantly complex process, relying on the coordinated action of distinct metabolic pathways and diverse enzyme families. A thorough understanding of the MVA and MEP pathways, GPP synthesis, and the subsequent diversification by MTS and CYP450s is fundamental for both basic research and applied science. Advances in synthetic biology and metabolic engineering are now leveraging this knowledge to construct microbial cell factories for the sustainable production of high-value monoterpenoids.[5][6][24] Future research will continue to uncover novel enzymes, elucidate regulatory networks, and push the boundaries of what can be produced through engineered biological systems, offering a green alternative to traditional chemical synthesis.[2][25]
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An In-depth Technical Guide to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol: Properties, Characterization, and Handling
This technical guide provides a comprehensive overview of the physical and chemical properties of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a monoterpenoid alcohol of significant interest in the fields of fragrance, food science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, analytical methodologies, and safe handling protocols.
Introduction and Nomenclature
This compound belongs to the family of menthane monoterpenoids. These are a class of organic compounds characterized by a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 positions, respectively. The specific stereochemistry and functional group arrangement of this molecule contribute to its unique biological and sensory properties.
It is crucial to note that this compound is a stereoisomer of the more commonly known carveol. Carveol exists in various isomeric forms, with cis-(-)-carveol being a notable constituent of spearmint essential oil. For the purpose of this guide, we will draw upon data from closely related isomers where specific data for the (5R)- configuration is not available, with the understanding that stereochemistry can influence physical and biological properties.
Molecular Structure and Identification
The structural integrity and stereochemical configuration of this compound are fundamental to its function.
Figure 1: 2D structure of this compound indicating the (R) stereocenter.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [1][2] |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=C)[C@H]1CC=C(C)C(O)C1 |
| InChI Key | BAVONGHXFVOKBV-UWVGGRQHSA-N |
Physical Properties
The physical properties of this compound are essential for its handling, formulation, and application. The data presented below is a synthesis from various isomers of carveol, providing a reliable estimate.
| Property | Value | Source |
| Appearance | Colorless liquid/solid | [1][3] |
| Odor | Spearmint, caraway-like | [3][4] |
| Boiling Point | ~226-227 °C | [3] |
| Melting Point | Data not readily available for this specific isomer. Related isomers can be solid at room temperature. | [1] |
| Density | ~0.958 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in oils and organic solvents like alcohols and ethers.[3][4][5] | |
| Vapor Pressure (est.) | 0.0544 hPa @ 25°C | [6] |
| Refractive Index | Data available for related isomers. | [1] |
Chemical Properties and Reactivity
This compound is an unsaturated, monocyclic monoterpenoid alcohol. Its reactivity is primarily dictated by the hydroxyl group and the two double bonds.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one.[7]
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, which often have distinct fragrances.
-
Addition Reactions: The double bonds within the cyclohexene ring and the isopropenyl group are susceptible to electrophilic addition reactions.
-
Hydrogenation: Selective hydrogenation of the double bonds is a key reaction, for instance, in the industrial synthesis of menthol isomers.[6]
This compound should be stored away from strong oxidizing agents.[5] It may be sensitive to air and moisture, and some related compounds can form explosive peroxides, necessitating storage under an inert atmosphere and periodic testing for peroxide formation.[8]
Spectroscopic and Chromatographic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Experimental Workflow for Characterization
Figure 2: A typical experimental workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be complex due to the number of non-equivalent protons. Key signals would include those for the vinyl protons of the methylidene and prop-1-en-2-yl groups, the proton on the carbon bearing the hydroxyl group, and the methyl protons.
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (alkene, alcohol-bearing, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating the compound from a mixture and identifying it. The expected molecular ion peak [M]⁺ would be at m/z 152.
Gas Chromatography (GC)
GC is the preferred method for assessing the purity of volatile compounds like this. Using a suitable capillary column (e.g., a non-polar or medium-polarity column), the retention time can be determined, and the peak area can be used to quantify purity.
Potential Applications in Research and Development
Given its structural similarity to other biologically active monoterpenoids, this compound and its derivatives are of interest in several areas:
-
Pharmaceutical Research: Derivatives of related compounds have shown potential as antiparkinsonian agents.[3][9] The specific stereochemistry and functional groups are critical for this activity. There is also interest in developing novel monoterpene-containing azoles with antifungal properties.[10]
-
Flavor and Fragrance Industry: It is utilized as a fragrance ingredient in cosmetics and a flavor additive in the food industry due to its characteristic minty and caraway-like aroma.[3][4][5]
-
Synthetic Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.[11]
Safety and Handling
As a professional handling this chemical, adherence to strict safety protocols is paramount.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]
-
Ground and bond containers when transferring material to prevent static discharge.[13]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water.[8][14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][15]
Always consult the most current Safety Data Sheet (SDS) for the specific compound being handled.
Conclusion
This compound is a valuable chiral monoterpenoid with significant potential in various scientific and industrial domains. A thorough understanding of its physical and chemical properties, coupled with robust analytical characterization and stringent safety practices, is essential for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with this and related compounds.
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(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol CAS number and identifiers
An In-Depth Technical Guide to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and its Stereoisomers
Authored by a Senior Application Scientist
Introduction: Navigating the Stereochemistry of Isocarveol
The compound specified as this compound is a monoterpenoid alcohol belonging to the p-menthane class of natural products. More commonly known by the trivial name isocarveol , or systematically as p-Mentha-1(7),8-dien-2-ol , its chemical identity is critically defined by its stereochemistry. The provided name, this compound, unambiguously assigns the 'R' configuration at carbon 5 (the carbon bearing the isopropenyl group). However, it leaves the stereochemistry at carbon 1 (the hydroxyl-bearing carbon) undefined.
This omission is significant, as the relative orientation of the hydroxyl group (C1) and the isopropenyl group (C5) gives rise to two distinct diastereomers: cis and trans. To provide a comprehensive technical guide, this document will address both relevant stereoisomers that feature the (5R) configuration:
-
trans-(1S,5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol : Here, the hydroxyl group is trans relative to the isopropenyl group.
-
cis-(1R,5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol : In this isomer, the hydroxyl group is cis relative to the isopropenyl group.
This guide is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the identification, properties, synthesis, and biological context of these specific isocarveol isomers.
PART 1: Compound Identification and Physicochemical Properties
Accurate identification is paramount when working with stereoisomers, as subtle structural differences can lead to vastly different physical properties and biological activities. The primary identifiers and computed physicochemical properties for the trans and cis isomers of (5R)-isocarveol are summarized below.
| Identifier & Property | trans-(1S,5R)-Isomer | cis-(1R,5R)-Isomer | Reference(s) |
| IUPAC Name | (1S,5R)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | (1R,5R)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1][2] |
| Synonyms | trans-Isocarveol, trans-p-Mentha-1(7),8-dien-2-ol | cis-Isocarveol, cis-p-Mentha-1(7),8-dien-2-ol | [3][4][5] |
| CAS Number | 21391-84-4 | 22626-43-3 | [3][4] |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | [3][4] |
| Molecular Weight | 152.23 g/mol | 152.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid (est.) | - | |
| Boiling Point | 227-228 °C at 760 mmHg (est.) | - | [5] |
| InChI | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1 | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 | [3][4] |
| InChIKey | PNVTXOFNJFHXOK-ZJUUUORDSA-N | PNVTXOFNJFHXOK-UWVGGRQHSA-N | [3][4] |
| SMILES | CC(=C)[C@@H]1CCC(=C)O | CC(=C)[C@@H]1CCC(=C)O | [1] |
PART 2: Synthesis, Isolation, and Spectroscopic Analysis
Synthetic Strategy: Isomerization of Limonene Oxides
A prevalent and efficient method for the synthesis of isocarveol isomers is the catalytic isomerization of limonene oxides. This approach is favored due to the wide availability and low cost of limonene, a major component of citrus oils, which can be readily epoxidized to a mixture of cis- and trans-limonene oxides.
Causality of Experimental Choice: The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. The mechanism involves the opening of the epoxide ring to form an allylic alcohol. We have found that chromium-based catalysts, in the presence of a phenolic modifier, can selectively convert cis-limonene oxide primarily into trans-isocarveol, while minimizing the conversion of trans-limonene oxide.[6] This selectivity is crucial for obtaining a product mixture enriched in the desired trans-isomer, which can then be purified.
Experimental Protocol: Selective Synthesis of trans-Isocarveol
This protocol describes a lab-scale synthesis of trans-isocarveol via the selective isomerization of a limonene oxide mixture.
Materials:
-
Mixture of cis- and trans-limonene oxide
-
Phenolic modifier (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)
-
Chromium(III) acetylacetonate catalyst
-
High-boiling point solvent (e.g., Tetralin)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge the limonene oxide mixture, solvent, and phenolic modifier.
-
Catalyst Addition: Add the chromium catalyst (typically 1 to 1000 ppm relative to the limonene oxide).
-
Isomerization: Heat the mixture to a temperature below 220°C. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to track the conversion of cis-limonene oxide to trans-isocarveol.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, containing trans-isocarveol, cis-isocarveol, and unreacted limonene oxides, is purified by fractional distillation under reduced pressure to isolate the trans-isocarveol.[6]
Workflow for Isocarveol Synthesis and Analysis
Caption: Workflow for the synthesis and purification of isocarveol.
Spectroscopic Characterization
Distinguishing between the cis and trans isomers, as well as other constitutional isomers like carveol, requires careful spectroscopic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the isomers and confirming their molecular weight (m/z = 152). The retention times for cis and trans isomers will differ, allowing for quantification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The coupling constants and chemical shifts, particularly for the protons on C1 and in the vicinity of the hydroxyl and isopropenyl groups, will be distinct for the cis and trans diastereomers due to their different spatial arrangements.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch, broad, ~3300 cm⁻¹), exocyclic methylene (=C-H stretch, ~3070 cm⁻¹; C=C stretch, ~1645 cm⁻¹), and isopropenyl groups. While the spectra of the two isomers will be very similar, subtle differences in the fingerprint region can be used for differentiation.[8]
PART 3: Biological Activity and Applications
Isocarveol isomers are naturally occurring compounds found in the essential oils of various plants, including those of the Tanacetum and Mentha genera.[9][10] Their presence in these oils contributes to the overall aromatic profile and biological activity.
Natural Occurrence and Biosynthetic Context
p-Mentha-1(7),8-dien-2-ol is a known constituent of essential oils from plants like Tanacetum tomentellum and Elyonurus hensii.[7][11] In some species, environmental stressors such as drought can influence the relative biosynthesis of the cis and trans isomers.[7] These compounds are part of the broader monoterpenoid biosynthetic pathway, which originates from geranyl pyrophosphate (GPP).
Caption: Simplified biosynthetic context of isocarveol.
Potential Applications
While research on these specific isomers is limited, the broader class of p-menthane monoterpenoids is of significant interest to the pharmaceutical and flavor/fragrance industries.
-
Pharmaceutical Research: Related monoterpenoid alcohols have demonstrated a range of biological activities. For example, carveol (a constitutional isomer) has been investigated for chemopreventive properties. The isocarveol scaffold serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Flavor and Fragrance: As components of essential oils, isocarveol isomers contribute to the scent and flavor profiles of various plants. Purified isomers can be used as starting materials for the synthesis of other fragrance compounds, such as perillyl alcohol.[6]
-
Antimicrobial Activity: Essential oils containing isocarveol have shown antimicrobial activity against various pathogens, suggesting a potential role for these compounds as natural preservatives or antimicrobial agents.[9]
Conclusion
The compound this compound, or (5R)-isocarveol, exists as two key diastereomers: trans-(1S,5R) and cis-(1R,5R). Accurate identification through their unique CAS numbers and spectroscopic profiles is essential for any research or development application. Their synthesis from readily available limonene, combined with their presence in naturally derived essential oils, makes them interesting targets for applications ranging from synthetic chemistry to the study of natural products' biological activity. This guide provides the foundational technical information required for professionals to confidently work with and explore the potential of these specific monoterpenoid isomers.
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Biological activity of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol stereoisomers
An In-depth Technical Guide to the Biological Activity of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol Stereoisomers
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of a molecule is a critical determinant of its pharmacological properties. This technical guide provides a comprehensive examination of the biological activities of the stereoisomers of this compound, a monoterpenoid commonly known as isopulegol. While extensive research has focused on the naturally abundant (-)-isopulegol, this guide synthesizes the available data on its various stereoisomers, including neoisopulegol, isoisopulegol, and neoisoisopulegol. We delve into a comparative analysis of their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, underscoring the influence of stereochemistry on efficacy and mechanism of action. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven protocols for key bioassays and visualizing complex biological pathways and experimental workflows.
Introduction: The Significance of Stereoisomerism in Isopulegol
This compound, or isopulegol, is a chiral monoterpene alcohol with three stereocenters, giving rise to eight stereoisomers (four pairs of enantiomers): isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. The most prevalent of these in nature is (-)-isopulegol, which has been the subject of considerable scientific investigation. The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups dictates the molecule's three-dimensional structure, which in turn governs its interaction with biological targets such as enzymes and receptors. This guide explores the nuanced differences in the biological activities of these stereoisomers, providing a deeper understanding of their therapeutic potential.
Comparative Biological Activities of Isopulegol Stereoisomers
While the bulk of available research has been conducted on (-)-isopulegol, studies on its derivatives and other stereoisomers are beginning to illuminate the structure-activity relationships that govern their biological effects.
Anti-inflammatory Activity
Isopulegol has demonstrated significant anti-inflammatory properties. In vivo studies using models such as carrageenan-induced paw edema have shown that isopulegol can reduce inflammation by inhibiting the release of pro-inflammatory mediators.[1][2] The proposed mechanisms for this activity include the downregulation of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and the modulation of the cyclooxygenase (COX) and histamine pathways.[1][3]
While direct comparative studies on the anti-inflammatory effects of all parent stereoisomers are limited, the existing research on isopulegol suggests a potent anti-inflammatory profile that warrants further investigation across its isomeric forms.[1]
Antimicrobial and Antifungal Activity
The antimicrobial potential of isopulegol and its derivatives has been explored against a range of pathogens. Studies on derivatives of (-)-isopulegol and (+)-neoisopulegol have revealed that structural modifications and stereochemistry can significantly influence antimicrobial efficacy. For instance, certain amino and thiol adducts of (+)-neoisopulegol have shown selective inhibition against Gram-positive bacteria like Staphylococcus aureus.[4][5]
A comparative analysis of (-)-isopulegol derivatives highlighted that their minimum inhibitory concentrations (MIC) vary against different bacterial and fungal strains, indicating that stereochemical configuration is a key factor in their antimicrobial spectrum and potency.[6] While comprehensive data comparing the parent stereoisomers is still emerging, the existing evidence on their derivatives underscores the importance of stereoselective synthesis in developing novel antimicrobial agents.[4][7][8]
Table 1: Antimicrobial Activity of a (+)-Neoisopulegol Derivative
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Naphthylmethyl-substituted β-aminolactone of (+)-neoisopulegol | Staphylococcus aureus | 12.5 µM | [4] |
Antioxidant Activity
Isopulegol has been reported to possess antioxidant properties, which are believed to contribute to some of its other biological effects, such as its gastroprotective and anticonvulsant activities.[9][10] The ability of isopulegol to scavenge free radicals and modulate endogenous antioxidant systems is a key aspect of its therapeutic potential. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Cytotoxic and Antiproliferative Activity
The anticancer potential of isopulegol derivatives has been an area of active research. Studies have shown that novel heterocyclic derivatives of (-)-isopulegol can exhibit significant antiproliferative activity against various human cancer cell lines.[11] The efficacy of these compounds is often compared to established chemotherapy agents, and structure-activity relationship studies have begun to elucidate the molecular features that contribute to their cytotoxicity. While much of the research has centered on derivatives, it provides a strong rationale for the systematic evaluation of the parent stereoisomers for their potential as anticancer agents.
Signaling Pathways and Mechanisms of Action
The biological activities of isopulegol stereoisomers are underpinned by their interactions with specific molecular pathways. The anti-inflammatory effects, for instance, are mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory enzyme activity.
Caption: Proposed anti-inflammatory mechanism of isopulegol.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to evaluate the biological activities of isopulegol stereoisomers.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isopulegol stereoisomers and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
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Introduction: Unveiling the Therapeutic Potential of a Natural Monoterpene
Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants like Melissa officinalis, has emerged from the realm of fragrances to become a subject of significant pharmacological interest.[1] Initially recognized for its characteristic minty aroma, a growing body of preclinical evidence now illuminates its diverse therapeutic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of isopulegol and its related compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource to support further investigation and therapeutic development.
Our understanding of isopulegol's bioactivity has evolved to reveal a multi-target profile, contributing to its observed anticonvulsant, anxiolytic, anti-inflammatory, antioxidant, and gastroprotective effects.[2][3] The primary mechanism of action for its central nervous system effects is the positive allosteric modulation of GABA-A receptors.[4][5] Furthermore, its anti-inflammatory properties are attributed to the modulation of key inflammatory mediators and pathways, while its antioxidant capacity contributes to its neuroprotective and cytoprotective actions. This guide will dissect these mechanisms, providing both a broad overview and detailed, actionable insights for the scientific community.
Modulation of the GABAergic System: A Cornerstone of Isopulegol's CNS Activity
The most extensively documented mechanism of action for isopulegol is its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Isopulegol acts as a positive allosteric modulator of GABA-A receptors, thereby potentiating the inhibitory effects of GABA.[4][5] This modulation is central to its demonstrated anticonvulsant and anxiolytic properties.[4][6]
Signaling Pathway: Enhancement of GABAergic Inhibition
Upon binding to a site on the GABA-A receptor distinct from the GABA binding site, isopulegol enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane raises the threshold for firing, thus producing an inhibitory effect on neurotransmission. This mechanism is crucial for its ability to mitigate seizures and reduce anxiety.[4] Studies have shown that the anticonvulsant effects of isopulegol can be diminished by flumazenil, a benzodiazepine-site antagonist, suggesting an interaction at or near the benzodiazepine binding site on the GABA-A receptor complex.[4][7]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To investigate the modulatory effects of isopulegol on GABA-A receptors, whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing recombinant GABA-A receptors are employed.
Objective: To measure the effect of isopulegol on GABA-evoked currents.
Materials:
-
HEK293T cells transiently expressing α1, β3, and γ2L GABA-A receptor subunits.
-
External solution (in mM): 145 NaCl, 10 HEPES, 4 KCl, 2 CaCl2, 1 MgCl2 (pH 7.4).
-
Internal solution (in mM): 90 KCl, 50 KF, 11 EGTA, 10 HEPES, 4 Mg-ATP, 1 MgCl2 (pH 7.35).
-
GABA stock solution.
-
Isopulegol stock solution (dissolved in DMSO, final concentration ≤ 0.1%).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
Procedure:
-
Cell Preparation: Culture and prepare cells for patch-clamp recording as per standard laboratory protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and establish the whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a sub-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Isopulegol Co-application: Co-apply the same concentration of GABA with varying concentrations of isopulegol.
-
Data Acquisition: Record the current responses to GABA and GABA + isopulegol.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of isopulegol. Plot the potentiation of the GABA response as a function of isopulegol concentration to determine the EC50 for its modulatory effect.
Anti-inflammatory Mechanisms: A Multi-pronged Approach
Isopulegol exhibits significant anti-inflammatory activity in both acute and chronic models of inflammation.[5][8] Its mechanism of action in this context is multifaceted, involving the inhibition of pro-inflammatory cytokines and modulation of key inflammatory pathways.
Signaling Pathway: Inhibition of Inflammatory Mediators
Isopulegol has been shown to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] These cytokines are pivotal in orchestrating the inflammatory response. By inhibiting their release, isopulegol can effectively dampen the inflammatory cascade. The proposed mechanism for this inhibition may involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key transcriptional regulator of inflammatory genes.[9] Additionally, molecular docking studies suggest that isopulegol may interact with and inhibit Cyclooxygenase-2 (COX-2) and the Histamine H1 receptor, further contributing to its anti-inflammatory profile through the prostaglandin and histamine pathways.[1][10]
Experimental Protocol: In Vitro TNF-α and IL-1β Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of isopulegol on the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the dose-dependent inhibition of TNF-α and IL-1β production by isopulegol.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Isopulegol stock solution.
-
Human TNF-α and IL-1β ELISA kits.
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of isopulegol for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no isopulegol) and a negative control (no LPS).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-1β production for each concentration of isopulegol compared to the vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Antioxidant Properties: A Shield Against Oxidative Stress
Isopulegol demonstrates significant antioxidant activity, which is believed to underpin its neuroprotective and gastroprotective effects.[4][11] This activity is primarily attributed to its ability to scavenge free radicals and bolster endogenous antioxidant defenses.
Mechanism of Action: Scavenging Free Radicals and Enhancing Endogenous Defenses
Isopulegol can directly scavenge reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. Furthermore, it has been shown to restore levels of glutathione (GSH), a critical endogenous antioxidant, and enhance the activity of antioxidant enzymes.[11][12] This dual action of directly neutralizing ROS and augmenting the cell's own antioxidant capacity makes isopulegol an effective protectant against oxidative stress-related pathologies.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Objective: To determine the free radical scavenging capacity of isopulegol.
Materials:
-
DPPH stock solution (0.1 mM in methanol).
-
Isopulegol solutions of varying concentrations in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol as a blank.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of the isopulegol solutions at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of isopulegol to determine the IC50 value, which is the concentration of isopulegol required to scavenge 50% of the DPPH radicals.
Interactions with Other Key Molecular Targets
Beyond its primary effects on the GABAergic, inflammatory, and antioxidant systems, isopulegol interacts with other important molecular targets, contributing to its broad pharmacological profile.
Transient Receptor Potential (TRP) Channels
Isopulegol is known to interact with TRP channels, which are involved in sensory perception, including temperature and pain. It has been identified as an agonist of TRPM8, the primary cold and menthol receptor, although its activating effect is less characterized than that of menthol. This interaction may contribute to its sensory properties and potential analgesic effects.
Opioid and Muscarinic Systems
Emerging evidence suggests that the antinociceptive (pain-relieving) effects of isopulegol may also involve the opioid and muscarinic receptor systems. One study indicated that the antinociceptive action of isopulegol was inhibited by naloxone, an opioid receptor antagonist, and atropine, a muscarinic receptor antagonist. This suggests a complex interplay of multiple neurotransmitter systems in mediating its analgesic properties. The same study also pointed to the involvement of the L-arginine/nitric oxide/cGMP pathway. However, specific binding affinities (Ki values) for isopulegol at opioid and muscarinic receptors have not been reported in the reviewed literature.
Quantitative Data Summary
The following table summarizes the available quantitative data for the pharmacological activity of isopulegol. It is important to note that while dose-dependent effects have been established in many studies, specific binding affinities (Ki) and inhibitory concentrations (IC50) for some targets are not yet available in the public domain.
| Pharmacological Activity | Model/Assay | Dose/Concentration | Observed Effect | Reference |
| Anticonvulsant | PTZ-induced seizures (mice) | 25, 50, 100 mg/kg (i.p.) | Significantly prolonged latency to convulsions | [4] |
| PTZ-induced seizures (mice) | 100 mg/kg (i.p.) | 100% protection against mortality | [4] | |
| Anxiolytic-like | Elevated Plus Maze (mice) | 25, 50 mg/kg (i.p.) | Significant increase in time spent in open arms | [6] |
| Anti-inflammatory | Carrageenan-induced paw edema (rodents) | 1, 5, 10 mg/kg (v.o.) | Significant inhibition of edema | [1] |
| LPS-stimulated macrophages | 10 mg/kg (in vivo) | Reduced exudate levels of IL-1β and TNF-α | [1] | |
| Gastroprotective | Ethanol-induced gastric lesions (mice) | Dose-dependent | Gastroprotective effect | [11] |
| Antinociceptive | Formalin test (mice) | 0.78 - 25 mg/kg (oral) | Antinociceptive effect in both phases | |
| Capsaicin test (mice) | 1.56 - 12.5 mg/kg (oral) | Antinociceptive effect |
Structure-Activity Relationships and Isopulegol Derivatives
The chemical structure of isopulegol provides a valuable scaffold for the development of novel therapeutic agents. Studies on isopulegol derivatives have begun to explore the structure-activity relationships (SAR) that govern their biological effects. For instance, the synthesis of O,N-functionalized isopulegol derivatives has yielded compounds with antiproliferative activity against various cancer cell lines. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of isopulegol-based compounds. The development of aminodiol and aminotriol derivatives from isopulegol has shown that modifications to the hydroxyl and amino groups can significantly impact their biological activity, offering a promising avenue for the design of new drug candidates.
Conclusion and Future Directions
Isopulegol and its related compounds represent a promising class of natural products with a rich and multifaceted pharmacology. The well-established positive allosteric modulation of GABA-A receptors provides a solid foundation for their development as anticonvulsant and anxiolytic agents. Furthermore, their potent anti-inflammatory and antioxidant properties open up therapeutic possibilities for a wide range of disorders characterized by inflammation and oxidative stress.
While significant progress has been made in elucidating the mechanisms of action of isopulegol, several areas warrant further investigation. The precise binding sites and quantitative affinities for its various molecular targets, particularly opioid, muscarinic, COX-2, and H1 receptors, need to be determined to fully understand its pharmacological profile. Further exploration of the structure-activity relationships of isopulegol derivatives will be instrumental in designing new compounds with enhanced therapeutic efficacy and safety profiles. As research in this field continues to advance, isopulegol and its analogues hold the potential to be developed into novel and effective therapies for a variety of challenging medical conditions.
References
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Leafwell. What Is Isopulegol? Benefits, Uses, and Risks. Leafwell. Available at: [Link].
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Oliveira, M. G. B., et al. (2020). Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models. Molecules, 25(10), 2347. Available at: [Link].
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Ramos-e-Silva, T. L., et al. (2020). Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models. Molecules, 25(10), 2347. Available at: [Link].
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Tomé, A. R., et al. (2009). Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action. Naunyn-Schmiedeberg's archives of pharmacology, 380(3), 233–245. Available at: [Link].
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Vriens, J., et al. (2008). Herbal Compounds and Toxins Modulating TRP Channels. Current Neuropharmacology, 6(1), 79–96. Available at: [Link].
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Kessler, A., et al. (2014). GABAA receptor modulation by terpenoids from Sideritis extracts. Planta medica, 80(2-3), 163–170. Available at: [Link].
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Vriens, J., et al. (2008). Herbal Compounds and Toxins Modulating TRP Channels. Current Neuropharmacology, 6(1), 79-96. Available at: [Link].
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ResearchGate. The binding poses the best stability of isopulegol (orange) and... - ResearchGate. Available at: [Link].
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Sankaranarayanan, C., & Kalaivani, K. (2021). Isopulegol: A Promising Phytochemical with Potential Therapeutic Benefits. Journal of Childhood & Developmental Disorders, 7(8), 1-5. Available at: [Link].
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Próspero, D. F. A., et al. (2018). Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway. Chemico-biological interactions, 293, 55–60. Available at: [Link].
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Ramos-e-Silva, T. L., et al. (2020). Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models. Molecules, 25(10), 2347. Available at: [Link].
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de Lavor, E. P. H., et al. (2021). Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model. International Journal of Molecular Sciences, 22(21), 11526. Available at: [Link].
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El-Haddad, F., et al. (2023). Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas. Plants, 12(4), 772. Available at: [Link].
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de Almeida, A. A. C., et al. (2010). Central nervous system activity of acute administration of isopulegol in mice. Pharmacology, biochemistry, and behavior, 95(3), 271–276. Available at: [Link].
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Whitepaper: Discovery and Isolation of Novel Monoterpenoid Alcohols: A Modern Workflow for Natural Product Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quest for novel bioactive compounds is a cornerstone of pharmaceutical and biotechnological innovation. Monoterpenoid alcohols, a class of secondary metabolites found across the plant and microbial kingdoms, represent a rich and underexplored reservoir of potential therapeutic agents, fragrances, and agrochemicals. Their inherent structural diversity and potent biological activities, ranging from antimicrobial to anti-inflammatory and anticancer, drive the need for robust and efficient discovery pipelines. This guide provides a comprehensive, field-proven workflow for the prospecting, extraction, isolation, and structural elucidation of novel monoterpenoid alcohols. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering a self-validating framework designed for the modern natural products laboratory.
Part 1: Strategic Prospecting and Biomaterial Selection
The discovery process begins not in the lab, but in the strategic selection of biological source material. A haphazard approach to collection yields common, well-characterized compounds. A targeted strategy, however, significantly increases the probability of discovering novelty.
1.1. Chemotaxonomic and Phylogenetic Targeting Instead of random screening, a chemotaxonomic approach leverages evolutionary relationships to predict chemical profiles. If a particular plant genus, for instance, is known to produce a diverse array of terpenoids, exploring a previously unstudied species within that same genus is a logical starting point. This predictive power focuses resources on high-potential targets.
1.2. Metabolomic Profiling for High-Throughput Screening Modern metabolomics, particularly using techniques like GC-MS and LC-MS, allows for rapid chemical fingerprinting of potential sources. By creating a crude extract from a candidate organism and analyzing its metabolic profile, researchers can quickly identify the presence of unique or unusual chemical signals in the monoterpenoid region of the chromatogram. This allows for the prioritization of extracts that show the most promise for containing novel structures before committing to large-scale extraction and isolation.
Part 2: Advanced Extraction and Isolation Methodologies
The transition from raw biomass to a purified compound is the most critical and labor-intensive phase of the discovery pipeline. The choice of extraction method is paramount, as it directly influences the yield, purity, and even the chemical integrity of the target molecules.
2.1. The Rationale for Method Selection The primary consideration is the physicochemical nature of monoterpenoid alcohols. These are typically semi-volatile and thermolabile compounds, making traditional high-temperature methods like steam distillation potentially destructive. While effective for robust, high-concentration compounds like geraniol from rose oil, steam distillation can cause isomerization or degradation of more delicate, novel structures.
Modern "green" extraction techniques are often superior for preserving the native chemical profile of an extract.
Table 1: Comparison of Modern Extraction Techniques for Monoterpenoid Alcohols
| Method | Principle | Typical Yield | Solvent Usage | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Uses CO2 at its supercritical state as a tunable solvent. | High | None (CO2 is recycled) | Preserves thermolabile compounds, highly selective, solvent-free product. | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and biomass directly, causing cell rupture. | Very High | Low to Moderate | Extremely fast, high efficiency, reduced solvent consumption. | Potential for localized overheating if not optimized. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates micro-fissures in cell walls, enhancing solvent penetration. | High | Moderate | Works at low temperatures, fast, good for heat-sensitive molecules. | Can generate free radicals, potentially altering chemical structures. |
2.2. Protocol: Supercritical Fluid Extraction (SFE) of a Putative Novel Monoterpenoid Alcohol
This protocol outlines a self-validating system for the selective extraction of semi-volatile compounds from a plant matrix (e.g., Lippia alba).
-
Preparation: Air-dry the plant material at a temperature not exceeding 40°C to preserve volatile compounds. Grind the material to a consistent particle size (e.g., 0.5 mm) to ensure uniform extraction.
-
System Parameters:
-
Extractor Vessel: 5L capacity.
-
CO2 Flow Rate: 25 g/min .
-
Pressure: Set to 100 bar. This is a crucial parameter; lower pressures are more selective for smaller, less polar molecules like monoterpenoids.
-
Temperature: Set to 45°C. This keeps the CO2 in a supercritical state while minimizing thermal degradation of the target compounds.
-
-
Extraction: Load the ground plant material into the extraction vessel. Pressurize the system with CO2 and maintain the set parameters for a duration of 90 minutes.
-
Fractionation: The extract is depressurized in a series of separators. A first separator at 60 bar can precipitate heavier lipids and waxes, while a second separator at a lower pressure will collect the more volatile monoterpenoid-rich fraction.
-
Validation: The resulting extract should be immediately analyzed via GC-MS to confirm the presence of target compounds and assess the selectivity of the extraction. The absence of chlorophyll and other high molecular weight compounds validates the selectivity of the chosen SFE parameters.
Part 3: The Isolation and Purification Workflow
A crude extract is a complex mixture. The goal of the purification workflow is to systematically reduce this complexity until a single, pure compound is isolated.
Diagram 1: General Workflow for Monoterpenoid Alcohol Isolation
Caption: A logical workflow from biomass to an identified pure compound.
3.1. Protocol: Column Chromatography for Fractionation
-
Stationary Phase Selection: Use silica gel 60 (70-230 mesh) for standard flash chromatography. The polarity of silica is ideal for separating the moderately polar monoterpenoid alcohols from non-polar hydrocarbons and highly polar glycosides.
-
Mobile Phase Gradient:
-
Begin with a non-polar solvent like n-hexane to elute hydrocarbons and other lipids.
-
Gradually increase the polarity by introducing ethyl acetate. A typical gradient might be: 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 -> 80:20, and so on.
-
The monoterpenoid alcohols will typically elute at intermediate polarities (e.g., 85:15 to 70:30 Hexane:EtOAc).
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Validation and Pooling: Analyze each fraction by Thin Layer Chromatography (TLC). Fractions with a similar TLC profile (i.e., containing the same dominant spot at a similar Rf value) are pooled together. This self-validating step ensures that only fractions of similar composition are combined for the next stage of purification.
Part 4: Structural Elucidation of Novel Compounds
Once a compound is isolated to a high degree of purity (>98% by analytical HPLC or GC), its chemical structure must be determined. This is a multi-faceted process where different spectroscopic techniques provide complementary pieces of a puzzle.
Diagram 2: Spectroscopic Techniques for Structural Elucidation
Caption: An integrated approach to determining a compound's final structure.
4.1. Interpreting the Data
-
GC-MS: Provides two critical pieces of information: the retention time (a measure of volatility and polarity) and the mass spectrum. The molecular ion peak (M+) gives the molecular weight, while the fragmentation pattern provides clues about the compound's structure. A novel compound will have a mass spectrum that does not match any entry in existing libraries like NIST or Wiley.
-
NMR Spectroscopy: This is the most powerful tool for de novo structure elucidation.
-
¹H NMR: Tells you the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of unique carbons in the molecule. For a monoterpenoid, you would expect to see 10 carbon signals.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal which protons are coupled to which other protons and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton.
-
-
FTIR Spectroscopy: A quick and effective method to identify key functional groups. For a monoterpenoid alcohol, a strong, broad absorption band around 3300-3500 cm⁻¹ is a definitive indicator of the presence of a hydroxyl (-OH) group.
By integrating the data from these techniques, a complete and unambiguous structure for the novel monoterpenoid alcohol can be proposed and confirmed.
Conclusion and Future Outlook
The discovery of novel monoterpenoid alcohols is a dynamic field that continues to benefit from technological advancements. The integration of metabolomic screening, modern green extraction techniques, and powerful spectroscopic analysis creates a highly efficient and effective discovery pipeline. The future will likely see the increased use of AI and machine learning to predict novel structures from genomic data and to rapidly dereplicate known compounds from complex mixtures, further accelerating the pace of discovery in natural product chemistry.
References
-
Title: Chemotaxonomy and the selection of plant sources for drug discovery. Source: Journal of Natural Products. URL: [Link]
-
Title: Metabolomics in the context of natural products research. Source: Natural Product Reports. URL: [Link]
-
Title: Essential Oil Extraction Methods: A Review. Source: Food and Bioproducts Processing. URL: [Link]
-
Title: Microwave-Assisted Extraction for the Isolation of Bioactive Compounds from Natural Sources. Source: Molecules. URL: [Link]
-
Title: Ultrasound-Assisted Extraction of Natural Products. Source: Trends in Analytical Chemistry. URL: [Link]
Methodological & Application
Application Note: Asymmetric Synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Abstract
This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a chiral monoterpenoid alcohol. The described strategy is a robust two-step process commencing with the readily available chiral pool starting material, (R)-(+)-limonene. The synthesis involves a selective allylic oxidation to form the key intermediate, (5R)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-one (β-phellandrone), followed by a highly stereoselective asymmetric transfer hydrogenation. This guide explains the causal logic behind experimental choices, provides comprehensive, step-by-step protocols, and outlines the necessary characterization and data analysis techniques to ensure a validated and reproducible synthesis.
Introduction and Strategic Overview
This compound is a chiral cyclohexanol derivative featuring a defined stereocenter at the C5 position. Such chiral monoterpenoids are valuable building blocks in the synthesis of natural products and pharmacologically active molecules.[1] Their defined three-dimensional structure makes them ideal precursors for creating complex molecular architectures with high stereochemical control.
The primary challenge in synthesizing this target molecule lies in the precise control of two key features: the exocyclic methylene group at C2 and the stereochemistry of the hydroxyl group at C1, relative to the existing (R)-stereocenter at C5. Direct synthesis from simple achiral precursors would likely require a multi-step sequence with challenging stereocontrol.
A more efficient approach, and the one detailed herein, utilizes a chiral pool strategy. We begin with (R)-(+)-limonene, an inexpensive and naturally abundant terpene that already possesses the required (R)-configuration at the C5 position (equivalent to C4 in limonene) and the isopropenyl side chain.[2] Our synthetic strategy is therefore focused on two key transformations:
-
Selective Allylic Oxidation: Introduction of a carbonyl group at the C1 position of the limonene scaffold to produce the corresponding ketone, known as β-phellandrone.
-
Diastereoselective Asymmetric Reduction: Reduction of the newly formed ketone to the desired alcohol with high control over the new stereocenter at C1, yielding the target molecule.
This approach leverages the inherent chirality of the starting material to simplify the synthetic challenge, focusing on a highly reliable and well-documented asymmetric reduction as the key stereochemistry-defining step.
Retrosynthetic Analysis and Mechanistic Rationale
Retrosynthetic Path
The synthetic plan is logically derived by disconnecting the target molecule at its key functional groups. The primary disconnection is the C-O bond of the secondary alcohol, revealing the precursor ketone. This ketone is then traced back to the natural starting material, (R)-(+)-limonene.
Caption: Retrosynthetic analysis of the target alcohol.
Key Transformation: Noyori Asymmetric Transfer Hydrogenation
The cornerstone of this synthesis is the asymmetric reduction of the prochiral ketone, β-phellandrone. For this transformation, we employ a Noyori-type asymmetric transfer hydrogenation.[3][4][5] This reaction is renowned for its high efficiency, excellent enantioselectivity, and operational simplicity.
Catalyst System: The catalyst is typically a ruthenium(II) complex coordinated to a chiral N-tosylated diamine ligand and an arene ligand, such as [(R,R)-TsDPEN]Ru(p-cymene)Cl.
Mechanism of Stereocontrol: The reaction proceeds via a metal-ligand bifunctional mechanism.[3] The ketone substrate coordinates to the ruthenium center, while the N-H group on the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen. This creates a highly organized, six-membered pericyclic transition state. The hydride is delivered from the ruthenium center to the carbonyl carbon, while a proton is transferred from the diamine ligand to the carbonyl oxygen. The steric environment created by the chiral ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one alcohol stereoisomer. 2-propanol is commonly used as the hydrogen source in the presence of a base like KOH.[4]
Caption: Simplified Noyori transfer hydrogenation cycle.
Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of (5R)-2-Methylidene-5-(prop-1-en-2-yl)cyclohexan-1-one (β-Phellandrone) from (R)-(+)-Limonene
This procedure is adapted from established methods of allylic oxidation of terpenes.[2][6][7]
Materials:
-
(R)-(+)-Limonene (97% purity or higher)
-
t-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Copper(I) iodide (CuI)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-(+)-limonene (13.6 g, 100 mmol) and anhydrous acetonitrile (100 mL).
-
Add copper(I) iodide (0.95 g, 5.0 mmol, 5 mol%).
-
Begin vigorous stirring and heat the mixture to 60 °C.
-
Slowly add t-butyl hydroperoxide (25.7 g, 200 mmol, 2.0 equiv) dropwise via an addition funnel over 1 hour. The reaction is exothermic.
-
After the addition is complete, maintain the reaction temperature at 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium sulfite solution to destroy excess peroxide. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to afford β-phellandrone as a colorless oil.
Protocol 2: Asymmetric Synthesis of this compound
This protocol utilizes the Noyori asymmetric transfer hydrogenation methodology.[4][8]
Materials:
-
(5R)-2-Methylidene-5-(prop-1-en-2-yl)cyclohexan-1-one (β-phellandrone, from Protocol 1)
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
[RuCl₂(p-cymene)]₂ dimer
-
2-Propanol (isopropanol, anhydrous)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation (in situ): In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (30.6 mg, 0.05 mmol) and (R,R)-TsDPEN (44.0 mg, 0.12 mmol).
-
Add 25 mL of anhydrous 2-propanol and stir the mixture at room temperature for 20 minutes to form the active catalyst complex.
-
Hydrogenation: In a separate 250 mL flask, dissolve β-phellandrone (1.50 g, 10.0 mmol) in 50 mL of anhydrous 2-propanol.
-
Add a solution of KOH in 2-propanol (0.2 M, 5.0 mL, 1.0 mmol, 0.1 equiv).
-
Transfer the substrate solution to the flask containing the catalyst via cannula.
-
Heat the reaction mixture to 40 °C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting ketone by TLC.
-
Workup and Purification: Cool the reaction to room temperature. Quench by adding 20 mL of deionized water.
-
Remove the bulk of the 2-propanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 90:10 Hexanes:Ethyl Acetate) to yield the target alcohol, this compound.
Data Analysis and Characterization
A successful synthesis must be validated through rigorous characterization of the final product.
Expected Results
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Protocol 1 (Oxidation) | Protocol 2 (Reduction) |
| Product | β-Phellandrone | Target Alcohol |
| Appearance | Colorless Oil | White Solid or Colorless Oil |
| Typical Yield | 50-65% | 85-95% |
| Diastereomeric Ratio (d.r.) | N/A | >95:5 |
| Enantiomeric Excess (% ee) | N/A | >98% |
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Key signals to identify for the final product include the disappearance of the ketone carbonyl in the ¹³C NMR and the appearance of a new signal for the carbinol proton (CH-OH) in the ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirmation of the functional group transformation. Look for the disappearance of the C=O stretch (approx. 1680-1700 cm⁻¹) from the ketone and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹) for the alcohol.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Essential for determining the diastereomeric ratio and enantiomeric excess of the final product. A chiral stationary phase (e.g., Chiralpak® series) is required.[9]
Overall Experimental Workflow
The diagram below illustrates the complete workflow from starting material to the final, purified product, including all major steps of synthesis and analysis.
Caption: Comprehensive workflow for the synthesis and analysis.
References
-
Stereodivergent Synthesis of Carveol and Dihydrocarveol through Ketoreductases/Ene-Reductases Catalysed Asymmetric Reduction. ResearchGate. Available at: [Link]
-
Stereodivergent synthesis of four stereoisomers of carveol. ResearchGate. Available at: [Link]
- US Patent 4136126A, Preparation of β-phellandrene. Google Patents.
-
beta-Phellandrene. The Merck Index online. Available at: [Link]
-
The mechanism of allylic oxidation product formation (carveol and perillyl alcohol) over the TS-1 catalyst. ResearchGate. Available at: [Link]
-
Organocatalytic transfer hydrogenation of cyclic enones. PubMed. Available at: [Link]
-
Rh2(cap)4-catalyzed allylic oxidation of limonene 2. ResearchGate. Available at: [Link]
- US Patent US20160223715A1, ß-PHELLANDRENE POLYMER, PRODUCTION METHOD FOR SAME, AND MOLDED ARTICLE. Google Patents.
-
Stereoselective conversion of carvone to (-)-Carveol. ResearchGate. Available at: [Link]
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Available at: [Link]
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Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and some transformations of (−)-carveol. ResearchGate. Available at: [Link]
-
Beta Phellandrene. Foreverest Resources. Available at: [Link]
-
beta-Phellandrene. PubChem. Available at: [Link]
-
Limonene oxidation by molecular oxygen under solvent-free conditions: The influence of peroxides and catalysts on the reaction rate. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. NIH National Library of Medicine. Available at: [Link]
-
Thermodynamic analysis of α-pinene and limonene allylic oxidation over FePcCl16-NH2-SiO2 catalyst. ResearchGate. Available at: [Link]
-
Rates and Yields of Unimolecular Reactions Producing Highly Oxidized Peroxy Radicals in the OH Induced Autoxidation of α-pinene, β-pinene and Limonene. NIH National Library of Medicine. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Cyclohexanes Bearing Five Stereocenters via a One-Pot Organocatalytic Michael-Michael-1,2-addition Sequence. PubMed. Available at: [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. NIH National Library of Medicine. Available at: [Link]
-
Asymmetric organocatalytic reductions mediated by dihydropyridines. PubMed. Available at: [Link]
-
Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar. Available at: [Link]
-
Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NIH National Library of Medicine. Available at: [Link]
-
Asymmetric transformations of achiral 2,5-cyclohexadienones. PubMed. Available at: [Link]
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Application Notes and Protocols for the Enantioselective Synthesis of Monoterpenoid Alcohols
Abstract
Monoterpenoid alcohols are a pivotal class of natural products, prized for their applications in the fragrance, food, and pharmaceutical industries. Their biological activity and sensory properties are often intrinsically linked to their stereochemistry, making the development of enantioselective synthetic routes a critical objective for chemical research and development. This guide provides an in-depth overview of robust and widely adopted protocols for the synthesis of enantiomerically enriched monoterpenoid alcohols. We move beyond simple procedural lists to explain the mechanistic rationale behind key catalytic systems, including asymmetric hydrogenation, epoxidation, and cyclization. Detailed, step-by-step protocols for the synthesis of cornerstone molecules like (-)-menthol and chiral linalool oxides are provided, supplemented with quantitative data and workflow visualizations to empower researchers in their synthetic endeavors.
Introduction: The Imperative of Chirality in Monoterpenoids
Monoterpenoids are a diverse family of C10 isoprenoids that form the basis of many essential oils. The presence of one or more stereocenters means these molecules exist as enantiomers or diastereomers. For instance, (–)-menthol provides the characteristic cooling sensation used in countless consumer products, whereas its enantiomer, (+)-menthol, does not possess this property to the same extent and has a different sensory profile. Similarly, the enantiomers of linalool, a common fragrance ingredient, are perceived as distinct scents by the human olfactory system.[1]
Consequently, controlling the absolute stereochemistry during synthesis is not merely an academic exercise but a commercial and therapeutic necessity. Modern organic synthesis has risen to this challenge primarily through the development of catalytic asymmetric transformations, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[2][3] This document will focus on three pillar strategies:
-
Asymmetric Hydrogenation: For the stereoselective reduction of prochiral olefins and ketones.
-
Asymmetric Epoxidation: For the enantioselective installation of epoxide functionalities on allylic alcohols, which serve as versatile synthetic handles.
-
Asymmetric Cyclization: For constructing the cyclic scaffolds of monoterpenoids with precise stereochemical control.
Asymmetric Hydrogenation: The Synthesis of (-)-Menthol
One of the most celebrated achievements in industrial asymmetric catalysis is the synthesis of (-)-menthol. The Takasago process, developed in part by Nobel laureate Ryōji Noyori, is a landmark example that showcases the power of asymmetric isomerization and hydrogenation.[4][5] The core of this process involves the rhodium-BINAP catalyzed isomerization of an allylic amine, which sets the key stereocenter early in the synthesis.[5] Subsequent cyclization and hydrogenation deliver the final product with exceptional stereocontrol.
A related and widely applicable strategy involves the direct asymmetric hydrogenation of an α,β-unsaturated ketone, such as piperitenone, using a chiral ruthenium catalyst. This approach provides a powerful method for setting two contiguous stereocenters.[6]
Core Principle: Noyori Asymmetric Hydrogenation
Noyori's catalyst systems, typically involving a Ruthenium(II) center and a C₂-symmetric diphosphine ligand like BINAP, are exceptionally effective for the hydrogenation of functionalized ketones and olefins.[7][8] In the case of reducing an α,β-unsaturated ketone to a saturated alcohol, the reaction can proceed with high levels of both chemo- and enantioselectivity, reducing both the double bond and the carbonyl group stereoselectively. The chiral ligand creates a chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which in turn dictates the face from which hydrogen is delivered.[9]
Workflow for (-)-Menthol Synthesis via Asymmetric Hydrogenation
The following diagram outlines a generalized workflow for synthesizing (-)-menthol, highlighting the key asymmetric hydrogenation and diastereoselective reduction steps.
Sources
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The Art and Science of Minty Notes: A Guide to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol in Fragrance Synthesis
This document provides an in-depth guide for researchers, scientists, and fragrance development professionals on the application of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a key chiral molecule more commonly known in the industry as (-)-Isopulegol. This monoterpene alcohol is a cornerstone in the creation of fresh, minty, and cooling fragrance profiles, and its stereochemistry plays a pivotal role in its olfactory character and its utility as a precursor for other high-value fragrance ingredients, most notably (-)-menthol.
Introduction: The Significance of (-)-Isopulegol in Fragrance Chemistry
(-)-Isopulegol is a naturally occurring organic compound found in various aromatic plants, including citrus fruits, mints, and nutmeg.[1] Its characteristic powerful minty note, with bitter and green facets, makes it a valuable ingredient for imparting freshness to a wide range of fragrance compositions.[2] It finds versatile application in green, citrus, herbal, and fruity fragrance profiles.[2] Beyond its direct use as a fragrance component, (-)-isopulegol is a critical chiral intermediate in the industrial synthesis of (-)-menthol, a compound renowned for its intense cooling sensation.[3][4]
The fragrance and flavor industry often utilizes nature-identical (-)-isopulegol synthesized in the laboratory to ensure consistent quality and a stable supply chain.[1] This synthetic approach also aids in the preservation of natural resources. The lab-created versions can be derived from various renewable starting materials, with the acid-catalyzed cyclization of (+)-citronellal being a prominent and efficient route.[4][5]
Key Physicochemical Properties of (-)-Isopulegol:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [6] |
| Molecular Weight | 154.25 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Minty, cooling, herbal | [6][7] |
| Boiling Point | 212 °C (413.6 °F) | [8] |
| Flash Point | 79.4 °C (175 °F) - 87 °C | [6][8] |
| Solubility | Slightly soluble in water; soluble in ethanol and oils | [6] |
The Olfactory Landscape: Stereochemistry and Scent
The fragrance of a chiral molecule is intrinsically linked to its stereochemistry. In the case of isopulegol, which has three chiral centers, eight stereoisomers exist.[9] These are grouped into four diastereomeric pairs: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[9] The (5R)-configuration, corresponding to (-)-isopulegol, is particularly sought after for its clean and powerful minty character. The subtle differences in the spatial arrangement of the hydroxyl, methyl, and isopropenyl groups among the isomers can lead to significant variations in their olfactory perception. While detailed comparative sensory data for all isomers is not extensively published, it is a well-established principle in fragrance chemistry that different stereoisomers can possess distinct scents.
Synthesis of (-)-Isopulegol: The Acid-Catalyzed Cyclization of (+)-Citronellal
The most common and industrially significant method for synthesizing (-)-isopulegol is the intramolecular ene reaction of (+)-citronellal.[4] This reaction is typically catalyzed by a Lewis or Brønsted acid. The choice of catalyst and reaction conditions is critical to achieve high yield and, most importantly, high diastereoselectivity for the desired (-)-isopulegol isomer.
Reaction Mechanism
The acid-catalyzed cyclization of citronellal proceeds through the formation of a carbocation intermediate. The catalyst activates the aldehyde group, facilitating the nucleophilic attack of the double bond to form the six-membered ring. The stereochemical outcome of the reaction is influenced by the catalyst's nature, with Lewis acids generally favoring the formation of isopulegol.[10][11]
Caption: Acid-catalyzed cyclization of citronellal to isopulegol and potential side reactions.
Experimental Protocol: Synthesis using a Heterogeneous Solid Acid Catalyst
This protocol provides a general procedure for the cyclization of (+)-citronellal using a solid acid catalyst, such as montmorillonite K10 clay, which offers environmental benefits like catalyst reusability and reduced corrosive waste.[2][12]
Materials:
-
(+)-Citronellal (95% purity or higher)
-
Montmorillonite K10 clay (activated)
-
Anhydrous Toluene (or other suitable non-polar solvent)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Filtration apparatus
Catalyst Activation: To remove adsorbed water, the montmorillonite K10 clay should be activated by heating at 120-150 °C under vacuum for 4-6 hours prior to use.[13]
Reaction Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.
-
Under an inert atmosphere, add the activated montmorillonite K10 clay to the flask (typically 5-10% by weight of citronellal).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add (+)-citronellal to the stirred slurry at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain stirring.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration, washing the catalyst with a small amount of fresh toluene.[2]
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-isopulegol.[2]
Purification: The crude product, which may contain small amounts of other isopulegol isomers and unreacted citronellal, can be purified by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for the synthesis and purification of (-)-isopulegol.
Analytical Characterization
The purity and isomeric distribution of the synthesized (-)-isopulegol should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the conversion of citronellal, the yield of isopulegol, and the relative abundance of its isomers. Chiral GC columns can be used for the separation and quantification of the different stereoisomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product. The coupling patterns and chemical shifts in the ¹H NMR spectrum are particularly useful for establishing the stereochemistry of the cyclohexane ring.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH) and the carbon-carbon double bonds (C=C).
Application in Fragrance Formulations
(-)-Isopulegol is a versatile ingredient that can be incorporated into a wide array of fragrance compositions to provide a fresh, minty, and cooling effect.[3][7]
-
Fine Fragrances: In perfumes and colognes, it can be used to add a refreshing top note, particularly in citrus, fougère, and green fragrance families. It can also be used to enhance and intensify other notes, such as lavender.
-
Personal Care Products: Due to its cooling properties, it is a popular ingredient in soaps, shower gels, shampoos, and deodorants.[16]
-
Household Products: It can impart a clean and fresh scent to air fresheners and cleaning products.
The typical usage level of isopulegol in a fragrance concentrate can be up to 6%.[17]
Safety Precautions
As with any chemical substance, proper safety precautions must be observed when handling (-)-isopulegol.
-
Hazards: (-)-Isopulegol is a combustible liquid. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[6][7]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[20]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][6][7][18][19]
Conclusion
This compound, or (-)-isopulegol, is a valuable and versatile molecule in the perfumer's palette. Its unique olfactory properties and its role as a key synthetic intermediate underscore the importance of understanding its chemistry, from stereoselective synthesis to its creative application in fragrance formulations. This guide provides a solid foundation for researchers and fragrance professionals to explore the full potential of this important monoterpene alcohol.
References
-
Synarome. Isopulegol.
-
The Fragrance Conservatory. Isopulegol - The Ingredient Directory.
-
BenchChem. Technical Support Center: Cyclization of Citronellal to Isopulegol.
-
Jensen, B. L., Malkawi, A., & McGowan, V. (2003). Cyclization of the Monoterpene Citronellal to Isopulegol: A Biomimetic Natural Product Synthesis. Journal of Chemical Education, 80(2), 206.
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Carl ROTH. Safety Data Sheet: Isopulegol.
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Cayman Chemical. Safety Data Sheet: (-)-Isopulegol.
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BenchChem. The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide.
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Vigon International. 500708 ISOPULEGOL PURIFIED Safety Data Sheet.
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Fisher Scientific. SAFETY DATA SHEET: Isopulegol.
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MDPI. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands.
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PMC - NIH. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds.
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ScienceDirect. Cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids.
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Lab Effects. Isopulegol - Terpene Glossary.
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ACS Publications. A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment.
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ResearchGate. Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization.
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ACS Publications. A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment.
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PubMed. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands.
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ResearchGate. Mechanism of Citronellal Cyclization.
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ResearchGate. Cyclization of citronellal over zeolites and mesoporous materials for production of isopulegol.
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The Good Scents Company. isopulegol.
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The Good Scents Company. (-)-isopulegol.
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NIST WebBook. Isopulegol.
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Biosynth. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one.
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COSMILE Europe. ISOPULEGOL – Ingredient.
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Lab Effects. Isopulegol - Terpene Glossary.
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ChemBK. (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol.
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ResearchGate. Synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene 6.
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PubMed. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.
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Use of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol as a chiral auxiliary
While (-)-isopulegol is not extensively used as a direct, cleavable chiral auxiliary, it stands out as a highly valuable and versatile chiral precursor. [1][4]Its primary role in modern stereoselective synthesis is to provide the chiral scaffold for the creation of a diverse library of ligands, particularly aminodiols. These derivatives are effective in promoting a range of asymmetric transformations with good yields and moderate to high enantioselectivity. For researchers and professionals in drug development, (-)-isopulegol represents a powerful and economical tool in the arsenal of asymmetric synthesis, enabling the efficient construction of complex chiral molecules. [3]
References
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- Benchchem. (-)-Isopulegol: A Comprehensive Evaluation as a Chiral Starting Material.
- Benchchem. Application Notes and Protocols: (-)-Isopulegol as a Versatile Chiral Building Block in Asymmetric Synthesis.
-
Fülöp, F. et al. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances. Available from: [Link]
- Royal Society of Chemistry. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds.
- Benchchem. A Comparative Analysis of (-)-Isopulegol Derivatives as Chiral Ligands in Asymmetric Catalysis.
-
Szakonyi, Z. et al. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. MDPI. Available from: [Link]
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-
ResearchGate. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. Available from: [Link]
-
ResearchGate. (2025). Enantiomeric Isopulegol as the Chiral Pool in the Total Synthesis of Bioactive Agents. Available from: [Link]
-
Szakonyi, Z. et al. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. National Center for Biotechnology Information. Available from: [Link]
-
Fülöp, F. et al. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. PubMed. Available from: [Link]
-
Forgács, A. et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
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HPLC analysis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol enantiomers
An Application Note for the Enantioselective Analysis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol by Chiral High-Performance Liquid Chromatography
Introduction: The Significance of Chirality in Terpenoid Alcohols
This compound is a chiral monoterpenoid alcohol, a class of compounds widely utilized in the pharmaceutical, fragrance, and food industries.[1] Like many natural products, its biological and sensory properties are intrinsically linked to its stereochemistry. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological effects or olfactory profiles.[2] For instance, one enantiomer might be therapeutically active while the other could be inert or even toxic. This necessitates the development of robust analytical methods to separate and quantify individual enantiomers for quality control, regulatory compliance, and research purposes.[3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this challenge, offering high resolution, sensitivity, and versatility.[2][4] This application note presents a detailed protocol for the enantioselective separation of this compound using a polysaccharide-based CSP under normal phase conditions. This approach is particularly effective for terpene-like molecules, providing excellent chiral recognition and baseline resolution.[5][6]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of this method is the chiral stationary phase, specifically an amylose-based CSP such as Amylose tris(3,5-dimethylphenylcarbamate). The mechanism of chiral recognition on these phases, while complex, is largely understood through the "three-point interaction" model.[4]
The polysaccharide polymer, coated onto a silica support, forms a helical, three-dimensional structure creating chiral grooves or cavities.[3] For an enantiomeric pair to be separated, one enantiomer must form a more stable transient diastereomeric complex with the CSP than the other. This differential stability arises from a combination of interactions:
-
Hydrogen Bonding: The hydroxyl group of the analyte can interact with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The phenyl groups of the CSP can interact with any π-systems in the analyte, such as the double bonds in the methylidene and prop-1-en-2-yl groups.
-
Steric Hindrance (Inclusion Complexing): The overall shape of the analyte enantiomer determines how well it "fits" into the chiral cavities of the CSP.[7] The subtle difference in the spatial arrangement of the functional groups between the two enantiomers leads to a significant difference in retention time, allowing for their separation.[7]
Normal phase chromatography, using a non-polar mobile phase like hexane with a polar modifier like isopropanol, is ideal as it promotes the polar interactions (like hydrogen bonding) that are crucial for chiral recognition on this type of CSP.[5]
Experimental Protocol
This protocol provides a validated starting point for the separation of this compound enantiomers. Optimization may be required depending on the specific sample matrix and HPLC system.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Chiral Stationary Phase: An amylose-based chiral column, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm particle size) or equivalent. Polysaccharide-based CSPs have demonstrated broad applicability for separating a wide range of chiral compounds, including terpenes.[5][8]
-
Chemicals and Reagents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic standard of 2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol.
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for clarity and reproducibility.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | Proven high selectivity for terpene enantiomers via inclusion complexing and hydrogen bonding.[5][6] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | Normal phase mode enhances the polar interactions critical for chiral recognition on polysaccharide CSPs. The ratio can be optimized to adjust retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Temperature control ensures reproducible retention times. Lower temperatures often improve resolution but may increase backpressure. |
| Detection Wavelength | 210 nm | The analyte lacks a strong chromophore; detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector response. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Precisely measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade Isopropanol.
-
Combine them in a suitable solvent reservoir.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.[9]
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25°C.
-
Purge the pump with the prepared mobile phase to ensure a consistent solvent composition.
-
Equilibrate the column by running the mobile phase at the set flow rate (1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved on the detector.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Perform a blank injection (mobile phase only) to identify any system-related peaks.
-
Workflow for Chiral HPLC Analysis
The following diagram illustrates the complete workflow from sample preparation to data interpretation.
Caption: Workflow of enantioselective HPLC analysis.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers is anticipated. The chromatogram will display two distinct peaks corresponding to each enantiomer. The selectivity (α) and resolution (Rs) factors are key indicators of the separation's success.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1.0 indicates separation.
-
Resolution (Rs): A measure of the degree of separation between the two peaks. An Rs value of ≥ 1.5 is desired for accurate quantification, signifying baseline resolution.
The elution order of the enantiomers is dependent on the specific absolute configuration that interacts more strongly with the chiral stationary phase. This method is suitable for determining the enantiomeric excess (e.e.) in synthesized or natural samples and can be adapted for preparative chromatography to isolate pure enantiomers.[6]
Conclusion
This application note details a robust and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions provides the necessary selectivity to achieve baseline resolution. This protocol serves as an essential tool for researchers, scientists, and drug development professionals engaged in the quality control and stereochemical analysis of chiral terpenoids.
References
-
Mookdasanit, J., et al. (2002). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode . Food Science and Technology Research, 8(4), 367–372. [Link]
-
ProQuest. (1987). NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) . ProQuest Dissertations Publishing. [Link]
-
Mookdasanit, J., & Tamura, H. (2002). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode . ResearchGate. [Link]
-
ChemBK. (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol . ChemBK Chemical Database. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs . International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases . Česká a Slovenská Farmacie, 56(4), 155-164. [Link]
-
Jiménez, J., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 . Molecules, 26(4), 932. [Link]
-
PubChem. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol . National Center for Biotechnology Information. [Link]
-
Chemsrc. CAS#:1197-06-4 | 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5R)-rel . Chemsrc. [Link]
-
PubChem. 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol . National Center for Biotechnology Information. [Link]
-
Gafner, F., et al. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers . Journal of Cannabis Research. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
-
Herrero-Martinez, J.M., et al. (2013). Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column . Analytical Methods, 5, 5105-5111. [Link]
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Derivatization of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol for Improved Chromatographic Analysis
An Application Guide
Senior Application Scientist: Dr. Gemini
Abstract
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is a chiral monoterpenoid alcohol of interest in natural product chemistry, fragrance development, and as a potential pharmaceutical intermediate. Direct chromatographic analysis of this compound, however, presents significant challenges. Its polar tertiary hydroxyl group leads to poor peak shape and low volatility in Gas Chromatography (GC), while its lack of a strong chromophore limits sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This application note provides a detailed guide to derivatization strategies designed to overcome these analytical hurdles. We present field-proven protocols for silylation to enhance GC-MS analysis and acylation for improved HPLC-UV detection. The underlying principles, experimental causality, and expected outcomes are discussed to provide researchers with a robust framework for method development.
The Analytical Challenge: Why Derivatize?
The physicochemical properties of this compound necessitate chemical modification prior to robust chromatographic analysis. The primary obstacles are:
-
Low Volatility & Thermal Instability: The presence of a polar hydroxyl (-OH) group increases the boiling point of the molecule and can lead to thermal degradation in a hot GC inlet, making quantitative analysis unreliable.[1][2]
-
Poor GC Peak Shape: The active hydrogen of the hydroxyl group can engage in hydrogen bonding with active sites on the GC column, resulting in significant peak tailing and reduced resolution.[3]
-
Limited HPLC Detectability: The molecule lacks a suitable chromophore, meaning it does not absorb light strongly in the UV-Visible spectrum. This results in poor sensitivity when using standard HPLC-UV detectors, making trace-level analysis difficult.[1][4][5]
Derivatization addresses these issues by chemically modifying the problematic functional group.[2][6] For GC, the goal is to replace the active hydrogen with a non-polar, thermally stable group to increase volatility.[3] For HPLC, the objective is to attach a "tag" that is highly responsive to the detector being used.[1][5]
Strategic Derivatization Approaches
Two primary strategies are presented here, tailored for GC and HPLC analysis, respectively.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Silylation is the most prevalent derivatization method for compounds containing active hydrogens, such as alcohols, prior to GC analysis.[1][7] The reaction involves the displacement of the active hydrogen of the hydroxyl group by a trimethylsilyl (TMS) group.
Causality of Choice: The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol.[2][8] The increased steric hindrance around the oxygen atom and the elimination of hydrogen bonding capacity dramatically reduce interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved analytical precision.[3] We recommend N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, as it is highly reactive and its byproducts are volatile, preventing interference in the chromatogram. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further increase the reaction rate, especially for sterically hindered tertiary alcohols.[9]
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Scale-up synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
An Application Guide for the Scale-Up Synthesis of (-)-trans-Myrtenol
Introduction: The Significance of (-)-trans-Myrtenol
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, more commonly known as (-)-trans-Myrtenol, is a naturally occurring monoterpenoid alcohol. Its unique bicyclic structure and specific stereochemistry make it a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Furthermore, its distinct fragrance profile has established its use in the flavor and fragrance industry.[1]
The transition from laboratory-scale synthesis to industrial production presents significant challenges. These include ensuring stereochemical fidelity, maintaining high yields, managing process safety, and achieving economic viability. This document provides a comprehensive guide for the scale-up synthesis of (-)-trans-Myrtenol, focusing on a robust and well-documented synthetic strategy. We will delve into the rationale behind procedural choices, present detailed protocols, and address critical safety and handling considerations.
Synthetic Strategy: A Practical Approach to (-)-trans-Myrtenol
The most practical and economically viable route for the large-scale synthesis of (-)-trans-Myrtenol begins with the naturally abundant and optically pure starting material, (-)-β-pinene. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the target molecule.
The selected strategy involves a two-step process:
-
Photosensitized Oxidation: (-)-β-Pinene is converted to (-)-myrtenyl hydroperoxide via a photosensitized oxidation reaction. This method is advantageous for its selectivity and use of molecular oxygen as the oxidant.
-
Reduction: The resulting hydroperoxide is then reduced to (-)-trans-Myrtenol using a suitable reducing agent.
This pathway is favored for scale-up due to its efficiency and the avoidance of harsh or highly toxic reagents often associated with other synthetic methods.[2][3]
Protocol I: Photosensitized Oxidation of (-)-β-Pinene
This protocol details the selective oxidation of (-)-β-pinene to its corresponding hydroperoxide. The choice of a photosensitizer like Methylene Blue is critical as it efficiently generates singlet oxygen, the reactive species responsible for the allylic oxidation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| (-)-β-Pinene (99%) | 136.24 | 1.36 kg (1.56 L) | 1.0 | Ensure purity and absence of peroxides. |
| Methylene Blue | 319.85 | 2.0 g | 0.0006 | Photosensitizer. |
| Methanol (ACS Grade) | 32.04 | 10 L | - | Reaction solvent. |
| Oxygen (Industrial Grade) | 32.00 | As needed | - | Ensure a continuous but controlled flow. |
Procedure
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and a high-intensity visible light source is assembled. Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with methanol (10 L), (-)-β-pinene (1.36 kg), and Methylene Blue (2.0 g).
-
Initiating the Reaction: Begin stirring the mixture to ensure homogeneity. Start a slow, steady bubbling of oxygen through the solution via the gas inlet tube.
-
Photoreaction: Turn on the light source and maintain the reaction temperature between 15-20°C using a circulating chiller connected to the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing for hydroperoxide content using standard iodometric titration. The reaction is typically continued until approximately 40-50% conversion of the starting material to minimize side product formation.[2]
-
Reaction Quench: Once the desired conversion is reached, turn off the light source and stop the oxygen flow. Purge the reactor with nitrogen.
-
Solvent Removal: The bulk of the methanol can be removed under reduced pressure. The crude hydroperoxide solution is used directly in the next step without further purification.
Protocol II: Reduction of (-)-Myrtenyl Hydroperoxide
The reduction of the hydroperoxide intermediate is a critical step that must be handled with care due to the potential for exothermic decomposition. Sodium borohydride is selected as the reducing agent for its operational simplicity and high selectivity on a large scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Crude Myrtenyl Hydroperoxide Solution | ~168.24 | From Step 1 | 1.0 | Contains unreacted β-pinene. |
| Sodium Borohydride (NaBH₄) | 37.83 | 170 g | ~1.1 | Handle with care; moisture-sensitive. |
| Methanol (ACS Grade) | 32.04 | 5 L | - | Solvent for NaBH₄ solution. |
| Saturated Ammonium Chloride (aq.) | - | 5 L | - | For quenching. |
| Diethyl Ether or MTBE | - | 10 L | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Procedure
-
Preparation of Reducing Agent: In a separate vessel, carefully prepare a solution of sodium borohydride (170 g) in methanol (5 L). The dissolution is endothermic.
-
Reduction Reaction: Cool the crude hydroperoxide solution in the reactor to 0-5°C. Slowly add the sodium borohydride solution dropwise, ensuring the internal temperature does not exceed 10°C. A significant exotherm may be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reduction is complete (monitored by peroxide test strips or TLC).
-
Quenching: Slowly and carefully add saturated ammonium chloride solution to quench the excess sodium borohydride. Vigorous gas evolution will occur.
-
Extraction: Transfer the mixture to a larger separatory funnel or extraction vessel. Extract the aqueous phase with diethyl ether or MTBE (3 x 3 L).
-
Washing: Combine the organic extracts and wash with brine (2 x 2 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
For industrial applications, fractional distillation under reduced pressure is the most effective method for purifying (-)-trans-Myrtenol from unreacted starting material and other non-volatile impurities.
-
Distillation: The crude product is subjected to vacuum distillation. Unreacted (-)-β-pinene will distill first, followed by the desired (-)-trans-Myrtenol.
-
Expected Yield: 60-70% based on converted β-pinene.[2]
-
Characterization: The final product should be characterized by Gas Chromatography (GC) for purity, Optical Rotation for enantiomeric integrity, and NMR spectroscopy for structural confirmation.
Process Workflow and Logic
The following diagram illustrates the complete workflow, emphasizing the sequential nature of the process and the critical transition points between different phases of the synthesis.
Safety and Handling
The scale-up of chemical processes requires stringent adherence to safety protocols. Terpenes and the solvents used are often flammable and can pose health risks.[4][5]
-
Flammability: (-)-β-Pinene, myrtenol, and organic solvents like methanol and ether are highly flammable.[5] All operations should be conducted in a well-ventilated area, away from ignition sources.[4][6] Use explosion-proof equipment and ensure proper grounding of all vessels to prevent static discharge.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[7][8]
-
Inhalation and Contact: Avoid inhaling vapors and direct contact with the skin.[8] Terpenes can cause skin irritation and sensitization.[5] Operations should be performed in a chemical fume hood or a well-ventilated enclosure.
-
Reagent Handling: Sodium borohydride reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment. The quenching process must be performed slowly and with adequate cooling.
-
Waste Disposal: All chemical waste must be disposed of according to federal, state, and local regulations.[8] This includes quenching and neutralizing reactive intermediates before disposal.
References
-
Agilent Technologies, Inc. (2019). Terpenes Standard - Safety Data Sheet. Retrieved from [Link]
-
Kenney, R. L., & Fisher, G. S. (1973). Preparation of trans-Pinocarveol and Myrtenol. Industrial & Engineering Chemistry Product Research and Development, 12(4), 317–320. Retrieved from [Link]
-
Medical Terpenes. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Societe Nationale des Poudres et Explosifs. (1975). Myrtenol synthesis - by isomerisation of beta-pinene epoxide. Google Patents.
-
Trytek, M., et al. (2024). Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties. PubMed. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). TERPENE SDS. Retrieved from [Link]
- A Fokin Anatolievich, et al. (2012). Method of producing mirtanol. Google Patents.
-
ACS Publications. (n.d.). Preparation of trans-Pinocarveol and Myrtenol | Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. PubChem. Retrieved from [Link]
-
ChemBK. (2024). (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. RU2458902C1 - Method of producing mirtanol - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. Material Safety Data Sheet | Medical Terpenes [medicalterpenes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. jmnspecialties.com [jmnspecialties.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol Synthesis
An Application Scientist's Guide to Optimizing Carveol Synthesis
Welcome to the technical support center for the synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, commonly known as (-)-cis-carveol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for synthesizing (-)-cis-carveol?
The most common and commercially available starting material is (R)-(-)-carvone. Carvone is an α,β-unsaturated ketone, and the primary challenge is the selective reduction of its carbonyl group to an alcohol while controlling the stereochemistry.[1]
Q2: What are the primary challenges and side products I should be aware of in this synthesis?
The main challenges are chemoselectivity and diastereoselectivity.
-
Chemoselectivity: The reaction involves reducing an α,β-unsaturated ketone. A key challenge is achieving a 1,2-reduction of the carbonyl group without reducing the carbon-carbon double bonds (1,4-conjugate addition), which would yield dihydrocarvone isomers.[2][3]
-
Diastereoselectivity: The reduction of the carbonyl group creates a new stereocenter. The goal is to maximize the formation of the cis-isomer over the undesired trans-isomer. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions.[4]
Common side products include:
-
(+)-trans-Carveol (diastereomer)
-
Dihydrocarvone (from 1,4-reduction)
-
Carvacrol (from isomerization/aromatization under harsh conditions)
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. Use a non-polar solvent system like hexane/ethyl acetate (e.g., 8:2 v/v). (R)-(-)-carvone is less polar than the product, carveol. Therefore, the starting material will have a higher Rf value (travels further up the plate) than the alcohol product. The reaction is complete when the spot corresponding to carvone has disappeared. Gas Chromatography (GC) can also be used for more quantitative analysis of conversion and isomer ratios.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Conversion of (R)-(-)-Carvone
-
Possible Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can decompose if improperly stored (exposed to moisture). Lithium aluminum hydride (LiAlH₄) is extremely reactive with atmospheric moisture and can lose its potency.
-
Solution: Always use freshly opened or properly stored reducing agents. For high-stakes experiments, consider titrating the hydride solution to determine its exact molarity before use.
-
-
Possible Cause 2: Incorrect Temperature. Many reductions are performed at low temperatures (e.g., 0 °C or -78 °C) to improve selectivity. However, if the temperature is too low, the reaction rate can become impractically slow.
-
Solution: Ensure your reaction is running at the temperature specified in the protocol. For reductions with NaBH₄, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[4]
-
-
Possible Cause 3: Insufficient Reagent Stoichiometry. Using less than a stoichiometric equivalent of the hydride will result in incomplete conversion.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. However, a large excess can lead to more side products and a more hazardous quenching procedure.
-
Problem 2: Poor Diastereoselectivity (High Formation of trans-Carveol)
-
Possible Cause: Inappropriate Reducing Agent. Standard NaBH₄ reduction often gives a mixture of cis and trans isomers. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl, which can be influenced by steric hindrance.
-
Solution: Employ the Luche Reduction. The Luche reduction, which uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃·7H₂O), is the premier method for this conversion.[4] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride to attack from the less sterically hindered face, leading to a high preference for the cis-isomer.[5]
-
Problem 3: Significant Formation of Dihydrocarvone
-
Possible Cause: Use of a "Hard" or Non-selective Reducing Agent. Powerful reducing agents like LiAlH₄ can sometimes lead to 1,4-conjugate addition, reducing the alkene. Similarly, certain catalytic hydrogenation methods (e.g., using Pd/C) will preferentially reduce the C=C double bonds.[1]
-
Solution: The Luche reduction is highly chemoselective for the carbonyl group in α,β-unsaturated ketones, making it the ideal choice to avoid this side product.[5] The cerium salt is believed to "harden" the carbonyl oxygen, promoting the desired 1,2-addition.
-
Problem 4: Difficulty in Purifying the Product
-
Possible Cause: Co-elution of Isomers. The cis and trans isomers of carveol have very similar polarities, which can make their separation by standard flash column chromatography challenging.[6]
-
Solution:
-
Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%).
-
Utilize High-Performance Media: Employing silica gel with a smaller particle size can significantly improve resolution.
-
Consider Alternative Techniques: For very high purity requirements, preparative HPLC may be necessary.[6]
-
-
Visualized Workflows and Data
Reaction Pathway Diagram
Sources
Technical Support Center: Stereoselective Synthesis of Monoterpenoid Alcohols
Welcome to the Technical Support Center for the Stereoselective Synthesis of Monoterpenoid Alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this intricate field of organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Section 1: Troubleshooting Poor Stereoselectivity
Achieving high stereoselectivity is paramount in the synthesis of bioactive molecules like monoterpenoid alcohols, where the biological activity is often confined to a single stereoisomer.[1] Low enantiomeric or diastereomeric excess is a frequent and frustrating issue. This section provides a systematic approach to diagnosing and resolving these problems.
Frequently Asked Questions (FAQs) on Low Stereoselectivity
Q1: My reaction is yielding a nearly racemic mixture (low enantiomeric excess, ee). What are the most common culprits?
A1: Low enantioselectivity can arise from a multitude of factors. The primary areas to investigate are the catalyst system, the reaction conditions, and the substrate itself.
-
Catalyst-Related Issues: The chiral catalyst or ligand is the heart of the stereoselective transformation. Its purity, preparation, and handling are critical. Impurities, degradation, or incorrect catalyst loading can lead to a significant drop in enantioselectivity.[2]
-
Reaction Conditions: Suboptimal temperature, solvent, or pH can drastically affect the stereochemical outcome. The solvent, for instance, can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[2]
-
Substrate Quality: The purity of your starting material is crucial. Impurities can interfere with the catalyst or participate in non-selective side reactions.
Q2: I suspect my chiral catalyst is the problem. What specific steps can I take to troubleshoot it?
A2: A systematic check of your catalyst system is a crucial first step.
-
Purity Verification: If you synthesized the ligand or catalyst in-house, rigorously verify its purity and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent). Commercial catalysts should have their integrity confirmed, especially if they have been stored for a long time.
-
Proper Activation and Handling: Many catalysts are sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2] Some catalysts also require an activation step before use; consult the literature procedure to ensure this was performed correctly.
-
Catalyst Loading: The catalyst loading can be a delicate balance. Too little catalyst may result in a sluggish reaction where a background, non-catalyzed reaction can occur, leading to a racemic product. Conversely, too high a concentration can sometimes lead to the formation of less active or non-selective catalyst aggregates.
Q3: How significantly can the reaction solvent impact enantioselectivity, and how do I screen for the optimal one?
A3: The choice of solvent can have a profound impact on enantioselectivity. The solvent can influence the solubility of the reactants and catalyst, and more importantly, it can affect the energies of the diastereomeric transition states. A solvent screen is a highly recommended step in optimizing a stereoselective reaction.[2]
Protocol: Solvent Screening for Optimal Enantioselectivity
-
Selection of Solvents: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, hexanes).
-
Parallel Reaction Setup: Set up a series of small-scale, identical reactions in parallel, with each reaction using a different solvent.
-
Controlled Conditions: Ensure all other parameters (temperature, concentrations, catalyst loading, and reaction time) are kept constant across all reactions.
-
Analysis: After a fixed time or upon completion, quench the reactions and determine the conversion and enantiomeric excess for each.
-
Evaluation: Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
| Solvent | Dielectric Constant (ε) | Typical Observation |
| Toluene | 2.4 | Often a good starting point for nonpolar substrates. |
| THF | 7.6 | A coordinating solvent that can sometimes enhance or inhibit catalysis. |
| Dichloromethane | 9.1 | A common polar, aprotic solvent. |
| Acetonitrile | 37.5 | A polar, coordinating solvent. |
| Hexanes | 1.9 | A nonpolar solvent, useful for specific applications. |
Q4: My Sharpless Asymmetric Dihydroxylation is giving low ee. What are the first things I should check?
A4: For the Sharpless Asymmetric Dihydroxylation, several factors are known to be critical for high enantioselectivity:
-
Ligand Concentration: If the concentration of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) is too low relative to the olefin, a secondary, non-enantioselective catalytic cycle can become competitive, eroding the ee.[2]
-
pH of the Reaction Mixture: The pH of the aqueous phase should be carefully controlled. A slightly basic pH is generally optimal for this reaction.[2]
-
Choice of Reoxidant: While N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide in a t-BuOH/water solvent system often yields higher enantioselectivity.[2]
Q5: I'm struggling with a Jacobsen-Katsuki epoxidation, and the enantioselectivity is poor. What are some specific troubleshooting steps?
A5: Low ee in a Jacobsen-Katsuki epoxidation can often be traced to the substrate's structure or the reaction setup.
-
Substrate Suitability: Cis-1,2-disubstituted alkenes are generally excellent substrates for Jacobsen's catalysts. However, trans-1,2-disubstituted alkenes can be poor substrates, leading to low ee.[2] The electronic nature of the substituents on the alkene also plays a significant role.
-
Oxidant Purity and Delivery: Ensure the terminal oxidant (e.g., NaOCl) is fresh and its concentration is accurately determined. Slow addition of the oxidant is often crucial to maintain a low concentration of the active catalyst and prevent side reactions.
-
Catalyst Integrity: The Mn(salen) complex should be handled carefully, as it can be deactivated by certain impurities.
General Workflow for Troubleshooting Low Enantioselectivity
Below is a logical workflow to diagnose and resolve issues of low enantioselectivity in your reactions.
Caption: A general workflow for troubleshooting low enantioselectivity.
Section 2: Overcoming Purification Hurdles
The unique physical properties of monoterpenoid alcohols, such as their volatility and potential for thermal instability, can present significant purification challenges.[3]
FAQs on Purification Challenges
Q1: I'm having difficulty separating my desired monoterpenoid alcohol from structurally similar byproducts by column chromatography. What can I do?
A1: Co-elution of closely related compounds is a common problem. Here are a few strategies to improve separation:
-
Optimize Your Mobile Phase: A systematic approach to solvent system selection is key. Try using a solvent system with different selectivities. For example, if a hexane/ethyl acetate system is failing, consider switching to a dichloromethane/methanol or a toluene-based system.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using standard silica gel, switching to silver nitrate-impregnated silica can be very effective for separating compounds with differing degrees of unsaturation. Alternatively, for separating diastereomers, a chiral stationary phase may be necessary, although this is more common in analytical (HPLC) rather than preparative (column chromatography) scale.
-
Derivatization: In some cases, it may be beneficial to derivatize the alcohol to a more easily separable compound (e.g., an ester). After purification, the protecting group can be removed to yield the pure alcohol.
Q2: My monoterpenoid alcohol seems to be degrading on the silica gel column. How can I mitigate this?
A2: Silica gel is acidic and can cause degradation of sensitive compounds, such as those with acid-labile protecting groups or strained ring systems.[4]
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (typically 1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Flash Chromatography: Minimize the contact time of your compound with the stationary phase by using flash chromatography with a higher flow rate.
Q3: My product is volatile, and I'm losing a significant amount during solvent removal under reduced pressure. What are the best practices for handling volatile compounds?
A3: The volatility of many monoterpenes requires careful handling during workup and purification.
-
Avoid High Vacuum and Heat: Use a rotary evaporator with caution. Keep the bath temperature low and avoid pulling a very high vacuum. It is often better to remove the bulk of the solvent and then leave the sample under a gentle stream of inert gas or in a desiccator.
-
Use a High-Boiling Point "Keeper" Solvent: Before the final evaporation step, you can add a small amount of a high-boiling, non-volatile solvent (e.g., dodecane) to your product fraction. This will help to prevent the co-evaporation of your product along with the more volatile eluent. The keeper solvent can then be removed under more rigorous conditions if necessary, or it may not interfere with subsequent steps.
Section 3: Addressing Stability and Degradation
Monoterpenes are often susceptible to degradation through various pathways, including oxidation, isomerization, and thermal rearrangement, which can impact yield, purity, and stereochemical integrity.[3][5]
FAQs on Stability and Degradation
Q1: I've noticed the formation of new, unexpected byproducts in my reaction mixture over time. What could be causing this?
A1: The formation of unexpected byproducts upon standing is often a sign of product instability.
-
Air Oxidation: Many terpenes are sensitive to atmospheric oxygen.[3] Reactions should be run under an inert atmosphere (nitrogen or argon), and products should be stored under inert gas.
-
Light Sensitivity: Some monoterpenoids are photolabile and can undergo rearrangement or degradation upon exposure to UV light.[3] Protect your reaction and your purified product from light by using amber glassware or wrapping your flasks in aluminum foil.
-
Thermal Instability: Elevated temperatures can lead to rearrangements or decomposition.[5] Be mindful of reaction temperatures and avoid excessive heating during workup and purification.
Q2: My starting material, a chiral monoterpene from a commercial source, seems to have a lower enantiomeric purity than specified. What could be the reason?
A2: The enantiomeric purity of many commercially available terpenes can be variable depending on their natural source and purification method.[6] It is also possible for some terpenes to undergo slow racemization or isomerization upon storage, especially if not stored under optimal conditions (e.g., cool, dark, and under an inert atmosphere). It is always good practice to verify the enantiomeric purity of a chiral starting material before use, especially in a multi-step synthesis where enantiomeric purity is critical.
Section 4: The Critical Role of Starting Materials
The success of a stereoselective synthesis is often determined before the first reagent is even added. The quality and characterization of your starting materials are of utmost importance.[7][8]
FAQs on Starting Materials
Q1: How can impurities in my starting material affect the stereoselectivity of my reaction?
A1: Impurities in a starting material can have several detrimental effects:
-
Catalyst Inhibition or Poisoning: Some impurities can bind to the chiral catalyst, reducing its activity or inhibiting it altogether. This can lead to a slower reaction, allowing a non-selective background reaction to become more prominent.
-
Competing Reactions: Impurities may also react with the reagents, consuming them and leading to lower yields and the formation of byproducts that complicate purification.
-
Disruption of the Chiral Environment: In some cases, impurities can interact with the catalyst-substrate complex in a way that disrupts the carefully controlled chiral environment necessary for high stereoselectivity.
Q2: What are the best practices for ensuring the quality of my starting materials for a stereoselective synthesis?
A2: Rigorous quality control of starting materials is essential.
-
Full Characterization: Do not rely solely on the label of a commercial bottle. Characterize the starting material yourself using appropriate analytical methods (NMR, GC-MS, etc.) to confirm its identity and purity.
-
Enantiomeric Purity Assessment: For chiral starting materials, determine the enantiomeric excess using a suitable technique (e.g., chiral GC or HPLC).[6]
-
Purification if Necessary: If the starting material does not meet the required purity standards, it should be purified before use. This could involve distillation, recrystallization, or chromatography.
References
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem. (n.d.).
-
Chesnokov, G. A., & Gademann, K. (2022). Total syntheses of strained polycyclic terpenes. Chemical Communications, 58(35), 5333–5344. [Link]
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC. (n.d.).
- Potential enzymes involved in beer monoterpenoids transformation: structures, functions and challenges - Taylor & Francis Online. (n.d.).
- Challenges in the stereoselective synthesis of allylic alcohols - JYX. (n.d.).
- Monoterpene alcohol metabolism: identification, purification, and characterization of two geraniol dehydrogenase isoenzymes from Polygonum minus leaves - PubMed. (n.d.).
- Key Concepts in Stereoselective Synthesis. (n.d.).
- Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC. (n.d.).
- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - MDPI. (n.d.).
- Purification and characterization of an acyclic monoterpene primary alcohol:NADP+ oxidoreductase from catmint (Nepeta racemosa) - PubMed. (n.d.).
- Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene | Environmental Science & Technology - ACS Publications. (n.d.).
- The Significance of Chirality in Drug Design and Development - PMC. (n.d.).
- Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry. (n.d.).
- One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography - Frontiers. (n.d.).
- Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed Central. (n.d.).
- Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC. (n.d.).
- Recent Advances in Multiple Strategies for the Synthesis of Terpenes by Engineered Yeast. (n.d.).
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (n.d.).
- Stereoselective synthesis of new monoterpene β-amino alcohols - ResearchGate. (n.d.).
- Plausible explanation for the low enantioselectivity observed. - ResearchGate. (n.d.).
- Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis - ChemRxiv. (n.d.).
- (PDF) Monoterpene Alcohol Metabolism: Identification, Purification, and Characterization of Two Geraniol Dehydrogenase Isoenzymes from Polygonum minus Leaves - ResearchGate. (n.d.).
- Enantioselective, Divergent Syntheses of Several Polyhalogenated Plocamium Monoterpenes and Evaluation of their Selectivity for Solid Tumors - PubMed Central. (n.d.).
- Asymmetric reactions_synthesis. (n.d.).
- Starting Materials and Source Materials - Gov.il. (n.d.).
- Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (n.d.).
- Drug Substance Starting Material Selection | Pharmaceutical Technology. (n.d.).
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (n.d.).
Sources
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- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Welcome to the technical support center for the synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
The synthesis of this target molecule, a chiral allylic alcohol featuring an exocyclic methylene group, from a common starting material like (R)-carvone, presents a significant synthetic challenge. A plausible and efficient strategy involves a two-stage process from a diketone precursor, which itself can be derived from (R)-carvone. This guide will focus on the two critical transformations:
-
Selective Methylenation: The conversion of a ketone into an exocyclic double bond using olefination chemistry.
-
Diastereoselective Reduction: The reduction of the remaining ketone to the target allylic alcohol with control of stereochemistry.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Selective Olefination for Exocyclic Methylene Group Formation
The key to this synthesis is the creation of the 2-methylidene group. This is typically achieved by an olefination reaction on a ketone precursor. The two most common and effective methods for this transformation are the Wittig reaction and the Tebbe (or Petasis) olefination.
Frequently Asked Questions (FAQs): Olefination
Q1: My Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) is giving a very low yield. What are the likely causes?
A1: Low yields in Wittig reactions involving ketones are common and can often be attributed to several factors:
-
Steric Hindrance: The ketone in your cyclohexanedione precursor is sterically hindered. This can significantly slow down the rate of reaction with the phosphonium ylide.[1]
-
Ylide Reactivity: You may be using a stabilized or semi-stabilized ylide, which is not reactive enough for a hindered ketone. For simple methylenation, an unstabilized ylide like Ph₃P=CH₂ is necessary.[1] Stabilized ylides are generally only effective for aldehydes.[2]
-
Base Strength and Ylide Formation: Incomplete formation of the ylide is a frequent issue. The phosphonium salt requires a very strong base (e.g., n-BuLi, NaH, or KHMDS) for complete deprotonation to form the ylide.[1][2] Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon), as both the base and the ylide are highly sensitive to moisture and oxygen.
-
Competing Enolization: The Grignard reagent or strong base used to generate the ylide can act as a base and deprotonate the α-carbon of your ketone, leading to an enolate. This is especially problematic with sterically hindered ketones.[3] Upon aqueous workup, this will regenerate the starting ketone. Using a less basic but highly nucleophilic reagent system can mitigate this.
Q2: I am struggling with the Wittig reaction. Is there a better alternative for methylenating a hindered ketone?
A2: Yes, for sterically hindered or easily enolizable ketones, the Tebbe reagent (or the related Petasis reagent) is often superior to the Wittig reaction.[4][5]
-
Mechanism: The Tebbe reagent forms a titanium Schrock carbene, which reacts with the carbonyl group through a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate.[5] This intermediate then fragments to the desired alkene and a very stable titanium oxide, which is the driving force of the reaction.[5][6]
-
Advantages: The Tebbe reagent is less basic and more nucleophilic than a Wittig ylide, which significantly reduces the chances of enolization.[5] It is known to be effective for the methylenation of a wide range of carbonyl compounds, including esters and amides, which are unreactive in the Wittig reaction.[5][7]
Q3: My Tebbe reaction is not working. What should I check?
A3: The Tebbe reagent is highly pyrophoric and sensitive to air and moisture.[7] Strict anhydrous and anaerobic conditions are essential.
-
Reagent Quality: Ensure your Tebbe reagent, which is often purchased as a solution in toluene, has not degraded.
-
Activation: The active species is a titanium carbene, which is generated from the Tebbe reagent, often with the help of a mild Lewis base like pyridine.[5][6]
-
Stoichiometry: An excess of the Tebbe reagent may be required for complete conversion of a hindered ketone.
Troubleshooting Flowchart: Low Olefination Yield
Caption: Troubleshooting guide for low-yield olefination reactions.
Optimized Protocol: Methylenation using the Tebbe Reagent
This protocol provides a general procedure for the methylenation of a hindered cyclohexanone precursor.
-
Preparation: Under an inert atmosphere (Argon), dissolve the ketone precursor (1.0 eq) in anhydrous toluene (to a concentration of ~0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Reagent Addition: Slowly add the Tebbe reagent (0.5 M solution in toluene, 1.5–2.0 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of 1 M aqueous NaOH. This should be done with extreme caution as the unreacted Tebbe reagent reacts violently with water.
-
Work-up: Dilute the mixture with diethyl ether and stir until no more gas evolves. Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Optimization Strategy |
| Solvent | Toluene, THF | Ensure solvent is anhydrous. |
| Temperature | -40 °C to RT | Lower temperatures can improve selectivity. |
| Equivalents of Tebbe | 1.5 - 2.0 eq | Increase for very hindered ketones. |
| Quenching Agent | 1 M NaOH (aq) | Add very slowly at 0 °C. |
Part 2: Diastereoselective Reduction of the Ketone
Once the exocyclic methylene group is installed, the remaining ketone at the C1 position must be reduced to an alcohol. The challenge lies in controlling the diastereoselectivity of this reduction to obtain the desired stereoisomer of the allylic alcohol.
Frequently Asked Questions (FAQs): Reduction
Q1: How can I control the stereochemistry of the alcohol during the reduction of the C1 ketone?
A1: The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the carbonyl. This is influenced by the steric environment around the ketone.
-
Less Hindered Hydride Reagents (e.g., NaBH₄): These reagents will typically attack from the less sterically hindered face of the ketone. You will need to analyze the most stable conformation of your intermediate to predict the major diastereomer.
-
Bulky, Sterically Hindered Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents are very sensitive to steric hindrance and will attack from the least hindered face with high selectivity. They are often used to achieve the opposite stereochemistry to that obtained with smaller hydrides.
-
Directing Groups: If there is a nearby functional group that can coordinate with the reducing agent (e.g., an ester or another hydroxyl group), it can direct the hydride attack to a specific face.
Q2: My reduction with NaBH₄ is giving a mixture of diastereomers. How can I improve the selectivity?
A2: To improve diastereoselectivity, you can:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance the kinetic control and often leads to higher diastereomeric ratios.
-
Change the Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Use a Bulkier Reagent: As mentioned, switching to a more sterically demanding reducing agent like L-Selectride® will likely give much higher selectivity for attack from the less hindered face.
-
Employ a Chelating Agent (Luche Reduction Conditions): If you are reducing an α,β-unsaturated ketone, using sodium borohydride in the presence of cerium(III) chloride (CeCl₃) in methanol—known as the Luche Reduction—is highly effective for 1,2-reduction of the carbonyl group to an allylic alcohol, suppressing conjugate addition.[2][8] This method often provides good diastereoselectivity.
Q3: I am observing over-reduction or reduction of other functional groups. What can I do?
A3: This can happen with powerful reducing agents like Lithium Aluminum Hydride (LAH).
-
Choose a Milder Reagent: Sodium borohydride (NaBH₄) is much milder than LAH and will typically not reduce esters, amides, or isolated alkenes.
-
Protecting Groups: If you have other sensitive carbonyl groups, they should be protected (e.g., as acetals or ketals) before the reduction step.
Decision Tree for Selecting a Reducing Agent
Caption: Decision guide for choosing a suitable reducing agent.
Optimized Protocol: Diastereoselective Ketone Reduction
This protocol describes a general method for the reduction of the ketone intermediate to the target allylic alcohol.
-
Preparation: Dissolve the ketone intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Methanol) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C for NaBH₄, or -78 °C for L-Selectride®).
-
Reagent Addition:
-
For NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature.
-
For L-Selectride®: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe.
-
-
Reaction: Stir the reaction at the low temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. For reactions with L-Selectride®, quench with a solution of 30% hydrogen peroxide in 2M NaOH to decompose the borane complexes.
-
Work-up: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The diastereomers can often be separated by flash column chromatography.
| Parameter | Recommended for NaBH₄ | Recommended for L-Selectride® |
| Solvent | Methanol, Ethanol | THF |
| Temperature | 0 °C to -20 °C | -78 °C |
| Equivalents | 1.5 eq | 1.2 eq |
| Quenching | Sat. NH₄Cl (aq) | H₂O₂ / NaOH (aq) |
By carefully selecting the olefination and reduction methodologies and optimizing the reaction conditions based on the principles outlined in this guide, researchers can successfully navigate the synthesis of this compound.
References
- BenchChem. (2025). Wittig Olefination of Ketones: Technical Support Center. BenchChem.
- Parshall, G. W., & Reddy, G. S. (1978). Olefin Homologation with Titanium Methylene Compounds. Journal of the American Chemical Society, 100(11), 3611–3613.
- BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem.
-
NROChemistry. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. In Wikipedia. Retrieved from [Link]
- Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. Retrieved from [Link]
-
SynArchive. (n.d.). Tebbe-Petasis Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 6. Tebbe Olefination [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Welcome to the technical support guide for the purification of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating this specific chiral monoterpene alcohol.
Section 1: Understanding the Target Molecule and the Challenge
This compound is a chiral cyclic alcohol, a class of compounds frequently encountered in natural products and as synthetic intermediates.[1] The purification process is often complicated by the presence of structurally similar impurities, including stereoisomers, which can have nearly identical physical properties, making separation a significant challenge.[2]
FAQ: What are the key physicochemical properties of the target molecule?
Understanding the fundamental properties of your target compound is the first step in designing a robust purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₆O[3] | Indicates a relatively non-polar structure with one polar hydroxyl group. |
| Molecular Weight | ~152.23 g/mol [4] | Standard molecular weight for monoterpenoids. |
| Structure | Cyclic secondary alcohol with two exocyclic double bonds.[5] | The hydroxyl group provides a handle for polar interactions in chromatography and for derivatization. The double bonds can be susceptible to isomerization or degradation under harsh (e.g., acidic) conditions. |
| Chirality | Contains at least one stereocenter (at C5), designated as 'R'. The presence of other stereocenters is possible depending on the exact structure, leading to diastereomers. | This is the critical challenge. Separation from other stereoisomers (enantiomers and diastereomers) will require chiral purification techniques.[6][7] |
| Predicted Solubility | Soluble in organic solvents (alcohols, ethers, chlorinated solvents); poorly soluble in water.[3] | Guides the choice of solvents for extraction, chromatography, and crystallization. |
FAQ: What are the most common impurities I should expect?
A complex mixture will typically contain a variety of substances. Identifying them is key to selecting the right purification method.
-
Stereoisomers: This is the most challenging class of impurities. You may have the (5S)-enantiomer or various diastereomers formed during synthesis.
-
Structural Isomers: Positional isomers of the double bonds or the hydroxyl group are common byproducts.
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Oxidation Products: The secondary alcohol can be oxidized to the corresponding ketone, (5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one.[1][4]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Section 2: Strategic Approach to Purification
A multi-step approach is often necessary. The choice between chromatography and crystallization depends on the nature of the impurities and the desired scale.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is an excellent first-pass technique to remove bulk, non-isomeric impurities.[8]
Step-by-Step Protocol: Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of 0.25-0.35. A common starting point for terpenoids is a mixture of hexanes and ethyl acetate.[9]
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in the minimum amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully pipette this solution onto the top of the silica bed.[10]
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10] This method often improves resolution.
-
-
Elution: Run the column using the selected solvent system. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) can be effective for separating compounds with different polarities.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Chromatography FAQs & Troubleshooting
Q: My compound is streaking or "tailing" on the TLC plate and column. What's wrong? A: Peak tailing is often caused by interactions with the acidic silica gel.[12]
-
Solution 1 (Neutralization): Add 0.1-1% triethylamine (NEt₃) to your solvent system. This deactivates the acidic sites on the silica, leading to sharper peaks.
-
Solution 2 (Check for Overloading): You may be loading too much sample onto your column or TLC plate. Try using a more dilute sample.
Q: I can't separate my target compound from a persistent impurity. A: This indicates the two compounds have very similar polarities.
-
Solution 1 (Solvent System Optimization): Test different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or acetone/hexanes system can alter the selectivity and improve separation.[9]
-
Solution 2 (Alternative Stationary Phase): If the impurity is very polar, it might be sticking to the silica. If it's very non-polar, it might be co-eluting. Consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reversed-phase column (C18).[9]
Q: My compound seems to be decomposing on the column. How can I prevent this? A: The acidic nature of silica gel can degrade acid-sensitive compounds, especially those with double bonds.
-
Solution 1 (Deactivation): As mentioned above, deactivating the silica with triethylamine is a primary solution.[9]
-
Solution 2 (Alternative Sorbents): Florisil or alumina are less acidic alternatives to silica gel and can be used for sensitive compounds.[9]
-
Solution 3 (Work Quickly): Do not let the sample sit on the column for an extended period. A well-optimized flash chromatography run should be relatively fast.
Section 4: Troubleshooting Guide: Chiral Resolution
Since your complex mixture likely contains other stereoisomers, a chiral separation step is essential to isolate the pure (5R)-enantiomer. Diastereomeric salt crystallization is a robust, scalable method for resolving chiral alcohols.[7][13]
Caption: Workflow for chiral resolution via diastereomeric crystallization.
Step-by-Step Protocol: Resolution via Diastereomeric Ester Formation
-
React with Chiral Acid: React the semi-purified alcohol mixture with an enantiomerically pure chiral acid (e.g., (S)-mandelic acid) to form a mixture of diastereomeric esters.[6][13]
-
Fractional Crystallization: Find a solvent system where one of the diastereomeric esters has significantly lower solubility. This often requires screening various solvents (e.g., ethanol, acetonitrile, hexanes). Cool the solution slowly to induce crystallization of the less soluble diastereomer.[14]
-
Isolation: Isolate the crystals by filtration. The purity can be improved by recrystallizing one or more times.
-
Hydrolysis: Cleave the ester bond of the purified diastereomer (e.g., using a base like NaOH or KOH) to liberate the enantiomerically pure (5R)-alcohol.[13]
-
Final Purification: Perform a simple extraction or a short silica plug filtration to remove the chiral acid salt and isolate your final product.
Chiral Resolution FAQs & Troubleshooting
Q: My diastereomers won't crystallize from solution. A: Crystallization is a sensitive process influenced by many factors.
-
Solution 1 (Solvent Screening): This is the most critical variable. Systematically screen a wide range of solvents and solvent mixtures of varying polarities.
-
Solution 2 (Concentration & Temperature): Ensure your solution is supersaturated. Slowly evaporate the solvent or cool the solution. A slow cooling process often yields better crystals.
-
Solution 3 (Seeding): If you have a tiny crystal of the desired product, add it to the supersaturated solution ("seeding") to initiate crystallization.[6]
-
Solution 4 (Try a Different Resolving Agent): The properties of the diastereomer depend on the chiral resolving agent used. If one doesn't work, try another (e.g., tartaric acid derivatives, Mosher's acid).[13]
Q: After hydrolysis, the enantiomeric excess (e.e.) of my alcohol is still low. A: This suggests the crystallization step did not effectively separate the diastereomers.
-
Solution 1 (Recrystallize): Perform one or more additional recrystallizations of the diastereomeric ester before the hydrolysis step. Each step should increase the diastereomeric purity.
-
Solution 2 (Monitor Purity): Use HPLC or NMR to check the purity of your crystalline diastereomer before proceeding to hydrolysis.
-
Solution 3 (Check Resolving Agent Purity): Ensure the chiral resolving acid you started with was itself enantiomerically pure.
Q: Are there alternative methods to crystallization for chiral separation? A: Yes. While crystallization is often preferred for scale, chiral chromatography is a powerful analytical and preparative tool.[7]
-
Chiral HPLC/SFC: Using a column with a chiral stationary phase (CSP) can directly separate enantiomers. This is excellent for analysis and can be scaled for preparative separation, though it can be more expensive and solvent-intensive than crystallization.[7]
References
-
Buchi.com. Purification of Terpenoids. [Link]
-
IIP Series. EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. [Link]
-
Slideshare. 3.isolation and separation of terenoids. [Link]
-
PMC. Separation and purification of plant terpenoids from biotransformation. [Link]
-
Frontiers in Bioengineering and Biotechnology. Sustainable Chromatographic Purification of Terpenes. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chromatography Online. Troubleshooting Basics, Part I: Where to Start?. [Link]
-
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]
-
Technobis. Advancements in chiral crystallization. [Link]
-
ChemBK. (1S,5R)-2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol. [Link]
-
PubChem. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. [Link]
-
Bohrium. Recent advances in the field of chiral crystallization. [Link]
-
Chemsrc. CAS#:1197-06-4 | 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5R)-rel. [Link]
-
PubChem. (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol. [Link]
-
SIELC Technologies. 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. [Link]
-
Military Medical Science Letters. BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. [Link]
-
Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. Nomenclature of Alcohols. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. 3.isolation and separation of terenoids | PPTX [slideshare.net]
- 9. Chromatography [chem.rochester.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Introduction
Welcome to the technical support guide for the synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. This molecule, often synthesized from the natural product (R)-(-)-carvone, presents a classic challenge in organic chemistry: achieving chemoselective nucleophilic addition to an α,β-unsaturated ketone. The presence of multiple electrophilic sites and acidic protons in the starting material can lead to a variety of side reactions, significantly impacting yield and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the potential side reactions and to offer practical, field-proven troubleshooting strategies. We will move from frequently asked questions to in-depth analyses of specific side reactions, complete with mechanistic explanations and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low, and I recover a significant amount of my (R)-carvone starting material. What is the most likely cause?
A: This is a classic symptom of enolization . The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone instead of adding to the carbonyl group.[1][2] This forms a magnesium enolate, which is unreactive towards further Grignard reagent addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. This side reaction essentially consumes your reagent and starting material without forming the desired product. See the "Troubleshooting Enolization" section for detailed mitigation strategies.
Q2: I've isolated a product with the correct mass, but my NMR spectrum shows a ketone is still present. What is this byproduct?
A: You have likely formed the 1,4-conjugate addition product . Instead of attacking the carbonyl carbon (1,2-addition), the nucleophile has added to the β-carbon of the α,β-unsaturated system.[3][4] This reaction pathway also forms an enolate intermediate, which is then protonated during workup to yield a saturated ketone. This is a common issue when reacting organometallic reagents with enones.[5][6]
Q3: How can I differentiate between the desired 1,2-addition product and the 1,4-addition side product using ¹H NMR?
A: The key differences in the ¹H NMR spectrum will be the disappearance of the vinyl protons of the enone system and the appearance of specific new signals.
| Compound | Key ¹H NMR Signals to Differentiate |
| Desired Product (1,2-Addition) | Appearance of a hydroxyl (-OH) proton signal. The two vinyl protons of the cyclohexenone ring are retained. |
| Side Product (1,4-Addition) | Disappearance of the vinyl protons from the cyclohexenone ring. The carbonyl group is retained (no -OH signal). A new signal corresponding to the proton at the α-carbon will appear. |
Q4: Besides the 1,4-adduct and enolization, what other significant side products should I be aware of?
A: Another potential side reaction is the reduction of the carbonyl group. If your Grignard reagent has β-hydrogens (e.g., Isopropylmagnesium bromide), it can transfer a hydride to the carbonyl, forming a secondary alcohol instead of the desired tertiary alcohol.[7] Additionally, under harsh acidic workup conditions, the tertiary alcohol product can undergo dehydration and rearrangement , potentially leading to aromatization and the formation of carvacrol-related structures.[8]
Reaction Pathways: Desired Synthesis vs. Side Reactions
The reaction of an organometallic reagent (like a methyl Grignard) with (R)-carvone can proceed down several pathways. The desired outcome is the 1,2-addition to the carbonyl.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Guide: Specific Side Reactions
Problem: Formation of the 1,4-Conjugate Addition Product
Symptoms:
-
A significant peak in the GC-MS or LC-MS corresponding to the mass of the desired product + R group, but with different retention time.
-
¹H NMR shows the absence of cyclohexene vinyl protons and the persistence of a ketone (confirmed by ¹³C NMR ~200-210 ppm).
Mechanism & Explanation: α,β-unsaturated ketones have two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This is due to a resonance structure that places a partial positive charge on both atoms.[9] While "hard" nucleophiles like Grignard and organolithium reagents typically favor direct 1,2-addition to the carbonyl, this selectivity is not absolute.[3][4] Softer nucleophiles, like organocuprates (Gilman reagents), almost exclusively yield the 1,4-addition product.[4][10] Factors like steric hindrance at the carbonyl, solvent, and temperature can influence the 1,2- vs. 1,4-addition ratio even with Grignard reagents.[9]
Preventative Measures & Solutions:
-
Use of Additives (Luche Conditions): The addition of cerium(III) chloride (CeCl₃) prior to the introduction of the Grignard reagent can dramatically increase 1,2-selectivity. The Ce³⁺ ion coordinates strongly to the carbonyl oxygen, increasing its electrophilicity and effectively directing the nucleophile to the C2 position. This is a highly effective and widely used method.
-
Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product over the thermodynamically more stable 1,4-adduct.[11][12]
-
Choice of Reagent: Ensure you are using a Grignard (RMgX) or organolithium (RLi) reagent. Avoid any copper contamination, as this will catalyze the 1,4-addition pathway.
Problem: Enolization and Recovery of Starting Material
Symptoms:
-
Low conversion of starting material despite using a stoichiometric excess of the Grignard reagent.
-
Vigorous gas evolution (alkane formation) upon addition of the ketone to the Grignard solution.[13]
Mechanism & Explanation: The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic (pKa ≈ 19-20).[14] Grignard reagents are powerful bases, capable of deprotonating these positions to form a resonance-stabilized enolate.[1][14] This acid-base reaction is often fast and can compete effectively with nucleophilic addition, especially if the carbonyl is sterically hindered or if the Grignard reagent itself is bulky.[2] The reaction is essentially a titration of your active reagent, leading to low yields.
Preventative Measures & Solutions:
-
Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution at low temperature. This maintains a constant excess of the Grignard reagent, favoring the bimolecular nucleophilic addition over the deprotonation event.
-
Low Temperatures: As with 1,4-addition, low temperatures (-78 °C to -40 °C) disfavor the enolization pathway.
-
Reagent Choice: Highly basic and sterically hindered Grignard reagents (e.g., t-butylmagnesium chloride) are more prone to act as bases. Use the least hindered reagent possible for your synthesis (e.g., methylmagnesium bromide).
Troubleshooting Workflow
Sources
- 1. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 13. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting HPLC Separation of Monoterpenoid Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of monoterpenoid isomers. Monoterpenoids, with their structural similarities and diverse functional groups, present unique and often complex separation challenges. This guide is structured in a question-and-answer format to directly address specific issues encountered in the laboratory. Here, we move beyond simple instructions to explain the underlying chromatographic principles, empowering you to make informed, effective troubleshooting decisions.
Section 1: Poor Resolution and Co-eluting Isomers
This is the most frequent challenge in monoterpenoid analysis. Isomers often have nearly identical polarities and molecular weights, making baseline separation difficult to achieve.
Q1: My monoterpenoid isomers (e.g., α-pinene and β-pinene, or limonene and terpinolene) are co-eluting or poorly resolved. What is my first step?
A1: The first and most impactful parameter to adjust is the mobile phase composition. The choice of organic solvent and its ratio to the aqueous phase governs the separation selectivity.
-
Causality: Monoterpenoid isomers, while structurally similar, will have subtle differences in their interaction with the stationary phase (e.g., a C18 column). Changing the organic modifier in your mobile phase can alter these interactions. Acetonitrile and methanol are the most common reversed-phase solvents, but they offer different selectivities. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can be enough to resolve closely eluting compounds.[1][2]
-
Actionable Advice: If you are using an acetonitrile/water mobile phase, systematically replace the acetonitrile with methanol. A good starting point is to find a methanol/water ratio that gives a similar retention time for your main peak of interest and then optimize from there.[3] Sometimes, a ternary mixture (e.g., water/acetonitrile/methanol) can provide a unique selectivity that a binary system cannot.
Protocol: Systematic Mobile Phase Optimization
-
Establish a Baseline: Run your current method (e.g., 60:40 Acetonitrile:Water) and record the resolution between the critical isomer pair.
-
Solvent Substitution: Prepare a new mobile phase using methanol. A common starting point is to use a slightly higher percentage of methanol to achieve similar elution strength (e.g., 70:30 Methanol:Water).[4]
-
Evaluate and Refine: Inject your sample using the methanol-based mobile phase. Observe changes in elution order and resolution. Even if the resolution is not perfect, a change in selectivity is a positive sign.
-
Fine-Tune the Ratio: Adjust the organic-to-aqueous ratio in small increments (e.g., ±2-5%) to optimize the resolution.
-
Consider Additives: If isomers contain acidic or basic functional groups, adding 0.1% formic acid or acetic acid to the mobile phase can suppress ionization and lead to sharper, more symmetrical peaks.[4]
Q2: I've optimized my mobile phase, but the resolution of my aromatic monoterpenoids (like p-cymene and thymol) is still insufficient. What's next?
A2: Your next step is to evaluate your column chemistry. The standard C18 column separates primarily based on hydrophobicity. For compounds with aromatic rings, a stationary phase capable of π-π interactions, such as a Phenyl-Hexyl phase, can offer dramatically different and superior selectivity.[2][5]
-
Causality: Phenyl-based stationary phases contain phenyl rings that can interact with the π-electrons of aromatic analytes.[6][7] This provides an additional separation mechanism beyond simple hydrophobicity, which is often sufficient to resolve isomers where one or both are aromatic. A Phenyl-Hexyl column combines these π-π interactions with the hydrophobic properties of a six-carbon linker, offering a unique and powerful selectivity profile.[8]
-
Actionable Advice: Switch from your C18 column to a Phenyl-Hexyl column of similar dimensions. Often, you can start with the same mobile phase conditions used for the C18, as this will clearly demonstrate the change in selectivity.[7] Be aware that elution orders may reverse, which is a strong indicator of the different separation mechanism at play.[7]
Data Presentation: Stationary Phase Selection Guide
| Stationary Phase | Primary Separation Mechanism | Ideal for Separating... | Examples of Monoterpenoid Applications |
| C18 (ODS) | Hydrophobic Interactions | Isomers with differences in polarity/hydrophobicity. | Geraniol, Linalool, Menthol isomers. |
| Phenyl-Hexyl | π-π Interactions & Hydrophobicity | Aromatic or unsaturated isomers from non-aromatic ones. | p-Cymene from Limonene; Thymol from Carvacrol.[5] |
| C30 | Shape Selectivity | Geometric (cis/trans) isomers and long-chain structures. | Separation of carotenoid isomers (related terpenoids). |
| Chiral (CSP) | Enantioselective Interactions | Enantiomers (e.g., R-(+)-Limonene vs. S-(-)-Limonene). | Chiral purity assessment of essential oils.[9][10] |
Q3: How does temperature affect the separation of my isomers?
A3: Temperature is a powerful but often underutilized tool for optimizing resolution. Changing the column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[11]
-
Causality: Increasing temperature generally decreases the mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks and shorter retention times.[12] More importantly, temperature can alter selectivity (the relative separation between two peaks). Some isomer pairs may show improved resolution at higher temperatures, while others may separate better at lower temperatures.[13] The effect is compound-dependent and must be determined empirically.
-
Actionable Advice: If your HPLC system has a column oven, experiment with temperatures ranging from 25°C to 50°C in 5°C increments. A stable temperature is crucial for reproducible retention times, so even if you are running at "ambient" temperature, setting the oven to 30°C can guard against fluctuations in the lab environment.[12][14]
Section 2: Peak Shape Problems
Poor peak shape (tailing, fronting, or splitting) can compromise resolution and lead to inaccurate quantification.
Q4: My peaks, especially for more polar monoterpenoids like geraniol, are tailing significantly. What causes this and how can I fix it?
A4: Peak tailing is most often caused by secondary interactions between your analyte and the stationary phase, specifically with ionized residual silanol groups on the silica backbone.[15][16]
-
Causality: Silica-based columns (like C18) have residual silanol groups (Si-OH) that can become negatively charged (Si-O⁻) at mid-range pH. If your analyte has a basic or polar functional group (like an amine or hydroxyl group), it can interact with these charged sites via ion exchange, which is a stronger retention mechanism than the intended reversed-phase interaction. This leads to a portion of the analyte being held too strongly, resulting in a "tail" on the peak.[17]
-
Actionable Advice:
-
Lower the Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase. This will lower the pH to around 2.7-3.0, protonating the silanol groups (Si-OH) and minimizing the unwanted ionic interactions.[17]
-
Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped column.[15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. Prepare a series of dilutions (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are experiencing mass overload.[18]
-
Diagram: Troubleshooting Logic for Peak Tailing
Caption: A workflow for diagnosing common causes of peak tailing.
Section 3: Special Case - Chiral Separations
Many monoterpenoids are chiral, and their enantiomers can have vastly different biological or sensory properties (e.g., the orange scent of (+)-R-limonene vs. the lemon scent of (-)-S-limonene).[9]
Q5: I need to separate the enantiomers of limonene. My standard C18 and Phenyl-Hexyl columns are not working. Why?
A5: Enantiomers have identical physical and chemical properties in a non-chiral environment. Therefore, standard achiral stationary phases like C18 or Phenyl-Hexyl cannot distinguish between them. To separate enantiomers, you must introduce chirality into the system, which is accomplished by using a Chiral Stationary Phase (CSP).[10]
-
Causality: CSPs are designed with a chiral selector bonded to the silica surface. This selector forms transient, diastereomeric complexes with the enantiomers in your sample. Because these complexes have different energies of formation and stability, one enantiomer is retained longer than the other, allowing for their separation.[9] Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including monoterpenes.[10][19]
-
Actionable Advice: The separation of monoterpene enantiomers often requires normal-phase chromatography. A common and effective approach is to use a polysaccharide-based chiral column (e.g., cellulose or amylose-based) with a mobile phase consisting of a non-polar solvent like n-Hexane and a polar modifier like isopropanol (IPA).[9] The ratio of Hexane to IPA is critical for achieving resolution.
Diagram: Principle of Chiral Recognition
Caption: Chiral selector forms different stability complexes with enantiomers.
References
- Troubleshooting peak tailing in HPLC analysis of p-Mentha-1,3,8-triene. Benchchem.
- Flavors and aromas Separation of a-pinene, limonene and linalool. Agilent.
- Application Note: Chiral Separation of Limonene Enantiomers by High-Performance Liquid Chromatography. Benchchem.
- Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical. J-Stage.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Solving Common Errors in HPLC. Omega Scientific.
- Chiral Separation of Monoterpenes using Mixtures of Sulfated Ι-Cyclodextrins and Π- Scholars' Mine. Missouri S&T.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. ResearchGate.
- What are the effects of changes in column temperature? Chromatography.
- Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column. Sigma-Aldrich.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Using a Solvent Triangle to Optimize an HPLC Separation.
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.
- How does increasing column temperature affect LC methods? SCIEX.
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
- The Use of Temperature for Method Development in LC. Chromatography Today.
- HPLC Tips & Tricks – Mobile Phase Preparation. Sigma-Aldrich.
- What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? Quora.
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- 19. researchgate.net [researchgate.net]
Stability issues of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol under acidic conditions
Technical Support Center: Stability of (-)-Isopulegol Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability challenges of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, commonly known as (-)-isopulegol, when subjected to acidic environments. Understanding the reactivity of this versatile terpenol is critical for its successful application in synthesis and formulation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you identify and resolve specific problems encountered during the handling and reaction of (-)-isopulegol under acidic conditions.
Issue 1: Low Yield or Complete Loss of (-)-Isopulegol Post-Reaction
Question: I started with a high purity sample of (-)-isopulegol, but after my acid-catalyzed reaction and workup, I have a very low yield of the desired product, and my starting material seems to have disappeared. What is happening?
Answer: This is a classic issue stemming from the inherent reactivity of (-)-isopulegol in the presence of acid. The primary cause is an acid-catalyzed intramolecular cyclization or rearrangement, a common reaction pathway for terpene alcohols.[1][2]
Scientific Rationale: Under acidic conditions, the hydroxyl group (-OH) of isopulegol can be protonated, forming a good leaving group (water). This can lead to the formation of a carbocation intermediate. This intermediate is susceptible to intramolecular attack by the double bond of the propenyl group, leading to cyclization and the formation of various isomers of menthol or other cyclic ethers.[3][4] Strong acids, in particular, can promote side reactions such as dehydration and etherification, further reducing the yield of isopulegol.[5]
Troubleshooting Steps:
-
Re-evaluate Your Choice of Acid:
-
Problem: Strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) or strong Lewis acids can aggressively catalyze side reactions.[5]
-
Solution: Consider using milder solid acid catalysts like certain zeolites (e.g., H-Beta-300), hydrous zirconia, or acid-treated montmorillonite clays.[5][6][7] These materials can offer a better balance of Lewis and Brønsted acidity, which is crucial for controlling the reaction pathway.[5] The use of heterogeneous catalysts also simplifies removal post-reaction, preventing continued degradation during workup.[1]
-
-
Optimize Reaction Temperature:
-
Problem: Higher temperatures can provide the activation energy for undesired rearrangement and degradation pathways.
-
Solution: Perform the reaction at a lower temperature. For instance, some cyclization reactions to produce menthol isomers are effective at temperatures as low as 40°C.[7] It is advisable to run a temperature screening experiment to find the optimal balance between reaction rate and selectivity.
-
-
Control Reaction Time:
-
Problem: Prolonged exposure to acidic conditions, even mild ones, can lead to the gradual degradation of both the starting material and the desired product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.
-
-
Inert Atmosphere:
-
Problem: While the primary instability is acid-catalyzed rearrangement, the presence of oxygen at elevated temperatures can potentially lead to oxidation byproducts, especially if peroxides are present in the solvent.[8]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[1]
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction has produced a complex mixture of products that are difficult to separate and identify. I suspect they are isomers, but I'm not sure. How can I control the selectivity of my reaction?
Answer: The formation of multiple products is a direct consequence of the acid-catalyzed rearrangement of (-)-isopulegol.[9][10] The carbocation intermediate formed is a branch point for several reaction pathways, leading to a variety of stereoisomers and structural isomers.
Scientific Rationale: The key to controlling selectivity is to influence the stability of the transition states leading to the different products. This is primarily achieved by a careful selection of the catalyst and reaction conditions. The type of acidity (Lewis vs. Brønsted) plays a significant role. For instance, in the cyclization of citronellal to isopulegol, a related reaction, strong Lewis acid sites are needed for the initial isomerization, while weak Brønsted sites can affect the final product distribution.[5] An imbalance can lead to unwanted side reactions.[5]
Troubleshooting Steps:
-
Catalyst Selection for Selectivity:
-
Problem: Non-selective catalysts promote multiple reaction pathways.
-
Solution: Employ catalysts known for their stereoselectivity. For the related synthesis of (-)-menthol from (+)-citronellal, an aluminum tris(2,6-diphenylphenoxide) (ATPH) catalyst is used for the selective cyclization to (-)-isopulegol, showcasing how tailored catalysts can direct the reaction.[3] While you are starting with isopulegol, the principle of using sterically hindered or electronically specific catalysts to favor one pathway remains.
-
-
Solvent Effects:
-
Problem: The solvent can influence the stability of intermediates and transition states. Polar solvents may stabilize charged intermediates, potentially leading to different product ratios compared to nonpolar solvents.
-
Solution: Screen a range of solvents with varying polarities. For instance, cyclohexane is a common solvent for these types of reactions.[11]
-
-
Quantitative Analysis of Byproducts:
-
Problem: Without knowing what the byproducts are, it is difficult to devise a strategy to prevent their formation.
-
Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major byproducts. Common byproducts could include isomers like iso-isopulegol, neo-isopulegol, and neo-iso-isopulegol, as well as various menthol isomers.[12][13] Knowing the structures of the byproducts will provide insight into the reaction mechanism and help in selecting more appropriate reaction conditions.
-
Data Summary Table: Influence of Catalyst on Product Selectivity (Hypothetical Example)
| Catalyst | Acid Type | Temperature (°C) | (-)-Isopulegol Conversion (%) | Desired Product Selectivity (%) | Major Byproducts |
| H₂SO₄ (conc.) | Strong Brønsted | 80 | >99 | <10 | Dehydration products, Polymers |
| ZnBr₂ | Lewis Acid | 60 | 95 | 75 | Isomers of desired product |
| H-Beta Zeolite | Solid (Lewis/Brønsted) | 60 | 98 | 92 | Minor isomers |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of (-)-isopulegol degradation in acid?
A1: The degradation is primarily an acid-catalyzed intramolecular reaction. The process generally follows these steps:
-
Protonation: The hydroxyl group is protonated by the acid, forming an oxonium ion.
-
Formation of Carbocation: This oxonium ion departs as a water molecule, leaving behind a tertiary carbocation.
-
Rearrangement/Cyclization: This is the key step where instability arises. The carbocation can undergo:
-
Intramolecular Cyclization: The double bond in the side chain can attack the carbocation, leading to the formation of a new ring, typically resulting in menthol or its isomers.[3][4]
-
Hydride Shifts/Rearrangements: The carbocation can rearrange to a more stable form before further reaction.[9]
-
Elimination: A proton can be lost from an adjacent carbon to form a double bond, leading to dehydration products.[5]
-
Caption: Acid-catalyzed degradation pathways of (-)-isopulegol.
Q2: How should I store (-)-isopulegol to ensure its long-term stability?
A2: While generally stable under neutral conditions, it is best to take precautions.[14][15] Store (-)-isopulegol in a cool, dark place under an inert atmosphere.[13] The recommended storage is at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[13] Ensure the container is tightly sealed to prevent exposure to air and moisture. Avoid storing it in acidic conditions or in containers that may leach acidic impurities.
Q3: Are there any "safe" acids I can use with (-)-isopulegol?
A3: "Safe" is relative to your desired outcome. If the goal is a reaction that avoids rearrangement, even mild acids can be problematic. However, for controlled transformations, solid acid catalysts are often a better choice. Catalysts like phosphated or hydrous zirconia have shown good activity and selectivity in related reactions, favoring the desired cyclization while minimizing side reactions like dehydration and cracking that are common with strong acids like sulfated zirconia or Amberlyst.[5] The key is to use a catalyst with a well-balanced ratio of Lewis and Brønsted acid sites.[5]
Q4: Can pH affect the stability of (-)-isopulegol in aqueous formulations?
A4: Absolutely. While (-)-isopulegol has low solubility in water, in formulations where it is solubilized (e.g., with co-solvents or surfactants), the pH of the aqueous phase is critical.[14] Acidic pH values will catalyze degradation over time.[16][17] For maximum stability in such formulations, the pH should be maintained as close to neutral as possible, ideally in the range of pH 4-7, as many organic molecules exhibit maximum stability in this slightly acidic to neutral range.[16]
References
- Kul'kov, V. N., et al. (2005). Cyclisation of Citronellal to Isopulegol Catalysed by Hydrous Zirconia and Other Solid Acids. Journal of Catalysis.
- Benchchem. (n.d.). Heterogeneous Catalytic Cyclization of (+)-Citronellal to (-)-Isopulegol. Application Notes & Protocols.
- Ali, S., et al. (2021). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts. Pakistan Journal of Analytical & Environmental Chemistry.
- Lasne, B., et al. (2021). Synthesis of Florol via Prins cyclisation over heterogeneous catalysts. Journal of Catalysis.
- Kumar, A., et al. (2022). Exploitation of Liquid CO2 Based Greener Process for Valorization of Citronellal-Rich Essential Oils Into Flavor Grade (−)-Menthol. Catalysis Letters.
- Ali, S., et al. (2021). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process Parameters Optimization. ResearchGate.
- Ali, S., et al. (2021). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Semantic Scholar.
- Görsmann, C. (2022). menthol: Industrial synthesis routes and recent development. Angewandte Chemie International Edition.
- Yusof, I. Y., & Manos, G. (2020). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia.
- Biedermann, et al. (2011). Process for preparation of menthol by hydrogenation of isopulegol. Google Patents.
- The Good Scents Company. (n.d.). (-)-isopulegol.
- MedKoo Biosciences. (n.d.). Isopulegol | CAS#89-79-2.
- ScenTree. (n.d.). Isopulegol (CAS N° 89-79-2).
- Consolidated Chemical. (n.d.). Isopulegol | Premium Minty Aroma Compound.
- Various Authors. (n.d.). Rearrangement Reaction. Chemistry LibreTexts.
- Synarome. (n.d.). Isopulegol.
- De, S. K. (2021). Rearrangement Reactions. Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH.
- PubChem. (n.d.). (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.
- Tanaka, et al. (2015). Method for producing optically active isopulegol and optically active menthol. Google Patents.
-
Johnson, D. M., & Taylor, W. F. (1984). Degradation of fenprostalene in polyethylene glycol 400 solution. Journal of Pharmaceutical Sciences. Available at: [Link]
- Pereira, A. S., et al. (2021). Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Science of The Total Environment.
-
Tian, J., & Maurer, J. M. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]
- PubChem. (n.d.). (2S,4aR,5R,8aS)-1,1,4a-trimethyl-6-methylidene-5-[(2-methylidenechromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol.
- Gul, W., & Basheer, A. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation Journal.
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- 4. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]
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Minimizing byproduct formation in the synthesis of chiral cyclohexanols
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral cyclohexanols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Chiral cyclohexanols are critical structural motifs in numerous pharmaceuticals and natural products, making their efficient and selective synthesis a paramount challenge.
This resource moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges, particularly the formation of undesired byproducts. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning or executing the synthesis of chiral cyclohexanols.
Q1: What are the primary strategies for synthesizing chiral cyclohexanols?
There are three main approaches to creating the stereogenic center(s) in a chiral cyclohexanol:
-
Asymmetric Reduction of Prochiral Ketones: This is the most common method, involving the reduction of a corresponding cyclohexanone derivative. This can be achieved using chiral reagents (e.g., boranes), chiral catalysts with a hydrogen source (asymmetric hydrogenation), or enzymatic reductions.[1][2]
-
Use of the Chiral Pool: This strategy involves starting with a naturally occurring chiral molecule, such as (-)-isopulegol, and chemically transforming it into the desired cyclohexanol derivative.[3] This leverages the existing stereochemistry provided by nature.
-
Enantioselective Deprotonation: Chiral lithium amide bases can be used to selectively deprotonate symmetrical epoxides, like cyclohexene oxide, to generate chiral allylic alcohols which can then be further modified.[4][5]
Q2: What are the most common byproducts I should anticipate?
Byproduct formation is a primary challenge that can significantly impact yield and purification efforts. Key byproducts include:
-
Diastereomers: In substrates with pre-existing stereocenters, or when creating more than one new stereocenter, the formation of undesired diastereomers is a common issue.[6]
-
The "Wrong" Enantiomer: Even in highly selective reactions, a small amount of the undesired enantiomer is typically formed, reducing the enantiomeric excess (ee).
-
Over-reduction Products: In catalytic hydrogenation or reactions with strong hydride reagents, the cyclohexanol can be further reduced to cyclohexane.
-
Starting Material: Incomplete conversion will leave unreacted cyclohexanone in the product mixture.[7]
-
Oxygen-Containing Impurities: Liquid phase oxidation reactions can produce a variety of side products, including carboxylic acids, aldehydes, and esters.[8]
Q3: How critical is the choice of catalyst, and what are the risks?
The catalyst is arguably the most critical component in an asymmetric reduction. It directly controls the stereochemical outcome.
-
Expertise: Chiral catalysts, whether they are metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline-derived), create a chiral environment around the substrate, forcing the reducing agent to attack from a specific face.[9][10]
-
Trustworthiness: However, catalysts are susceptible to poisoning by impurities (water, sulfur, etc.), which can halt the reaction entirely.[11] Furthermore, using the wrong enantiomer of a catalyst will produce the wrong enantiomer of your product.
Q4: How do I purify my target chiral cyclohexanol from closely related byproducts?
Purification can be challenging, especially when separating stereoisomers.
-
Chromatography: Chiral chromatography (HPLC or SFC) is the gold standard for both analyzing and separating enantiomers and diastereomers.[12][13][14] Standard silica gel chromatography is often sufficient to separate the alcohol product from less polar starting material (ketone) or over-reduction byproducts (cyclohexane).
-
Crystallization: If the product is crystalline, diastereomeric resolution can be achieved by forming a salt with a chiral acid or base and selectively crystallizing one diastereomer.[2]
Section 2: Troubleshooting Guide
This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to directly address experimental failures.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
This is the most common failure in asymmetric synthesis, indicating a loss of stereocontrol.
-
Probable Cause A: Suboptimal Reaction Temperature.
-
Causality: Asymmetric reactions are governed by the energetic difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers. Higher temperatures provide more thermal energy (kT), which can overcome this small energy barrier, leading to the formation of both enantiomers and thus lower selectivity.
-
Solution: Lower the reaction temperature. It is common to run asymmetric reductions at 0 °C, -20 °C, or even -78 °C to enhance stereoselectivity. Perform a temperature screening experiment to find the optimal balance between reaction rate and selectivity.[7]
-
-
Probable Cause B: Incorrect Catalyst or Reagent Choice.
-
Causality: There is no universal chiral catalyst. The "lock and key" interaction between the catalyst and the substrate is highly specific. Steric and electronic properties of your specific cyclohexanone may be incompatible with the chosen catalyst, resulting in poor facial discrimination.
-
Solution: Screen a panel of different chiral catalysts or reagents. For example, if a Noyori-type hydrogenation catalyst gives low ee, consider a transfer hydrogenation catalyst or a CBS (Corey-Bakshi-Shibata) reduction. For enzymatic reductions, screening a library of alcohol dehydrogenases is standard practice.[1][15]
-
-
Probable Cause C: Solvent Effects.
-
Causality: The solvent can influence the conformation of the substrate and the catalyst, thereby altering the structure of the transition state. A solvent that solvates the catalyst-substrate complex too strongly or too weakly can disrupt the precise orientation required for high stereoselectivity.
-
Solution: Perform a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol). For enzymatic reactions, pH and buffer choice are critical variables to optimize.[15]
-
Problem 2: Reaction is Stalled or Fails to Initiate
A stalled reaction points to an issue with the catalytic cycle or reaction conditions.
-
Probable Cause A: Catalyst Poisoning or Deactivation.
-
Causality: Many transition metal catalysts are highly sensitive to oxygen, water, and other impurities. These substances can irreversibly bind to the metal center, blocking the active site and halting the catalytic cycle. Similarly, enzymes can be denatured by incorrect pH, temperature, or organic solvents.[11]
-
Solution:
-
Ensure Inert Atmosphere: Use Schlenk line or glovebox techniques. Purge all reaction vessels with an inert gas (Argon or Nitrogen).
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.
-
Purify Substrates: Ensure the starting cyclohexanone is free from impurities, especially from its own synthesis.
-
-
-
Probable Cause B: Incorrect Reaction Concentration.
-
Causality: Most reactions are bimolecular, meaning their rate depends on the concentration of two reactants. If the reaction is performed under overly dilute conditions, the frequency of effective collisions between the catalyst-substrate complex and the reducing agent decreases dramatically, slowing the reaction to a halt.[16]
-
Solution: Check the concentration against the literature precedent. The original literature for an L-proline catalyzed reaction, for example, might use a concentration of 0.1 M.[16] If your reaction is stalled at a much lower concentration (e.g., 0.002 M), increasing the concentration may be necessary.
-
Problem 3: Significant Formation of Achiral Byproducts (e.g., Cyclohexanone, Cyclohexane)
The presence of starting material or over-reduced products points to issues with reaction control and stoichiometry.
-
Probable Cause A: Incomplete Conversion.
-
Causality: The reaction did not run to completion, leaving starting material. This can be due to insufficient reaction time, low temperature, or catalyst deactivation (see Problem 2A).
-
Solution: First, confirm the cause. Take a time-point sample (e.g., after 3 hours) and analyze by TLC or GC-MS. If the reaction is proceeding but is slow, extend the reaction time or slightly increase the temperature. If it has stopped completely, catalyst deactivation is likely.[7]
-
-
Probable Cause B: Over-reduction.
-
Causality: The reducing agent is too reactive or is present in excess, and after forming the desired cyclohexanol, it continues to reduce the alcohol to the corresponding alkane (cyclohexane). This is common in catalytic hydrogenations at high pressure or with highly active catalysts like Palladium on Carbon.
-
Solution:
-
Control Stoichiometry: For hydride reagents (e.g., NaBH₄), use a precise stoichiometry (e.g., 1.0-1.2 equivalents).
-
Modify Hydrogenation Conditions: Reduce the hydrogen pressure, lower the catalyst loading, or switch to a less reactive catalyst.
-
Monitor the Reaction: Closely monitor the reaction's progress and stop it immediately once the starting material is consumed to prevent subsequent over-reduction.
-
-
Section 3: Key Experimental Protocols & Data
To provide a practical context, we present a generalized protocol for an asymmetric reduction and a table summarizing the impact of reaction parameters.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol is a representative example for the reduction of a prochiral cyclohexanone.
-
Preparation: To a dry Schlenk flask under an Argon atmosphere, add the chiral catalyst (e.g., Ru(II)-TsDPEN, 1-2 mol%).
-
Solvent & Reagents: Add the anhydrous solvent (e.g., isopropanol, which also serves as the hydrogen source). Add the cyclohexanone substrate (1.0 equiv).
-
Initiation: Add a base (e.g., KOH or NaHCO₃, 5-10 mol%) to activate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (2-24 h), monitoring by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, filter off the catalyst through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the chiral cyclohexanol from non-polar byproducts and baseline impurities.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or chiral GC analysis.
Data Summary: Impact of Reaction Parameters on Selectivity
The following table summarizes typical outcomes when optimizing the enzymatic reduction of 4-propylcyclohexanone.[15]
| Parameter | Condition A | Condition B (Optimized) | Impact on Byproduct Formation |
| Temperature | 25 °C | 35 °C | Lower temperatures can slow the reaction, but excessively high temperatures may denature the enzyme and increase side reactions. The optimum balances rate and stability. |
| pH | 6.0 | 7.0 - 8.0 | Suboptimal pH can lead to poor enzyme activity (incomplete conversion) or promote acid/base-catalyzed side reactions like epimerization. |
| Substrate Conc. | 200 g/L | 125 g/L | High substrate concentrations can lead to substrate inhibition of the enzyme, causing the reaction to stall and resulting in low conversion (high starting material byproduct).[15] |
| Cofactor (NAD⁺) Conc. | 0 g/L | 0.1 g/L | Without the necessary cofactor, the enzymatic cycle cannot proceed efficiently, leading to very low conversion (85.23% vs 100%).[15] |
Section 4: Visualization of Workflows and Logic
Visual diagrams can help clarify complex processes and decision-making in the lab.
General Workflow for Chiral Cyclohexanol Synthesis
Caption: Standard experimental workflow from starting material to final product analysis.
Key Byproduct Formation Pathways
Caption: Divergent pathways from the starting material leading to common byproducts.
Troubleshooting Decision Tree
Caption: A logical guide for diagnosing and solving common synthesis problems.
References
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Cyclohexanol synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 14, 2026, from [Link]
- Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. (1992, December 8). Google Patents.
-
Synthetic Approaches to (R)-Cyclohex-2-Enol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. (2018, February 13). PLOS ONE. Retrieved January 14, 2026, from [Link]
-
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. (2025, January 23). Chemical Science (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved January 14, 2026, from [Link]
-
Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Enantioselective organic reaction not working. (2015, March 6). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Lab Report: Synthesis of Cyclohexanone. (2023, December 31). Owlcation. Retrieved January 14, 2026, from [Link]
-
Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]
-
Bio-inspired nano-catalyst guides chiral reactions. (2019, November 20). U.S. National Science Foundation. Retrieved January 14, 2026, from [Link]
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 21). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 14, 2026, from [Link]
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Enhancing the catalytic efficiency in the synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for enhancing the catalytic efficiency in the synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a valuable chiral building block in the fragrance and pharmaceutical industries. This molecule is a specific stereoisomer of pinocarveol, commonly synthesized via the allylic oxidation of β-pinene, a renewable feedstock from turpentine oil.[1][2][3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing this compound (trans-pinocarveol)?
The most direct and widely used precursor is β-pinene .[1][2] This bicyclic monoterpene is readily available and can be selectively oxidized at the allylic position to yield the target alcohol. The reaction involves the functionalization of a C-H bond adjacent to the double bond.
Q2: What are the primary catalytic methods employed for this transformation?
There are three main classes of catalysts used for the allylic oxidation of β-pinene:
-
Selenium-Based Reagents: Selenium dioxide (SeO₂) is a classic reagent for this transformation, often used in stoichiometric or catalytic amounts with a co-oxidant.[4][5][6]
-
Heterogeneous Catalysts: These are solid catalysts that offer advantages in separation and reusability. Systems often involve a noble metal (like Palladium) and an acidic function supported on materials like SBA-15 silica.[1][7]
-
Biocatalysts: Enzymes, such as peroxidases and laccases, can perform the oxidation under mild conditions with high selectivity.[8] This approach is a key area of green chemistry research.
Q3: What are the most significant challenges affecting catalytic efficiency and yield?
Researchers commonly face three primary obstacles:
-
Low Conversion: Incomplete reaction of the β-pinene starting material.
-
Poor Selectivity: Formation of undesired byproducts, such as isomeric alcohols (myrtenol), ketones (pinocarvone, verbenone), or epoxides.[8][9]
-
Catalyst Deactivation: Loss of catalytic activity over time, particularly with heterogeneous catalysts, due to leaching or fouling.[1]
Troubleshooting Guide: From Low Yields to High Efficiency
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low Conversion of β-Pinene
You've run the reaction for the specified time, but GC-MS analysis shows a large peak for the starting material.
Possible Cause A: Catalyst Inactivity or Insufficient Loading
-
Why it happens: The catalyst may be poisoned, improperly activated, or used in insufficient quantity. For heterogeneous systems, the active sites may not be accessible.
-
Recommended Actions:
-
Verify Catalyst Quality: For commercial catalysts, ensure they are from a reputable source and have been stored correctly. For lab-synthesized catalysts, confirm their properties through characterization (e.g., XRD, BET surface area, TEM).
-
Activation Procedure: Heterogeneous catalysts often require pre-treatment, such as calcination at a specific temperature, to create active sites. For the Pd/HPA-300/SBA-15 system, calcination temperature significantly affects conversion.[1]
-
Increase Catalyst Loading: Perform a loading screen to find the optimal catalyst-to-substrate ratio. Be aware that excessive loading can sometimes lead to side reactions.
-
Check for Poisons: Ensure solvents and reagents are pure. Trace impurities (e.g., sulfur compounds from turpentine) can poison noble metal catalysts.
-
Possible Cause B: Suboptimal Reaction Conditions
-
Why it happens: Temperature, pressure, and solvent choice are critical parameters that dictate reaction kinetics.
-
Recommended Actions:
-
Temperature Optimization: Low temperatures may result in slow reaction rates. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the conversion. Be cautious, as higher temperatures can also decrease selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction. For SeO₂ oxidations, solvents like ethanol or acetic acid are common.[6][10] For heterogeneous systems, less polar solvents may be preferred.
-
Ensure Proper Mixing: In heterogeneous catalysis, efficient mixing is crucial for mass transfer between the liquid phase and the solid catalyst surface. Ensure the stirring rate is adequate.
-
Possible Cause C: Inefficient Oxidant System (for catalytic versions)
-
Why it happens: In catalytic systems (e.g., catalytic SeO₂ or biocatalysis), a co-oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) is required to regenerate the catalyst.[1][6] If the co-oxidant is depleted or decomposes, the catalytic cycle stops.
-
Recommended Actions:
-
Verify Oxidant Concentration: Use a fresh, properly titrated solution of the oxidant. H₂O₂ can decompose upon storage.
-
Optimize Oxidant Stoichiometry: While a slight excess is often needed, a large excess of oxidant can sometimes lead to catalyst degradation or unwanted side reactions.
-
Consider Slow Addition: Adding the oxidant slowly over the course of the reaction can maintain its effective concentration and minimize decomposition, improving overall efficiency.
-
Problem 2: Poor Selectivity to this compound
Your conversion is high, but the desired product is a minor component in a mixture of isomers and over-oxidized products.
Possible Cause A: Formation of Isomeric Byproducts
-
Why it happens: The catalyst may promote competing reaction pathways. For example, oxidation of β-pinene can also yield myrtenol or verbenol. The acidity of the catalyst support can also lead to isomerization of the pinene skeleton.[11]
-
Recommended Actions:
-
Catalyst Choice is Key: The structure of the catalyst directly influences selectivity. For instance, multifunctional catalysts with weak Brønsted acid sites combined with a metal function have shown high selectivity to trans-pinocarveol.[1]
-
Control Acidity: If using a solid acid catalyst or support, choose one with controlled acidity. Strong acid sites can promote the formation of rearranged products like campholenic aldehyde from the epoxide intermediate.[2][11]
-
Solvent Polarity: The choice of solvent can influence the product distribution. Apolar solvents may favor certain pathways over others.[11]
-
Possible Cause B: Over-oxidation to Ketones
-
Why it happens: The desired allylic alcohol product can be further oxidized under the reaction conditions to the corresponding ketone (e.g., pinocarvone).
-
Recommended Actions:
-
Reduce Reaction Time/Temperature: Take aliquots at regular intervals to determine the point of maximum alcohol concentration before significant over-oxidation occurs.
-
Limit Oxidant Amount: Use the minimum amount of oxidant required for high conversion of the starting material.
-
Use a Milder Oxidant: If using a highly reactive system, consider switching to a milder oxidant or a catalyst system known to favor alcohol formation. Using catalytic SeO₂ with t-BuOOH can sometimes favor the alcohol over the ketone compared to stoichiometric SeO₂.[4]
-
Problem 3: Heterogeneous Catalyst Deactivation and Leaching
The catalyst works well for the first run but shows a significant drop in activity in subsequent cycles.
-
Why it happens: The active metal species (e.g., Pd) may leach from the support into the reaction mixture, or the catalyst pores may become blocked by polymeric byproducts (fouling).
-
Recommended Actions:
-
Analyze the Post-Reaction Mixture: Use ICP-MS to test the reaction filtrate for the presence of the leached metal. This confirms if leaching is the primary issue.
-
Implement a Regeneration Protocol: After a run, filter the catalyst, wash it with a suitable solvent to remove adsorbed species, and then dry/calcine it according to a regeneration protocol. This can often restore activity lost to fouling.
-
Improve Catalyst Design: Leaching can be minimized by using supports that strongly interact with the active species or by encapsulating the catalytic sites.[12]
-
Data Summary & Visualization
Table 1: Comparison of Catalytic Systems for Allylic Oxidation of Pinenes
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Conversion (%) | Selectivity to Allylic Alcohol/Ketone (%) | Reference |
| Pd/HPA-300/SBA-15 | β-pinene | H₂O₂ | 80 | ~75 | ~85 (trans-pinocarveol) | [1] |
| SeO₂/SiO₂ (Pd-promoted) | α-pinene | O₂ | 134 | 23 | 76 (myrtenal) | [10] |
| 2-1B Peroxidase & Laccase | α-pinene | H₂O₂ | RT | 80 | ~70 (verbenol) | [8] |
| CuFe₂O₄ | α-pinene | TBHP | 80 | 80 | 76 (verbenol/verbenone) | [9] |
Diagrams: Pathways and Processes
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Decision workflow for troubleshooting synthesis results.
Detailed Experimental Protocols
Protocol 1: General Procedure for Allylic Oxidation with a Heterogeneous Catalyst
This protocol is a general guideline based on literature procedures for catalysts like Pd/HPA/SBA-15 and should be adapted for your specific system. [1]
-
Catalyst Activation: Place the required amount of the heterogeneous catalyst in a flask and activate under vacuum at the recommended temperature (e.g., 150-300 °C) for 2-4 hours to remove adsorbed water and activate the catalytic sites.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated catalyst. Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Addition of Reagents: Add the solvent (e.g., toluene or acetonitrile) followed by β-pinene. Begin vigorous stirring.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, begin the dropwise addition of the oxidant (e.g., 30% H₂O₂) via a syringe pump over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Quench the aliquot, filter out the catalyst, and analyze the organic phase by GC or GC-MS.
-
Workup: Once the reaction has reached optimal conversion/selectivity, cool the mixture to room temperature. Filter to recover the catalyst. Wash the recovered catalyst with solvent for reuse (see Protocol 2).
-
Product Isolation: Transfer the filtrate to a separatory funnel and wash with a saturated sodium sulfite solution (to quench any remaining peroxide), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalyst Regeneration
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the filtered catalyst thoroughly with the reaction solvent (e.g., 3 x 20 mL) to remove any adsorbed organic species. Follow with a wash using a more polar solvent like acetone or ethanol if polymeric residues are suspected.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.
-
Re-activation: Before the next use, perform the initial activation step (e.g., calcination) as described in Protocol 1, Step 1. This is crucial for removing any strongly bound species and restoring the active sites.
References
-
Decoding Catalysis by Terpene Synthases. PMC - NIH. [Link]
-
Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories. PubMed Central. [Link]
-
Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Pontificia Universidad Javeriana. [Link]
-
Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Semantic Scholar. [Link]
-
Optimising Terpene Synthesis with Flow Biocatalysis. PMC - NIH. [Link]
-
Catalytic oxidation of limonene, alpha-pinene and beta-pinene by the complex [Fe-III(BPMP)Cl(mu-O)(FeCl3)-Cl-III] biomimetic to MMO enzyme. ResearchGate. [Link]
-
Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. MDPI. [Link]
-
ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS. ResearchGate. [Link]
-
Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. ResearchGate. [Link]
-
Enhancing Structural Diversity in Terpenoid Biosynthesis: Enzymes, Substrates and Cofactors. ResearchGate. [Link]
-
Selenium-Dioxide. organic-chemistry.org. [Link]
-
Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Pinocarveol. Wikipedia. [Link]
-
The sum of selectivities to isopinocamphone and pinocarveol as a function of the reaction temperature. ResearchGate. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC - NIH. [Link]
-
Module 1 : Oxidation Reactions. NPTEL Archive. [Link]
-
Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of the Absolute Configuration of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Introduction: The Imperative of Absolute Configuration in Drug Development
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of absolute configuration determination. For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a cornerstone of ensuring the safety and efficacy of a potential therapeutic agent.
I. X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map of the molecule.
Causality of Experimental Choice:
The fundamental principle behind using X-ray crystallography for absolute configuration determination is the phenomenon of anomalous dispersion.[3] When an atom in the crystal lattice has an absorption edge near the wavelength of the incident X-rays, it causes a phase shift in the scattered radiation. This effect, known as anomalous scattering, breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be unambiguously determined. For organic molecules composed primarily of light atoms (C, H, O, N), the anomalous scattering effect is weak. Therefore, the presence of a heavier atom (e.g., a halogen or sulfur) or the derivatization with a reagent containing a heavy atom can significantly enhance the reliability of the determination.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a self-validating workflow for determining the absolute configuration of a chiral molecule like (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol using X-ray crystallography.
Step 1: Crystallization
-
Objective: To obtain a high-quality single crystal suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
If the native compound fails to crystallize, consider derivatization with a heavy atom-containing reagent (e.g., p-bromobenzoate) to facilitate crystallization and enhance anomalous scattering.
-
-
Self-Validation: The quality of the crystal is the first validation checkpoint. A well-formed crystal with sharp edges and no visible defects is crucial for obtaining high-resolution diffraction data.
Step 2: Data Collection
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Collect a full sphere of data, ensuring good redundancy and coverage.
-
-
Self-Validation: Key data quality indicators such as R(int), completeness, and redundancy are monitored during data collection. Low R(int) and high completeness and redundancy are indicative of a good dataset.
Step 3: Structure Solution and Refinement
-
Objective: To solve the crystal structure and refine the atomic positions.
-
Procedure:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.
-
Refine the model against the diffraction data using least-squares methods.
-
-
Self-Validation: The R-factor (R1) and weighted R-factor (wR2) are key indicators of the agreement between the crystallographic model and the experimental diffraction data. Low R-factors indicate a good refinement.
Step 4: Absolute Configuration Determination
-
Objective: To determine the absolute configuration using the Flack parameter.
-
Procedure:
-
Refine the structure as a racemic twin and calculate the Flack parameter.
-
A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration. A value around 0.5 indicates a racemic crystal or poor data quality.
-
-
Self-Validation: The standard uncertainty of the Flack parameter should be small. For a reliable determination, the Flack parameter should be close to 0 with a small standard uncertainty (e.g., x < 0.1).
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Comparison with Other Methods:
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Chiroptical Methods (ECD/VCD) |
| Principle | Anomalous dispersion of X-rays | Diastereomer formation and NMR analysis | Differential absorption of polarized light |
| Sample Requirement | High-quality single crystal | Pure enantiomer, requires derivatization | Pure enantiomer in solution |
| Data Interpretation | Direct, based on Flack parameter | Indirect, requires careful spectral analysis | Indirect, requires comparison with theoretical calculations |
| Confidence Level | Very high (definitive) | High, but relies on conformational models | High, but dependent on computational accuracy |
| Limitations | Crystallization can be a major bottleneck | Derivatization may fail or be complex | Computationally intensive, sensitive to conformation |
II. NMR Spectroscopy: The Mosher's Method
For molecules that are difficult to crystallize, NMR-based methods provide a powerful alternative for determining the absolute configuration of secondary alcohols.[4][5][6] The most widely used of these is the Mosher's ester analysis.[4][5][6]
Causality of Experimental Choice:
The Mosher's method relies on the formation of diastereomeric esters by reacting the chiral secondary alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6] The resulting diastereomers have different spatial arrangements, leading to distinct chemical shifts in their ¹H NMR spectra.[5][6] The trifluoromethyl group and the phenyl ring of the MTPA moiety create a strong anisotropic effect, causing protons on one side of the MTPA plane to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center, the absolute configuration of the alcohol can be deduced.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a self-validating workflow for determining the absolute configuration of the secondary alcohol in this compound using the Mosher's method.
Step 1: Derivatization
-
Objective: To prepare the (R)- and (S)-MTPA esters of the chiral alcohol.
-
Procedure:
-
In two separate reactions, react the purified alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Ensure the reactions go to completion to avoid complications from unreacted alcohol.
-
-
Self-Validation: The formation of the esters can be confirmed by TLC or ¹H NMR, observing the disappearance of the alcohol proton and the appearance of new ester signals.
Step 2: NMR Data Acquisition
-
Objective: To acquire high-resolution ¹H NMR spectra of both diastereomeric esters.
-
Procedure:
-
Dissolve each purified ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra, ensuring good signal-to-noise and resolution.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.
-
-
Self-Validation: The spectra of the two diastereomers should be distinct, showing different chemical shifts for the protons near the stereocenter.
Step 3: Spectral Analysis and Δδ Calculation
-
Objective: To assign the proton signals and calculate the Δδ (δS - δR) values.
-
Procedure:
-
Carefully assign all proton signals in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters.
-
Calculate the difference in chemical shifts (Δδ) for each proton by subtracting the chemical shift in the (R)-MTPA ester from the corresponding chemical shift in the (S)-MTPA ester.
-
-
Self-Validation: A consistent pattern of positive and negative Δδ values should be observed for the protons on either side of the MTPA plane.
Step 4: Absolute Configuration Assignment
-
Objective: To assign the absolute configuration based on the sign of the Δδ values.
-
Procedure:
-
Based on the established model for MTPA esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center, the absolute configuration can be determined.
-
-
Self-Validation: The consistency of the Δδ pattern across multiple protons provides a strong validation of the configurational assignment.
Diagram of the Mosher's Method Workflow:
Caption: Workflow for absolute configuration determination using Mosher's method.
III. Chiroptical Methods: ECD and VCD Spectroscopy
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[7] These methods are particularly useful for determining the absolute configuration of molecules in solution.
Causality of Experimental Choice:
The chiroptical response of a molecule is exquisitely sensitive to its three-dimensional structure. The ECD spectrum arises from electronic transitions, while the VCD spectrum originates from vibrational transitions.[8][7] The sign and intensity of the Cotton effects in an ECD or VCD spectrum are directly related to the absolute configuration of the chiral centers. However, interpreting these spectra directly is often challenging. Therefore, the standard approach involves comparing the experimentally measured spectrum with the theoretically calculated spectrum for a known configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a self-validating workflow for determining the absolute configuration of this compound using ECD or VCD spectroscopy.
Step 1: Spectroscopic Measurement
-
Objective: To obtain a high-quality ECD or VCD spectrum of the sample.
-
Procedure:
-
Dissolve the purified compound in a suitable transparent solvent (e.g., methanol for ECD, CDCl₃ for VCD).
-
Record the spectrum on a calibrated ECD or VCD spectrometer.
-
Ensure a good signal-to-noise ratio by optimizing the concentration and acquisition time.
-
-
Self-Validation: The spectrum should be reproducible and exhibit clear Cotton effects.
Step 2: Conformational Analysis and Theoretical Calculations
-
Objective: To generate theoretical ECD or VCD spectra for a chosen enantiomer.
-
Procedure:
-
Perform a thorough conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
For each low-energy conformer, optimize the geometry and calculate the ECD or VCD spectrum using time-dependent DFT (TDDFT).
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Self-Validation: The conformational search should be exhaustive to ensure all significant low-energy conformers are identified. The choice of computational level (functional and basis set) should be validated against known compounds or benchmark studies.
Step 3: Spectral Comparison and Absolute Configuration Assignment
-
Objective: To assign the absolute configuration by comparing the experimental and theoretical spectra.
-
Procedure:
-
Visually and quantitatively compare the experimental spectrum with the calculated spectrum for the chosen enantiomer.
-
If the spectra match well in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the sample is the same as the one used in the calculation.
-
If the spectra are mirror images, the absolute configuration is the opposite of the one used in the calculation.
-
-
Self-Validation: A high degree of similarity between the experimental and calculated spectra, often quantified by a similarity index, provides strong confidence in the assignment.
Diagram of the Chiroptical Methods Workflow:
Caption: Workflow for absolute configuration determination using chiroptical methods.
IV. Conclusion and Recommendations
The validation of the absolute configuration of a chiral molecule is a critical step in drug development. While X-ray crystallography remains the definitive method, its requirement for a high-quality single crystal can be a significant hurdle.[9] In such cases, NMR-based techniques like the Mosher's method and chiroptical methods such as ECD and VCD offer powerful and reliable alternatives.
For this compound, a comprehensive approach would involve the following:
-
Initial Attempt at Crystallization: Given its definitive nature, an initial effort should be made to crystallize the compound for X-ray analysis.
-
Mosher's Method as a Primary Alternative: If crystallization is unsuccessful, the Mosher's method is a highly reliable technique for determining the absolute configuration of the secondary alcohol. Its well-established empirical rules and the self-validating nature of the Δδ analysis provide a high degree of confidence.
-
Chiroptical Methods for Confirmation: ECD or VCD spectroscopy can be used as a complementary or confirmatory technique. The good agreement between experimental and computationally predicted spectra would provide strong orthogonal validation of the stereochemical assignment.
By employing a multi-pronged approach and understanding the causality and self-validating aspects of each technique, researchers can confidently and accurately determine the absolute configuration of chiral molecules, ensuring the safety and efficacy of future therapeutic agents.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's method for the determination of absolute configuration of secondary alcohols. Nature Protocols, 2(10), 2451-2458. [Link]
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Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical Reviews, 104(1), 17-118. [Link]
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]
-
Flack, H. D. (2003). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 59(4), 269-270. [Link]
-
Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the absolute configuration of optically active compounds by means of X-rays. Nature, 168(4268), 271-272. [Link]
-
Laudise, R. A. (1970). The growth of single crystals. Prentice-Hall. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-646. [Link]
-
Nafie, L. A. (2011). Vibrational optical activity: principles and applications. John Wiley & Sons. [Link]
-
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
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Comparison of synthetic routes to (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
A Comparative Guide to the Synthetic Routes of (-)-Isopulegol
Abstract
(-)-Isopulegol, chemically known as (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, is a pivotal chiral intermediate in the synthesis of (-)-menthol, a compound of immense commercial significance in the pharmaceutical, food, and fragrance industries. The stereoselective synthesis of (-)-isopulegol from (+)-citronellal via an intramolecular ene reaction is a cornerstone of industrial menthol production. This guide provides a comprehensive comparison of various synthetic strategies for producing (-)-isopulegol, with a focus on catalytic systems, reaction conditions, and overall process efficiency. We will delve into both homogeneous and heterogeneous catalytic methods, providing detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of (-)-Isopulegol
(-)-Isopulegol is a naturally occurring monoterpene alcohol that serves as a valuable chiral building block in organic synthesis.[1] Its primary importance lies in its role as the direct precursor to (-)-menthol, the most widely used natural flavor and fragrance compound.[2][3][4] The global demand for menthol far exceeds what can be sustainably sourced from natural mint oils, making synthetic production routes not just economically viable but essential.[5][6] The key to an efficient synthesis of (-)-menthol is the stereocontrolled cyclization of (+)-citronellal to (-)-isopulegol, a transformation that has been the subject of extensive research and process optimization.[7][8]
This guide will compare and contrast several prominent synthetic routes to (-)-isopulegol, evaluating them based on yield, diastereoselectivity, catalyst reusability, and adherence to the principles of green chemistry.
The Core Transformation: Intramolecular Ene Reaction of (+)-Citronellal
The most industrially relevant pathway to (-)-isopulegol is the acid-catalyzed intramolecular ene reaction of (+)-citronellal.[7] This reaction, depicted below, involves the cyclization of the citronellal molecule, where the aldehyde group acts as the enophile and the trisubstituted double bond serves as the ene component. The choice of acid catalyst is critical in directing the stereochemical outcome of this reaction to favor the desired (1R,2S,5R)- or (-)-isopulegol diastereomer.[9]
Caption: Workflow for the synthesis of (-)-isopulegol using a homogeneous ZnBr₂ catalyst.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (+)-citronellal in anhydrous toluene.
-
Add anhydrous zinc bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a dilute aqueous solution of hydrobromic acid. [7]6. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure (-)-isopulegol.
Protocol 2: Synthesis of (-)-Isopulegol using Montmorillonite K10 Clay (Heterogeneous)
This protocol outlines a greener, heterogeneous approach to the synthesis of (-)-isopulegol.
Caption: Workflow for the synthesis of (-)-isopulegol using a heterogeneous MK10 clay catalyst.
Step-by-Step Methodology:
-
In a reaction flask, dissolve (+)-citronellal in a suitable buffer medium.
-
Add the activated Montmorillonite K10 clay catalyst to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours. [7][10]4. After the reaction, remove the solid catalyst by simple filtration. [7]5. Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Evaporate the solvent to afford the crude product, which can be further purified if necessary.
Downstream Processing: From (-)-Isopulegol to (-)-Menthol
Once high-purity (-)-isopulegol is obtained, the final step in the synthesis of (-)-menthol is the hydrogenation of the double bond. This is typically achieved through catalytic hydrogenation using a transition metal catalyst, such as nickel or platinum-group metals. [8][11][12]The stereochemistry of the isopulegol starting material directs the addition of hydrogen to yield the desired (-)-menthol diastereomer with high selectivity.
Conclusion
The synthesis of (-)-isopulegol via the cyclization of (+)-citronellal is a well-established and industrially significant process. The choice of catalyst is a critical decision that impacts yield, selectivity, and the overall sustainability of the synthesis.
-
Homogeneous catalysts , such as zinc bromide, offer high yields and excellent diastereoselectivity but present challenges in terms of catalyst separation and recycling.
-
Heterogeneous catalysts , including Montmorillonite K10 clay and various zeolites, provide a greener alternative with simplified work-up procedures and the potential for catalyst reuse. While they may sometimes offer lower selectivity, ongoing research is focused on improving their performance.
For researchers and drug development professionals, the selection of a synthetic route to (-)-isopulegol will depend on a careful consideration of factors such as scale, desired purity, cost, and environmental impact. The information and protocols provided in this guide offer a solid foundation for making an informed decision.
References
- A Comparative Guide to the Synthesis of (-)
-
Jensen, B. L., Malkawi, A., & McGowan, V. (1993). Cyclization of the Monoterpene Citronellal to Isopulegol: A Biomimetic Natural Product Synthesis. Journal of Chemical Education, 70(10), 847. [Link]
-
A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. (2022). Journal of Chemical Education. [Link]
-
Chuah, G. K., Jaenicke, S., & Liu, S. H. (2001). Cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids. Journal of Catalysis, 200(2), 352-359. [Link]
-
Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. (2021). Semantic Scholar. [Link]
-
Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. (2020). RSC Publishing. [Link]
-
Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. (2020). National Institutes of Health. [Link]
-
Cyclisation of citronellal to isopulegol using bentonite and zeolite based catalyst. Reaction conditions. (2016). ResearchGate. [Link]
-
A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. (2022). Journal of Chemical Education. [Link]
-
Enantiomeric Isopulegol as the Chiral Pool in the Total Synthesis of Bioactive Agents. (2021). The Chemical Record. [Link]
-
Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. (2019). MDPI. [Link]
-
Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal. (2019). ACS Catalysis. [Link]
- A Comparative Analysis of (-)
-
Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. (2020). RSC Publishing. [Link]
- Method for the Production of Enriched Isopulegol. (2008).
-
Menthol: Industrial synthesis routes and recent development. (2022). Flavour and Fragrance Journal. [Link]
- Process for preparation of menthol by hydrogenation of isopulegol. (2010).
-
Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. (2019). Catalysis Science & Technology. [Link]
-
Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. (2022). Flavour and Fragrance Journal. [Link]
-
Menthol - A Cool Place. Leffingwell & Associates. [Link]
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- Preparation method of isopulegol. (2020).
- The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. (2025). Benchchem.
- Method for producing optically active isopulegol and optically active menthol. (2015).
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The Decisive Role of Chirality: A Comparative Analysis of the Biological Activity of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and Its Stereoisomers
In the intricate world of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, can be the determining factor between a potent therapeutic agent and an inactive, or even harmful, compound. This principle is vividly illustrated in the family of naturally occurring monoterpenoid alcohols, specifically the stereoisomers of 2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, commonly known as carveol. This technical guide provides a comprehensive comparison of the biological activities of the (5R)-configured stereoisomer against its counterparts, underscoring the profound impact of chirality on their therapeutic potential.
The molecule in focus, 2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, possesses two chiral centers, giving rise to four stereoisomers: (+)-cis-carveol, (-)-cis-carveol, (+)-trans-carveol, and (-)-trans-carveol. The seemingly subtle differences in the spatial orientation of their hydroxyl and isopropenyl groups lead to distinct pharmacological profiles, particularly in their anti-inflammatory, antimicrobial, and cytotoxic activities.
Comparative Biological Activities: A Tale of Four Isomers
While comprehensive comparative data for all four stereoisomers across all biological activities remains an area of active research, existing studies on carveol and its closely related derivatives strongly indicate that stereochemistry is a critical determinant of their efficacy.
Anti-inflammatory Activity: A Clear Stereoselective Advantage
Inflammation is a complex biological response implicated in numerous diseases. The ability to modulate this process is a key therapeutic goal. While direct comparative studies on all carveol stereoisomers are limited, compelling evidence from the closely related dihydrocarveol isomers highlights the significance of stereochemistry in anti-inflammatory potential. A study on the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages, revealed a dramatic difference between the stereoisomers of dihydrocarveol.
| Compound | IC50 (µM) for NO Inhibition | Relative Potency |
| (+)-Dihydrocarveol | 138.8 | More Potent |
| (-)-Dihydrocarveol | > 1000 | Less Potent |
| Table 1: Comparison of the Anti-inflammatory Activity of Dihydrocarveol Stereoisomers. A lower IC50 value indicates higher potency. This data strongly suggests that the spatial arrangement of the functional groups is crucial for effective interaction with the biological targets involved in the inflammatory cascade.[1] |
This pronounced difference in potency underscores the likelihood of a highly specific interaction with a target protein, where the precise 3D fit of the (+)-isomer is essential for its inhibitory action. This principle is widely recognized for other chiral nonsteroidal anti-inflammatory drugs (NSAIDs), where the S-enantiomers are typically much more potent inhibitors of cyclooxygenase (COX) enzymes than their R-enantiomers[2]. While further research is needed to elucidate the exact targets for carveol isomers, it is reasonable to extrapolate that a similar stereoselectivity exists.
Antimicrobial Activity: A Broader Spectrum of Action
Carveol, as a constituent of various essential oils, has long been recognized for its antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria[3]. The proposed mechanism of action for many monoterpenoids involves the disruption of bacterial membranes, leading to increased permeability and eventual cell death.
Cytotoxic Activity: Potential in Cancer Chemoprevention
The potential of monoterpenes in cancer chemoprevention and therapy is a growing area of research. Carveol has demonstrated cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent[4][5]. The mechanisms underlying these effects are thought to involve the induction of apoptosis and the modulation of cellular signaling pathways that control cell proliferation and survival[5].
A study evaluating the cytotoxic effects of several monoterpenoids, including carveol, against a panel of tumor cell lines (P815, CEM, K562, MCF-7, and MCF-7 gemcitabine-resistant) revealed a dose-dependent cytotoxic effect that varied with the cell line[4]. However, this study did not differentiate between the stereoisomers of carveol. Given the high degree of specificity often observed in the interaction of small molecules with cellular targets involved in cancer, it is highly probable that the cytotoxic activity of carveol is stereoselective. The differential spatial arrangement of the stereoisomers would likely lead to varying affinities for target proteins, resulting in different levels of antiproliferative activity.
Experimental Methodologies: Unraveling Stereoselective Bioactivity
To discern the distinct biological activities of each stereoisomer, rigorous and well-defined experimental protocols are essential. The following methodologies are standard approaches for evaluating the anti-inflammatory, antimicrobial, and cytotoxic properties of compounds like (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol and its stereoisomers.
Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory Activity)
This assay is a cornerstone for assessing the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the individual carveol stereoisomers.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the carveol stereoisomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of monoterpenoids are a result of their interaction with various cellular signaling pathways. While the specific mechanisms for each carveol stereoisomer are still under investigation, it is known that monoterpenoids can modulate key pathways involved in inflammation and cancer.
For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). It is plausible that the more potent anti-inflammatory stereoisomers of carveol and its derivatives are more effective inhibitors of this pathway.
In the context of cancer, monoterpenoids can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also modulate cell cycle progression and inhibit angiogenesis (the formation of new blood vessels that supply tumors). The stereochemistry of the carveol isomers likely influences their ability to interact with specific proteins within these pathways, leading to differential cytotoxic effects.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this underscores the critical importance of working with stereochemically pure compounds. The use of racemic mixtures can mask the true potential of a potent isomer or introduce unwanted off-target effects from a less active or even detrimental isomer.
Future research should focus on conducting direct, head-to-head comparative studies of all four carveol stereoisomers to definitively elucidate their individual pharmacological profiles. Such studies will be instrumental in identifying the most promising isomer for further development as a therapeutic agent and in unraveling the precise molecular mechanisms that underpin their stereoselective biological activities. This deeper understanding will pave the way for the rational design of more potent and selective drugs based on the privileged carveol scaffold.
References
- He, L., et al. (2012). The anti-inflammatory and anti-nociceptive activities of (-)-trans-carveol. Journal of Ethnopharmacology, 142(3), 678-684.
- Stappen, I., et al. (2015). Stereoselective and substrate-dependent hydroxylation of monoterpenes by a single cytochrome P450 enzyme. The FEBS Journal, 282(13), 2533-2547.
-
Chen, J., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorganic & Medicinal Chemistry, 14(19), 6539-6547. [5]8. de Almeida, A. C. A., et al. (2018). Antimicrobial activity of the essential oil of Lippia sidoides Cham. and its major constituent, thymol, against multi-drug resistant strains of Staphylococcus aureus. Revista da Sociedade Brasileira de Medicina Tropical, 51(5), 650-654.
Sources
A Comparative Guide to Menthol Synthesis: Evaluating the Efficacy of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol as a Precursor
(-)-Menthol, a monoterpene alcohol, is a compound of immense commercial significance, prized for its characteristic cooling sensation and minty aroma that have made it a staple in the pharmaceutical, food, and fragrance industries.[1] While traditionally extracted from mint oils, the escalating global demand and the inherent variability of natural sources have necessitated the development of robust and scalable synthetic routes.[2] Among the various synthetic strategies, the pathway involving the stereoselective hydrogenation of (-)-isopulegol, scientifically known as (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, has emerged as a cornerstone of modern menthol production, most notably in the industrially significant Takasago process.[1]
This technical guide provides an in-depth, comparative analysis of the efficacy of (-)-isopulegol as a precursor for (-)-menthol synthesis. We will explore the intricacies of this pathway, from the catalytic systems that govern its high stereoselectivity to detailed experimental protocols. Furthermore, we will objectively benchmark this route against other prominent industrial methods that utilize alternative precursors such as m-cresol, myrcene (which also leads to isopulegol), limonene, and pulegone. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical landscape of menthol synthesis.
The Isopulegol Route: A Strategic Linchpin in Stereoselective Menthol Synthesis
The industrial synthesis of (-)-menthol frequently commences with (+)-citronellal. This acyclic monoterpene aldehyde undergoes a critical intramolecular ene reaction, a cyclization step, to yield isopulegol isomers. The remarkable success of this route hinges on the highly selective conversion of (+)-citronellal to the desired (-)-isopulegol diastereomer.[1] Subsequently, the catalytic hydrogenation of the exocyclic double bond in (-)-isopulegol furnishes the target (-)-menthol with high fidelity.[1] This two-step sequence represents a pinnacle of asymmetric synthesis on an industrial scale.
The causality behind the choice of this pathway is rooted in the principles of stereocontrol. The chiral center in (+)-citronellal directs the formation of the desired stereoisomer of isopulegol, which in turn dictates the final stereochemistry of the menthol product upon hydrogenation. The selection of an appropriate Lewis acid catalyst is paramount in the cyclization step to maximize the diastereoselectivity towards (-)-isopulegol.[3]
Comparative Analysis of Industrial Menthol Synthesis Routes
While the isopulegol pathway is highly efficient, a comprehensive evaluation necessitates a comparison with other established industrial processes. Each route presents a unique set of advantages and challenges in terms of precursor availability, process complexity, and stereochemical control.
| Precursor | Industrial Process | Key Transformation(s) | Reported Yield of (-)-Menthol | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| (-)-Isopulegol | Takasago/BASF | Catalytic Hydrogenation | >99%[4] | >99.8%[4] | High stereoselectivity, efficient conversion. | Dependent on the efficient synthesis of chiral isopulegol. |
| Myrcene | Takasago | Asymmetric isomerization to (+)-citronellal, cyclization to (-)-isopulegol, hydrogenation. | High (Overall yield not specified) | >98% for (+)-citronellal[5] | Utilizes an abundant and relatively inexpensive starting material. | Multi-step process requiring a sophisticated chiral catalyst.[5] |
| m-Cresol | Symrise | Alkylation to thymol, hydrogenation to a mixture of menthol isomers, resolution. | ~90% (after recycling)[5] | Racemic mixture initially, requires resolution. | Utilizes readily available petrochemical feedstock. | Lower initial stereoselectivity, requires an efficient resolution step.[6] |
| (+)-Limonene | Various | Multi-step conversion involving epoxidation, hydrolysis, pyrolysis, and hydrogenation. | ~75%[5] | Dependent on the specific synthetic route. | Abundantly available from citrus peels. | Complex multi-step synthesis with potential for side reactions.[5][7] |
| (+)-Pulegone | Various | Catalytic hydrogenation to menthone/isomenthone mixture, followed by reduction. | High (Overall yield not specified) | Dependent on the reduction method. | The starting material has the correct configuration at C1.[5] | Requires careful control of the reduction step to achieve high diastereoselectivity.[8] |
Table 1: Comparison of Major Industrial Menthol Synthesis Routes. This table summarizes the key features of different industrial processes for menthol synthesis, providing a comparative overview of their precursors, key transformations, yields, and stereoselectivity.
Experimental Protocols
This section provides detailed methodologies for key transformations in menthol synthesis, representing established laboratory-scale procedures.
Protocol 1: Cyclization of (+)-Citronellal to (-)-Isopulegol
This protocol describes the acid-catalyzed cyclization of (+)-citronellal, a critical step in the isopulegol-based menthol synthesis.
Materials:
-
(+)-Citronellal (1.0 eq)
-
Anhydrous Tin(IV) chloride (SnCl₄) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-citronellal in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Slowly add a solution of tin(IV) chloride in anhydrous dichloromethane dropwise to the stirred solution of citronellal over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude isopulegol.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure (-)-isopulegol (yields typically around 85%).[9][10]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as Lewis acids like SnCl₄ are highly moisture-sensitive.
-
Low Temperature (0 °C): Maintaining a low temperature helps to control the exothermicity of the reaction and minimizes the formation of byproducts.
-
Lewis Acid Catalyst (SnCl₄): Tin(IV) chloride is an effective Lewis acid that coordinates to the carbonyl oxygen of citronellal, activating it for the intramolecular ene reaction. This coordination also influences the stereochemical outcome of the cyclization.[9]
Protocol 2: Catalytic Hydrogenation of (-)-Isopulegol to (-)-Menthol
This protocol details the stereoselective hydrogenation of (-)-isopulegol to the final (-)-menthol product.
Materials:
-
(-)-Isopulegol (1.0 eq)
-
Nickel-based catalyst (e.g., Raney Nickel or a supported Nickel catalyst) (5-10 wt%)
-
Ethanol or Isopropanol (solvent)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve (-)-isopulegol in a suitable solvent such as ethanol.
-
Carefully add the nickel catalyst to the solution under an inert atmosphere.
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by monitoring the hydrogen uptake or by GC analysis of aliquots.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Remove the solvent under reduced pressure to yield crude (-)-menthol.
-
The crude product can be purified by crystallization or distillation to obtain high-purity (-)-menthol (yields typically >99%).[4]
Causality of Experimental Choices:
-
Heterogeneous Catalyst (Nickel-based): Nickel catalysts are widely used due to their high activity, selectivity, and cost-effectiveness for the hydrogenation of alkenes.[4] The catalyst surface plays a crucial role in delivering hydrogen to the double bond from the less hindered face, leading to the desired stereoisomer.
-
Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions or degradation of the product. Higher pressures and temperatures generally increase the reaction rate.
Protocol 3: GC-MS Analysis of Menthol Isomers
Accurate determination of the isomeric purity of the final menthol product is critical. This protocol outlines a general method for the analysis of menthol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column (e.g., Cyclodextrin-based column)[11]
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the menthol sample in a suitable solvent like ethanol or hexane.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 220 °C).[11]
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The different menthol isomers will be separated based on their differential interaction with the chiral stationary phase of the column.
-
Identify the isomers by their retention times and mass spectra, comparing them to authentic standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
Visualization of Key Processes
To further elucidate the chemical transformations and workflows discussed, the following diagrams are provided.
Caption: Overall reaction pathway from (+)-citronellal to (-)-menthol.
Caption: Overview of alternative precursors for (-)-menthol synthesis.
Caption: General experimental workflow for the hydrogenation of (-)-isopulegol.
Conclusion
The synthesis of (-)-menthol via the hydrogenation of (-)-isopulegol stands as a highly refined and efficient industrial process, offering exceptional stereocontrol and high yields. The success of this route is a testament to the power of asymmetric catalysis in large-scale chemical manufacturing. While alternative precursors such as m-cresol, limonene, and pulegone provide viable pathways, they often involve more complex multi-step syntheses or require challenging resolution steps to achieve the desired enantiopurity. For researchers and professionals in the field, a thorough understanding of these comparative advantages and the underlying chemical principles is essential for process optimization, catalyst development, and the continued innovation in the synthesis of this vital flavor and fragrance compound.
References
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Chuah, G. K., Liu, S. H., Jaenicke, S., & Harrison, L. J. (2001). Cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids. Journal of Catalysis, 200(2), 352-359. [Link]
- BenchChem. (2025). The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide.
- BenchChem. (2025). Application Notes & Protocols for the GC-MS Analysis of (-)-Menthol and its Isomers.
-
Jensen, B. L., Malkawi, A., & McGowan, V. (2003). Cyclization of the Monoterpene Citronellal to Isopulegol: A Biomimetic Natural Product Synthesis. Journal of Chemical Education, 80(2), 206. [Link]
- Jensen, B. L., Malkawi, A., & McGowan, V. (2003). Cyclization of the monoterpene citronellal to isopulegol: A biomimetic natural product synthesis.
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Chemistry LibreTexts. (2024, March 27). 6: Strategies in (-)-Menthol Synthesis. Retrieved from [Link]
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Dylong, M., Loevenich, J., & Hausoul, P. J. C. (2022). Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(4), 195-209. [Link]
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Menthol and its Isomers from Pulegol.
-
Symrise. (n.d.). Synthesizing l-Menthol. Retrieved from [Link]
- Lestari, W. W., Ayudia, D., Putra, R., Prihadiyono, F. I., & Budiman, Y. P. (2022). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia, 7(4), 364-372.
- Lestari, W. W., et al. (2022). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia.
-
Leffingwell, J. C. (n.d.). Menthol - A Cool Place. Retrieved from [Link]
- Bergner, E. J., et al. (2010). Process for preparation of menthol by hydrogenation of isopulegol. U.S.
- Selifonov, S. A. (2006). Methods for making(-)-menthol and oxygenated menthane compounds. U.S.
- Leffingwell, J. C. (n.d.). (-)-Menthol Synthesis from (+)-Limonene.
- LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension.
- Matsumoto, T., & Sayo, N. (2002). Method for producing l-menthol. U.S.
- Leffingwell, J. C. (n.d.). Synthesis of (-)-Menthol from (+)-Pulegone.
- Dylong, M., et al. (2022). Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal.
- Leffingwell, J. C. (2010). BASF Menthol Process.
- Wang, Y., et al. (2012). Method for chiral synthesis of levorotatory menthol.
- Slideshare. (n.d.). SYNTHETIC MENTHOL AND DIFFERENT ROUTES TO MANUFACTURE.pdf.
- Lerner, D., & Pispisa, B. (1967). Process for forming optically active menthol. U.S.
- Azkaar, M., et al. (2019). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. Reaction Chemistry & Engineering, 4(12), 2156-2169.
- Si, X., et al. (n.d.).
- Forgo, P., & Szakonyi, Z. (2019). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. Molecules, 24(16), 2985.
- YouTube. (2021, March 20). Synthesis of Menthol (Takasago Method).
- Al-Rimawi, F., et al. (2017). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Journal of analytical methods in chemistry, 2017.
- Schempp, F. M., et al. (2021). Identification of Fungal Limonene-3-Hydroxylase for Biotechnological Menthol Production. Applied and Environmental Microbiology, 87(9).
- Ebel, K., et al. (2011). Process for preparation of menthol by hydrogenation of isopulegol. U.S.
- Agilent Technologies, Inc. (n.d.).
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- Scribd. (n.d.). Synthesis of ( )
- ResearchGate. (n.d.). Hydrogenation of (–)-Menthone, (+)-Isomenthone, and (+)
- Ebel, K., et al. (2010). Process for preparation of menthol by hydrogenation of isopulegol.
- Forgo, P., & Szakonyi, Z. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. Molecules, 24(16), 2985.
- Forgo, P., & Szakonyi, Z. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. PubMed.
- Symrise. (n.d.).
- Symrise. (n.d.). Menthol.
- Azkaar, M., et al. (2023). One-Pot Synthesis of Menthol from Citral over Ni/H-β-38 Extrudates Containing Bentonite Clay Binder in Batch and Continuous Reactors. Organic Process Research & Development, 27(2), 336-347.
- Albrizio, L. (2024, September 26). Symrise's Synthetic l-Menthol a 'Beacon of Progress'. Happi.
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Spectroscopic data comparison of synthetic vs natural (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
A Comparative Spectroscopic Guide to Synthetic vs. Natural (-)-trans-Carveol
In the realm of natural products chemistry and drug development, establishing the identity and purity of a compound is paramount. For chiral molecules such as (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, known commonly as (-)-trans-carveol, this extends to verifying its stereochemical integrity. This guide provides a comprehensive comparison of the spectroscopic data for synthetically produced (-)-trans-carveol versus its naturally sourced counterpart, offering researchers a benchmark for authentication.
(-)-trans-Carveol is a monoterpenoid alcohol found in the essential oils of plants like spearmint (Mentha spicata) and caraway (Carum carvi).[1][2] Its characteristic aroma makes it valuable in the flavor and fragrance industries, and it is also investigated for various biological activities. When synthesizing such a molecule, it is crucial to demonstrate that the synthetic product is structurally and stereochemically identical to the natural enantiomer. This is achieved through a suite of spectroscopic techniques that provide a unique molecular "fingerprint."
Core Analytical Methodologies: A Rationale
To ensure a rigorous comparison, a multi-technique approach is essential. Each method provides a different piece of the structural puzzle, and together they create a self-validating system for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR details the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a synthetic sample to be considered identical to a natural one, their NMR spectra must be perfectly superimposable, with no extraneous signals that would indicate impurities or isomeric byproducts.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and a characteristic fragmentation pattern upon ionization. The fragmentation is highly reproducible and serves as a fingerprint. Both natural and synthetic samples must exhibit the same molecular ion and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. Key groups in (-)-trans-carveol, such as the hydroxyl (-OH) and alkene (C=C) moieties, have characteristic absorption bands. The entire spectrum, particularly the complex "fingerprint region" (below 1500 cm⁻¹), must match for the two samples.
-
Chiroptical Analysis (Specific Rotation): As (-)-trans-carveol is a chiral molecule, it rotates plane-polarized light. This property, known as optical activity, is measured as the specific rotation [α]. It is a critical measure of enantiomeric purity.[3] A synthetic sample must not only have the same magnitude of rotation as the natural product but also the same sign (levorotatory, or '-'). A deviation in magnitude suggests contamination with the (+) enantiomer, while a value of zero indicates a racemic (50:50) mixture.[4]
Visualizing the Authentication Workflow
The logical process for comparing a synthetic sample against a natural standard is outlined below. This workflow ensures that all critical parameters are evaluated systematically.
Caption: Workflow for Spectroscopic Comparison.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for an authentic sample of this compound. A synthetic sample must match these values to be considered identical.
Table 1: ¹H and ¹³C NMR Data (in CDCl₃)
NMR data provides the most detailed structural comparison. The chemical shifts (δ) and multiplicities must be identical. Data is compiled from standard reference databases.[5][6]
| ¹³C NMR | ¹H NMR |
| Position | δ (ppm) |
| 1 | ~70.5 |
| 2 | ~135.8 |
| 3 | ~30.8 |
| 4 | ~31.2 |
| 5 | ~41.0 |
| 6 | ~149.0 |
| 7 | ~20.8 |
| 8 | ~109.0 |
| 9 | ~20.5 |
| OH | - |
Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration. The key is a direct, peak-for-peak comparison between the samples run under identical conditions.
Table 2: Mass Spectrometry (MS) Data
The mass spectrum should show the correct molecular ion and a reproducible fragmentation pattern.[7][8]
| Parameter | Value | Interpretation |
| Ionization Mode | EI | Electron Impact |
| Molecular Ion [M]⁺ | m/z 152 | Molecular Weight of C₁₀H₁₆O |
| Major Fragments (m/z) | 137 | Loss of CH₃ |
| 134 | Loss of H₂O | |
| 119 | Loss of H₂O + CH₃ | |
| 109 | Further fragmentation | |
| 91 | Tropylium ion fragment | |
| 84 | Base Peak (often) |
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum confirms the presence of key functional groups.[9][10][11]
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~3080 | Medium | =C-H Stretch | Alkene C-H |
| 2970-2850 | Strong | C-H Stretch | Alkane C-H |
| ~1645 | Medium | C=C Stretch | Alkene |
| ~1040 | Strong | C-O Stretch | Secondary Alcohol |
Table 4: Chiroptical Data
This measurement is the ultimate confirmation of stereochemical identity.
| Parameter | Value | Conditions |
| Specific Rotation [α]D | ~ -70° to -80° | c=1 in Ethanol, 20-25°C |
Note: The specific rotation value can be highly dependent on the solvent and temperature. It is critical to measure the synthetic and natural samples under identical conditions. The negative sign indicates it is the levorotatory enantiomer, which is the defining characteristic of (-)-trans-carveol.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the carveol sample (synthetic or natural) and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~12 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire data with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the retention time and the mass spectrum of the synthetic sample's peak with that of the natural standard.
Protocol 3: FT-IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16 scans for a high-quality spectrum.
-
Background: Run a background scan of the clean, empty ATR crystal before running the sample.
-
Analysis: Compare the resulting spectrum directly with that of the natural reference standard.
Interpreting the Results: A Guide to Trustworthiness
A synthetic sample of this compound can be deemed authentic and pure if, and only if, it meets all the following criteria when compared to a certified natural standard:
-
NMR: The ¹H and ¹³C NMR spectra are identical. There should be no unassignable peaks. The presence of signals for the cis-isomer or other synthetic byproducts would immediately disqualify the sample as pure.
-
MS: The GC-MS analysis shows a single major peak with a mass spectrum that is identical to the natural standard in both its molecular ion and its fragmentation pattern.
-
IR: The IR spectra are superimposable, especially in the fingerprint region (1500-400 cm⁻¹).
-
Specific Rotation: The specific rotation has the same negative sign and a magnitude that is within ±5% of the reference standard, confirming high enantiomeric purity.
By following this comprehensive guide, researchers can confidently validate the identity, purity, and stereochemical integrity of their synthetic (-)-trans-carveol, ensuring the reliability and reproducibility of their subsequent research.
References
-
PubChem. (+)-trans-Carveol. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound trans-Carveol (FDB003875). [Link]
-
University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy (IR). [Link]
-
ResearchGate. A rotational spectroscopic and ab initio study of cis and trans (-)-carveol. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
ICT Prague. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. 13C{1H} NMR Data a. [Link]
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-
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-
Chemistry LibreTexts. Optical Activity. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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-
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
WebSpectra. IR Absorption Table. [Link]
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The Chiral Architect: A Comparative Guide to (-)-Isopulegol and its Alternatives in Asymmetric Synthesis
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity and therapeutic success. Nature, in its vast complexity, offers a valuable shortcut through the "chiral pool," a collection of abundant, enantiomerically pure molecules that serve as powerful starting points for the synthesis of complex chiral targets. Among these, the monoterpene alcohol (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol , more commonly known as (-)-isopulegol , has emerged as a cost-effective and versatile chiral building block.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of (-)-isopulegol with other prominent chiral building blocks. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to illustrate the practical application of these essential tools in asymmetric synthesis.
Understanding (-)-Isopulegol: A Pillar of the Chiral Pool
(-)-Isopulegol is a naturally occurring monoterpene readily available as an inexpensive starting material.[1] Its primary utility in asymmetric synthesis is not as a direct, cleavable chiral auxiliary, but rather as a foundational chiral scaffold.[1] The inherent stereochemistry of its substituted cyclohexane ring is leveraged to synthesize a diverse range of more sophisticated chiral ligands and auxiliaries, which then impart stereocontrol in various chemical transformations.[1][3] A significant application lies in its conversion to bi-, tri-, and tetrafunctional chiral ligands, such as aminodiols and aminotriols, which have proven effective in catalyzing stereoselective reactions like the addition of organozinc reagents to aldehydes.[3][4]
The general workflow for utilizing (-)-isopulegol involves chemical modification—such as oxidation, epoxidation, or amination—to introduce new functionalities that can coordinate with metal catalysts or otherwise influence the stereochemical course of a reaction.[1]
Caption: General workflow for the utilization of (-)-isopulegol.
The Contenders: Alternative Chiral Building Blocks
While (-)-isopulegol is a powerful tool, the chiral pool offers a variety of other terpene-derived building blocks, each with its own unique structural features and applications. Furthermore, synthetic methodologies provide access to non-terpenoid chiral synthons. Here, we compare (-)-isopulegol with three notable classes of alternatives.
1. Other Terpene-Derived Building Blocks:
-
(+)-Pulegone: This unsaturated ketone is a close relative of isopulegol and serves as a precursor to the highly effective chiral auxiliary, (-)-8-phenylmenthol .[5][4] The addition of a phenyl group dramatically increases the steric bulk of the auxiliary, leading to enhanced facial shielding and often higher levels of diastereoselectivity compared to simple menthol derivatives.[6][7]
-
(R)-Carvone: Found in the essential oil of spearmint, (R)-carvone is another versatile monoterpene. Its conjugated enone system and stereocenters make it a valuable starting material for complex total synthesis and the creation of chiral ligands.[8]
-
Limonene: As a commodity chemical available in both enantiomeric forms, limonene is an exceedingly inexpensive chiral hydrocarbon.[8] It serves as an excellent precursor for ligand design, with strategic functionalization allowing for the creation of chelating ligands for transition metal complexes used in asymmetric catalysis.[8]
2. Synthetic Chiral Alcohols:
Head-to-Head Performance: The Addition of Diethylzinc to Benzaldehyde
A benchmark reaction for evaluating the efficacy of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol. The data below summarizes the performance of various ligands derived from (-)-isopulegol and other terpenes in this transformation.
Table 1: Performance of Terpene-Derived Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Building Block Source | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (-)-Isopulegol | N-benzyl aminodiol | 90 | 60 | R | [5] |
| (-)-Isopulegol | N-benzyl aminotriol | 75 | 28 | S | [5] |
| α-Pinene | Pinane-based aminodiol (Ligand 10) | 96 | 80 | R | [10] |
| α-Pinene | Pinane-based aminodiol (Ligand 14) | 83 | 80 | R | [10] |
| (+)-Camphor / (-)-Fenchone | β-hydroxy oxazoline | up to 98 | up to 96 | R | [11] |
Analysis: The data reveals that while (-)-isopulegol-derived aminodiols provide good yields, their enantioselectivity in this specific benchmark reaction is moderate.[5] In contrast, ligands derived from other terpenes, such as α-pinene, (+)-camphor, and (-)-fenchone, have been shown to induce significantly higher enantiomeric excesses, with some catalyst systems achieving up to 96% ee.[10][11] This highlights a key consideration for researchers: the choice of the foundational chiral building block can have a profound impact on the performance of the resulting catalyst system. The rigid, bicyclic structure of pinane and camphor derivatives may create a more defined and effective chiral pocket for the catalytic transformation compared to the more flexible isopulegol-derived ligands in this context.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries are frequently employed to control the facial selectivity of this cycloaddition. Here, we compare the performance of auxiliaries derived from the pulegone/menthol family with those from other systems.
Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e. %) | Reference |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | Et₂AlCl | >98 | [7] |
| (-)-Menthol | Acrylate | Cyclopentadiene | TiCl₄ | ~40 | [5] |
| Oppolzer's Camphorsultam | N-Acryloylsultam | Cyclopentadiene | TiCl₄ | >98 | [7] |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Cyclopentadiene | Et₂AlCl | >97 | [7] |
Analysis: The data clearly demonstrates the superior performance of (-)-8-phenylmenthol as a chiral auxiliary in the Diels-Alder reaction, achieving a diastereomeric excess of over 98%.[7] This is a significant improvement over the parent (-)-menthol, which offers only moderate selectivity.[5] The enhanced steric bulk of the phenyl group in 8-phenylmenthol is the primary reason for this high degree of stereocontrol, effectively blocking one face of the dienophile from the approaching diene.[6] Its performance is comparable to other highly effective, synthetically derived auxiliaries like Oppolzer's camphorsultam and Evans' oxazolidinones.[7] While direct data for an analogous (-)-isopulegol-derived acrylate in a Lewis acid-catalyzed Diels-Alder reaction is sparse, with some reports suggesting potential instability, the exceptional performance of the closely related pulegone-derived 8-phenylmenthol makes it a compelling alternative.[3]
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of a chiral ligand from (-)-isopulegol and for a representative asymmetric reaction using an alternative, high-performing chiral auxiliary.
Protocol 1: Synthesis of a Chiral Aminodiol from (-)-Isopulegol
This protocol describes a robust method for synthesizing a chiral aminodiol, a precursor to effective chiral ligands, via epoxidation and subsequent aminolysis.[3][12]
Caption: Experimental workflow for the synthesis of an aminodiol from (-)-isopulegol.
Step 1: Benzylation of (-)-Isopulegol
-
To a stirred suspension of sodium hydride (1.5 equiv.) in dry tetrahydrofuran (THF), add (-)-isopulegol (1.0 equiv.) dropwise at 0 °C under an inert atmosphere.[3][12]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.[3]
-
Add benzyl bromide (1.5 equiv.) and a catalytic amount of potassium iodide (KI).[3][12]
-
Heat the reaction mixture to 60 °C and stir for 12 hours.[12]
-
After completion (monitored by TLC), cool the reaction and quench carefully with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield O-benzyl isopulegol.[3]
Step 2: Epoxidation of O-Benzyl Isopulegol
-
Dissolve O-benzyl isopulegol (1.0 equiv.) in dichloromethane (CH₂Cl₂).[3][12]
-
Add sodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) (3.0 equiv.) to the solution.[12]
-
Add meta-chloroperoxybenzoic acid (mCPBA) (2.0 equiv.) portion-wise at 0 °C.[12]
-
Stir the reaction mixture at room temperature for 2 hours.[12]
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic phase over anhydrous MgSO₄, concentrate, and purify by column chromatography to obtain the epoxide.[3]
Step 3: Aminolysis (Epoxide Ring-Opening)
-
Dissolve the epoxide (1.0 equiv.) and the desired primary amine (e.g., benzylamine, 2.0 equiv.) in acetonitrile (MeCN).[12]
-
Add lithium perchlorate (LiClO₄) (1.0 equiv.) to the mixture.[12]
-
Heat the reaction at 70-80 °C for 20 hours.[12]
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography to yield the target N-substituted aminodiol.[3]
Protocol 2: Asymmetric Diels-Alder Reaction Using (-)-8-Phenylmenthol Acrylate
This protocol details the highly diastereoselective Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene, a classic example demonstrating the power of this chiral auxiliary.[6][7]
Caption: Experimental workflow for an asymmetric Diels-Alder reaction.
Step 1: Preparation of (-)-8-Phenylmenthyl Acrylate
-
To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.[6]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.[6]
-
Quench the reaction by the addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-8-phenylmenthyl acrylate.[6]
Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous toluene (0.2 M) and cool the solution to -78 °C under an argon atmosphere.[6]
-
Add a solution of diethylaluminum chloride (Et₂AlCl) (1.2 eq) in hexanes dropwise.[6]
-
After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.[6]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography.[6]
Step 3: Cleavage and Recovery of the Chiral Auxiliary
-
The chiral auxiliary can be removed via reductive cleavage. Dissolve the Diels-Alder adduct in a dry ethereal solvent (e.g., THF or Et₂O) and cool to 0 °C.
-
Slowly add a suspension of lithium aluminum hydride (LiAlH₄).
-
Stir until the reaction is complete (monitored by TLC), then quench carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting salts and extract the filtrate with an organic solvent.
-
The desired chiral alcohol product and the recovered (-)-8-phenylmenthol auxiliary can be separated by column chromatography.[5]
Conclusion and Future Outlook
(-)-Isopulegol is an undeniably valuable and versatile chiral building block, providing a cost-effective entry point for the synthesis of complex chiral ligands.[1] Its utility as a foundational scaffold is well-established, enabling the creation of diverse catalyst systems. However, for certain benchmark asymmetric transformations, such as the diethylzinc addition to aldehydes, ligands derived from other readily available terpenes like α-pinene and camphor have demonstrated superior enantioselectivity.
For reactions requiring a cleavable chiral auxiliary, such as the Diels-Alder reaction, derivatives of other terpenes like (+)-pulegone (specifically, (-)-8-phenylmenthol) offer exceptional levels of stereocontrol, rivaling the best synthetic auxiliaries.[7] The choice of the optimal chiral building block is therefore highly dependent on the specific application, desired level of stereoselectivity, and the synthetic strategy being employed.
The continued exploration of the chiral pool, coupled with the development of novel synthetic auxiliaries and catalysts, will undoubtedly expand the toolkit available to chemists. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, a deep understanding of the comparative performance and practical application of building blocks like (-)-isopulegol and its alternatives will remain essential for innovation and efficiency in the field.
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for the Synthesis of (-)-Isopulegol
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the catalytic synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, more commonly known as (-)-isopulegol. This chiral terpene alcohol is a cornerstone intermediate in the chemical industry, most notably as the direct precursor to (-)-menthol, a compound of immense commercial importance in pharmaceuticals, fragrances, and flavorings.[1][2] The efficiency and stereoselectivity of its synthesis are therefore of paramount concern.
This guide provides an in-depth comparison of various catalytic systems for the key transformation: the intramolecular carbonyl-ene reaction of (+)-citronellal to (-)-isopulegol.[1] We will move beyond mere protocols to explore the underlying chemical principles, offering field-proven insights into catalyst selection, reaction optimization, and the mitigation of common side reactions.
The Core Transformation: An Intramolecular Carbonyl-Ene Reaction
The cyclization of (+)-citronellal is a classic example of an acid-catalyzed intramolecular carbonyl-ene reaction.[3] The catalyst, typically a Lewis acid, activates the aldehyde carbonyl group, making it more electrophilic. This facilitates the nucleophilic attack by the alkene moiety at the other end of the molecule, leading to the formation of the six-membered ring characteristic of isopulegol.
The primary challenge in this synthesis is controlling the stereochemistry. The reaction can produce four diastereoisomers: isopulegol, iso-isopulegol, neo-isopulegol, and neoiso-isopulegol.[4] Achieving high selectivity for the desired (-)-isopulegol isomer is the ultimate goal, as this directly dictates the stereochemical purity of the final (-)-menthol product. The catalyst's nature—its acidity, steric bulk, and surface properties—plays a pivotal role in directing this stereoselection.[5][6]
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In the ever-evolving landscape of natural product research, monoterpenoids have emerged as a class of compounds with significant therapeutic potential. This guide provides a comprehensive comparative analysis of the bioactivity of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, a stereoisomer of the naturally occurring monoterpenoid carveol, and its structurally related counterparts: carvone, limonene, and perillyl alcohol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols. Our objective is to present a clear, objective comparison to inform future research and development in this promising area.
Introduction to the Compounds
The focal compound, this compound, belongs to the carveol family of monoterpenoid alcohols. Carveol exists as different stereoisomers, including cis and trans forms, which can influence their biological activity. For the purpose of this guide, we will compare the bioactivity of carveol (with specific isomers where data is available) to its closely related ketone derivative, carvone, its precursor, limonene, and a key metabolite, perillyl alcohol. These compounds are major constituents of the essential oils of various plants, such as spearmint, caraway, and citrus fruits, and have been the subject of extensive research for their pharmacological properties.
Comparative Bioactivity: A Data-Driven Analysis
The therapeutic potential of these monoterpenoids is multifaceted, with each compound exhibiting a unique profile of bioactivity. The following sections provide a comparative overview of their effects, with quantitative data summarized in tables for ease of comparison.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical first step in assessing the anticancer potential of natural products. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
| Compound | Cell Line | IC50 Value | Citation |
| Carveol | P-815 (murine mastocytoma) | 0.15 µM | [1] |
| K-562 (human leukemia) | 0.24 µM | [1] | |
| CEM (human leukemia) | 0.09 µM | [1] | |
| MCF-7 (human breast cancer) | 0.87 µM | [1] | |
| Carvone | P-815 (murine mastocytoma) | 0.09 µM | [1] |
| K-562 (human leukemia) | 0.18 µM | [1] | |
| CEM (human leukemia) | 0.12 µM | [1] | |
| MCF-7 (human breast cancer) | 0.26 µM | [1] | |
| Perillyl Alcohol | HepG2 (human liver cancer) | 409.2 µg/mL | [2] |
| A549 (human lung cancer) | >500 µg/mL | [2] | |
| Glioblastoma cell lines | 0.5-2.5 mM | ||
| ANGM-CSS (glioma) | 353.24 µg/mL (in LNCs) | [3] | |
| A172 (glioblastoma) | 335.58 µg/mL (in LNCs) | [3] | |
| Limonene | Did not display cytotoxicity in HaCaT keratinocytes | Not Applicable | [4][5] |
Expert Analysis: The presented data indicates that both carveol and carvone exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. Notably, carvone appears to be more potent than carveol against the MCF-7 breast cancer cell line. Perillyl alcohol also demonstrates cytotoxicity, particularly against glioblastoma cells, although at higher concentrations. The formulation of perillyl alcohol in lipid-based nanocarriers (LNCs) appears to enhance its antiproliferative activity. Limonene, in the cited study, did not show cytotoxicity against normal keratinocytes, which could suggest a favorable safety profile for topical applications. The lack of specific data for the (5R) isomer of carveol highlights a research gap that warrants further investigation to understand the role of stereochemistry in cytotoxic activity.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. The antimicrobial efficacy of these monoterpenoids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
| Compound | Microorganism | MIC Value | Zone of Inhibition (mm) | Citation |
| Carveol | Escherichia coli | 0.06 mg/mL | Not Reported | [1] |
| Carvone | Staphylococcus aureus | 500-1000 µg/mL | Not Reported | [6] |
| Candida albicans | 0.312 mg/mL | Not Reported | [7] | |
| Escherichia coli | 1.5 mg/mL | Not Reported | [7] | |
| Perillyl Alcohol | Porphyromonas gingivalis | 1600 µM | Not Reported | [8] |
| Fusobacterium nucleatum | 1600 µM | Not Reported | [8] | |
| Escherichia coli | 256 µg/mL | Not Reported | [9] | |
| Limonene | Listeria monocytogenes | 20 mL/L | 26 mm | [10] |
| Staphylococcus aureus | 0.625 mg/mL | 19 mm | [11] | |
| Escherichia coli | 1.25 mg/mL | 11.2 mm | [11] |
Expert Analysis: The selected monoterpenoids display a broad spectrum of antimicrobial activity against both bacteria and fungi. Carveol shows notable activity against E. coli. Carvone is effective against S. aureus and the yeast C. albicans. Perillyl alcohol demonstrates activity against periodontal pathogens and E. coli. Limonene exhibits significant inhibitory effects against the foodborne pathogen L. monocytogenes and other bacteria. The mechanism of action is often attributed to the lipophilic nature of these compounds, which allows them to disrupt the microbial cell membrane.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Effect | Citation |
| Carveol | LPS-induced inflammation in mice | Downregulation of p-NFkB, TNF-α, and COX-2 | [12] |
| Carvone | LPS-induced NO production in RAW 264.7 cells | Significant reduction in NO production | [13] |
| Perillyl Alcohol | LPS-induced ROS in RAW 264.7 cells | Significant reduction at 100 µM | [8] |
| Limonene | LPS-induced NO, PGE2, TNF-α, IL-1β, IL-6 in RAW 264.7 cells | Dose-dependent decrease in all mediators | [4][5] |
Expert Analysis: All four monoterpenoids demonstrate significant anti-inflammatory potential. Limonene, in particular, shows a broad inhibitory effect on a range of key inflammatory mediators. Carveol and carvone also effectively suppress inflammatory markers, with their mechanisms often linked to the modulation of the NF-κB signaling pathway. Perillyl alcohol's ability to reduce reactive oxygen species (ROS) in inflammatory conditions further contributes to its anti-inflammatory profile.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. The antioxidant capacity of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 Value | Citation |
| Carveol | Nrf2 activation | Potent activator | [14] |
| Carvone | Not specified | Antioxidant effects evaluated | [15] |
| Perillyl Alcohol | Cellular ROS scavenging | Efficient scavenging activity | [16] |
| Limonene | DPPH radical scavenging | 153.30 µM | [17][18] |
| ABTS radical scavenging | 692.89 µM | [17][18] |
Expert Analysis: Limonene exhibits direct radical scavenging activity, as evidenced by its IC50 values in the DPPH and ABTS assays. Carveol and perillyl alcohol appear to exert their antioxidant effects through cellular mechanisms, such as the activation of the Nrf2 antioxidant response pathway and direct scavenging of cellular ROS. The activation of the Nrf2 pathway by carveol is a significant finding, as this pathway regulates the expression of numerous antioxidant and cytoprotective genes.
Mechanistic Insights: Signaling Pathways
The diverse bioactivities of these monoterpenoids are underpinned by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Several of the compared monoterpenes, including carveol and limonene, have been shown to inhibit this pathway, thereby reducing inflammation.[4][5][12]
Caption: Canonical NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes. Carveol has been identified as a potent activator of this protective pathway.[14]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Agar Disc Diffusion Antimicrobial Assay
This protocol is a standard method for determining the antimicrobial susceptibility of bacteria.
Caption: Workflow for the agar disc diffusion assay.
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disc Application: Aseptically apply sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant and diverse bioactivities of this compound (carveol) and its related monoterpenoids. Carvone and carveol have demonstrated potent cytotoxic effects, while limonene and perillyl alcohol show promise as antimicrobial and anti-inflammatory agents. The antioxidant properties of these compounds, mediated through both direct radical scavenging and the activation of cellular defense pathways like Nrf2, further enhance their therapeutic potential.
A critical observation is the limited availability of specific bioactivity data for the individual stereoisomers of carveol, including the (5R) isomer. Future research should prioritize the isolation and characterization of these isomers and a systematic evaluation of their distinct biological activities. Such studies will be instrumental in elucidating the structure-activity relationships and identifying the most potent and selective compounds for further development.
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Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. PubMed. [Link]
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Limonene Suppresses Lipopolysaccharide-Induced Production of Nitric Oxide, Prostaglandin E2, and Pro-inflammatory Cytokines in RAW 264.7 Macrophages. J-Stage. [Link]
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Perillyl alcohol induces apoptosis in human glioblastoma multiforme cells. ResearchGate. [Link]
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In vitro anti-MRSA activity of carvone with gentamicin. PMC - NIH. [Link]
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Preliminary Microbiological Tests of S-Carvone and Geraniol and Selected Derivatives of These Compounds That May Be Formed in the Processes of Isomerization and Oxidation. MDPI. [Link]
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The cytotoxic effects (IC50 values) of 1a, 2a, and 3a after 24 h and 72 h exposure. ResearchGate. [Link]
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Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene. MDPI. [Link]
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Incorporation of Perillyl Alcohol into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells. NIH. [Link]
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Journey of Limonene as an Antimicrobial Agent. Journal of Pure and Applied Microbiology. [Link]
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Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. ResearchGate. [Link]
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Antimicrobial activity and mechanism of limonene against Staphylococcus aureus. ResearchGate. [Link]
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Perillyl alcohol has antibacterial effects and reduces ROS production in macrophages. Europe PMC. [Link]
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Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines. PubMed. [Link]
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Perillyl alcohol efficiently scavenges activity of cellular ROS and inhibits the translational expression of hypoxia-inducible factor-1α via mTOR/4E-BP1 signaling pathways. PubMed. [Link]
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Abstract C74: Temozolomide-perillyl alcohol conjugate is cytotoxic for glioma cancer stem cells. ResearchGate. [Link]
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Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway. Digital Repository. [Link]
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Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. PMC - NIH. [Link]
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Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line. NIH. [Link]
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Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. PubMed. [Link]
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Perillyl alcohol has antibacterial effects and reduces ROS production in macrophages. PubMed. [Link]
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The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered byAβ1-42 Oligomers in Primary Cortical Neurons. PubMed Central. [Link]
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Antioxidant Activity of Limonene on Normal Murine Lymphocytes: Relation to H 2 O 2 Modulation and Cell Proliferation. ResearchGate. [Link]
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Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli. NIH. [Link]
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cis-carveol cis-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol. The Good Scents Company. [Link]
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Carveol Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. PMC - PubMed Central. [Link]
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Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. NIH. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]
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Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. ResearchGate. [Link]
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Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. NIH. [Link]
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Safety Operating Guide
Proper Disposal of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, commonly known as isopulegol. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Chemical Profile and Associated Hazards
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with isopulegol. This knowledge forms the basis for making informed safety decisions and selecting the appropriate disposal pathway.
This compound is a cyclic monoterpene alcohol. Its key characteristics relevant to disposal are summarized in the table below.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₁₀H₁₈O | Organic compound, requiring specific waste stream. |
| Physical State | Liquid | Dictates the need for liquid-tight waste containers. |
| Flash Point | 79.4 °C (175.0 °F) Closed Cup[1] | Classified as a combustible liquid, dictating storage and segregation from ignition sources.[1] |
| Hazards | Combustible liquid, Causes skin and eye irritation[1] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. Waste must be managed as hazardous. |
The primary hazards associated with isopulegol are its combustibility and its potential to cause skin and eye irritation.[1] Therefore, all handling and disposal operations must be conducted in a manner that mitigates these risks.
Regulatory Framework for Disposal
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines requirements for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
Due to its flashpoint, isopulegol is classified as a combustible liquid .[1] Waste containing this chemical must be managed as hazardous waste. Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste accumulation, storage, and disposal.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of isopulegol from the point of generation to its final removal from the laboratory.
Step 1: Immediate Waste Collection at the Point of Generation
Proper waste management begins at the lab bench.
-
Designated Waste Container: Collect all waste containing isopulegol, including pure unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, chemically compatible waste container.
-
Container Material: Use a container made of glass or high-density polyethylene (HDPE) that will not react with the chemical. Ensure the container has a secure, leak-proof screw cap.[2][3]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste ". The label must also include the full chemical name: This compound and an indication of the hazard (e.g., Combustible, Irritant ).[2] Do not use abbreviations or chemical formulas.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Compatibility: Do not mix isopulegol waste with incompatible materials. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Acids
-
Bases
-
-
Waste Stream: Isopulegol waste should be collected as a non-halogenated organic solvent waste.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[3]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2] A designated area within a fume hood is a common and acceptable practice.
-
Container Management:
-
Volume Limits: A single SAA can accumulate up to 55 gallons of non-acute hazardous waste.[2]
Step 4: Full Container Management and Disposal Request
Once the waste container is full, it must be prepared for removal from the laboratory.
-
Finalize Labeling: Ensure the hazardous waste label is complete, including the names and approximate percentages of all components in the container.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup. Do not allow full containers to remain in the SAA.
The disposal of the collected hazardous waste must be carried out by a licensed professional waste disposal service.[4] These services will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill, preferably using a chemical fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to absorb the liquid.[1]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Risk Management Services. (n.d.). Hazardous Waste Satellite Accumulation Area. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]
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Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]
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University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
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U.S. Department of Transportation. (n.d.). 49 CFR § 173.150 - Exceptions for Class 3 (flammable and combustible liquids). Retrieved from [Link]
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A-Scientist's-Guide-to-Safe-Handling-Personal-Protective-Equipment-for-(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The compound (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, commonly known as (-)-Carveol (CAS No. 99-48-9), is a valuable monoterpene alcohol in various research applications.[1][2][3] However, its handling requires a comprehensive understanding of its potential hazards and the rigorous application of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of (-)-Carveol, ensuring that procedural integrity and personal safety are maintained at the highest level.
Section 1: Hazard Identification and Risk Assessment
Before any handling protocol is initiated, a thorough risk assessment is mandatory. This begins with understanding the inherent hazards of the chemical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (-)-Carveol is classified with several key hazards.[1][2]
Table 1: GHS Hazard Profile for (-)-Carveol
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
| Flammability | Combustible Liquid | H227: Combustible liquid. |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]
The primary risks stem from direct contact and inhalation. The compound is a known irritant to the skin, eyes, and respiratory system.[1][2][4] While it is classified as a combustible liquid, representing a slight fire hazard when exposed to heat or flame, the more immediate operational risks are dermal and respiratory exposure.[4] Therefore, the selection of PPE must prioritize the creation of an effective barrier against these routes of entry.
Section 2: The Core Ensemble of PPE: Your First Line of Defense
Personal Protective Equipment is not a mere checklist; it is an integrated system designed to mitigate the specific risks identified. For (-)-Carveol, the following ensemble is required.
1. Eye and Face Protection:
-
Requirement: Chemical safety goggles with side shields are mandatory. They must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Expert Rationale: Standard safety glasses are insufficient. The vapor and potential for splashing of (-)-Carveol necessitate the full seal provided by goggles to prevent eye irritation.[1][2] In procedures with a higher risk of splashing, such as large-volume transfers or heating, a full-face shield should be worn in addition to safety goggles. Contact lenses should not be worn, as they can absorb and concentrate irritants.[4]
2. Skin and Body Protection:
-
Hand Protection:
-
Requirement: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for splash protection and general handling.[6] It is recommended to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[4]
-
Expert Rationale: The causality behind choosing nitrile lies in its documented resistance to a range of organic compounds, oils, and weak acids.[6][7] However, no glove material offers permanent protection. For prolonged or frequently repeated contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[4] Always inspect gloves for tears or degradation before use and change them immediately if contact with (-)-Carveol occurs.[8]
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat, fully buttoned, is required.
-
Expert Rationale: This serves two purposes: it protects the skin from accidental splashes of the irritant liquid and provides a degree of protection given the compound's combustible nature. Work clothes should be laundered separately from personal clothing.[4] For large-scale operations, a chemical-resistant apron over the lab coat adds an extra layer of security.
-
3. Respiratory Protection:
-
Requirement: All handling of (-)-Carveol that may generate vapors or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][9]
-
Expert Rationale: (-)-Carveol can cause respiratory irritation.[1][2] Engineering controls, such as a fume hood, are the primary method for minimizing inhalation exposure.[10] If procedures absolutely cannot be performed in a hood, or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. This falls under the purview of a formal Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450), which requires proper training and fit-testing.[11]
Section 3: Operational Protocols: Integrating Safety into Your Workflow
Safe practices extend beyond simply wearing PPE; they involve integrating safety into every step of the experimental workflow.
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Dispensing: When transferring (-)-Carveol, perform the task well within the fume hood. Use a stable setup and avoid pouring from a height to minimize splashing. For minor transfers, use a pipette or syringe.
-
During Use: Keep the container of (-)-Carveol sealed when not in use to prevent the accumulation of vapors.[4] Avoid contact with incompatible materials, particularly strong oxidizing agents, as this can create a risk of ignition.[2][4]
-
Post-Handling: After use, securely seal the primary container. Wipe down the work area in the fume hood with an appropriate solvent. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the designated hazardous waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.[4][9]
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: Decision workflow for selecting PPE for handling (-)-Carveol.
Section 4: Disposal and Decontamination
Proper disposal is a critical component of the chemical handling lifecycle, governed by local, state, and federal regulations.[4]
Waste Disposal Plan:
-
Liquid Waste: All unused (-)-Carveol and solutions containing it must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or appropriate plastic) and kept securely sealed.[12] Do not mix with incompatible waste streams, such as strong oxidizers.
-
Contaminated Solids: Used gloves, pipette tips, and absorbent materials from spill cleanups are considered hazardous waste. They must be collected in a separate, clearly labeled solid waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can often be disposed of in regular waste or recycling, but this must be verified against your institution's specific policies.[12]
Diagram: Waste Disposal Workflow
Caption: Segregation and disposal workflow for (-)-Carveol waste.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound in their work, upholding the highest standards of scientific integrity and laboratory safety.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: (-)-Carveol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): (-)-Carveol. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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Environmental Health & Safety (EHS). (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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University of Florida Environmental Health and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
